molecular formula C16H28N2 B5168012 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Cat. No.: B5168012
M. Wt: 248.41 g/mol
InChI Key: DNNZFCPRPFOCHG-UHFFFAOYSA-N
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Description

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine is a chemical reagent of interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics. This compound features a piperazine core substituted with a bicyclo[2.2.1]heptane (norbornane) group and a cyclopentyl group, a structural motif found in various biologically active molecules. Compounds incorporating the bicyclo[2.2.1]heptane scaffold have been extensively investigated as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus . The rigid, three-dimensional structure of the bicyclic system can confer favorable binding affinity and selectivity when designed to interact with enzyme active sites. For instance, similar structures have been shown to occupy the S1 and S2 extensive subsites of the DPP-4 enzyme, forming crucial hydrophobic interactions and helping to avoid undesirable intramolecular cyclization that can deactivate simpler analogs . The cyclopentyl moiety in this compound may further modulate its physicochemical and pharmacokinetic properties, such as lipophilicity and metabolic stability. As a research chemical, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and as a core structure for structure-activity relationship (SAR) studies in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-cyclopentylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1-2-4-15(3-1)17-7-9-18(10-8-17)16-12-13-5-6-14(16)11-13/h13-16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNZFCPRPFOCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a proposed synthetic pathway for 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine. The synthesis of this molecule, which incorporates the medicinally significant piperazine scaffold and the structurally rigid bicyclo[2.2.1]heptane (norbornane) moiety, is of interest to researchers in drug discovery and medicinal chemistry. The piperazine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[1][2][3][4] The bicyclo[2.2.1]heptane system provides a defined three-dimensional structure that can be exploited for precise ligand-receptor interactions.[5][6] This guide details a logical and efficient two-step synthesis commencing with the preparation of a key intermediate, 1-cyclopentylpiperazine, followed by its coupling to the bicyclo[2.2.1]heptane framework via reductive amination. The rationale behind the chosen synthetic strategy, detailed experimental protocols, and expected characterization data are presented to enable the successful synthesis and verification of the target compound.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, is a tertiary amine featuring a bicycloalkane and a cycloalkane substituent on a piperazine core. The rigid bicyclo[2.2.1]heptane, also known as norbornane, provides a conformationally constrained scaffold that is valuable in probing ligand-binding pockets of biological targets.[5][7] Piperazine and its derivatives are ubiquitous in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[2][4][8]

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, dissecting the molecule at the C-N bonds of the piperazine ring. The most synthetically accessible disconnection is at the bond between the bicyclo[2.2.1]heptane moiety and the piperazine nitrogen. This leads to two key synthons: a bicyclo[2.2.1]heptyl electrophile (or its carbonyl precursor) and a nucleophilic 1-cyclopentylpiperazine.

Retrosynthesis Target This compound Intermediate1 Norcamphor (bicyclo[2.2.1]heptan-2-one) Target->Intermediate1 Reductive Amination Intermediate2 1-Cyclopentylpiperazine Target->Intermediate2 Precursor1 Piperazine Intermediate2->Precursor1 Reductive Amination Precursor2 Cyclopentanone Intermediate2->Precursor2

A retrosynthetic approach to the target molecule.

This analysis identifies two primary synthetic transformations:

  • The synthesis of 1-cyclopentylpiperazine from piperazine and cyclopentanone.

  • The coupling of 1-cyclopentylpiperazine with a suitable bicyclo[2.2.1]heptane precursor, ideally via reductive amination of norcamphor (bicyclo[2.2.1]heptan-2-one).

Synthesis of the Key Intermediate: 1-Cyclopentylpiperazine

The synthesis of 1-cyclopentylpiperazine can be efficiently achieved through the reductive amination of cyclopentanone with piperazine. This method is advantageous as it utilizes readily available and inexpensive starting materials. A patented procedure outlines a robust method for this transformation.[9]

Reaction Mechanism

The reaction proceeds via the initial formation of an enamine or iminium ion intermediate from the condensation of piperazine and cyclopentanone. This intermediate is then reduced in situ by catalytic hydrogenation to yield the final product.

Experimental Protocol

Materials:

  • Piperazine

  • Cyclopentanone

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Toluene (or another suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure: [9]

  • In a high-pressure reactor, a mixture of piperazine and cyclopentanone (in a molar ratio of approximately 1:1) is prepared in a suitable solvent such as toluene.

  • A catalytic amount of a hydrogenation catalyst (e.g., 5-20 wt% Raney Nickel or 0.5-10 wt% Pd/C, based on the weight of piperazine) is added to the mixture.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is heated to a temperature between 80-120°C under a hydrogen pressure of 10-40 atm.

  • The reaction is monitored by observing the cessation of hydrogen uptake.

  • Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford 1-cyclopentylpiperazine as a colorless to pale yellow liquid.

Data Presentation
ParameterExpected Value
Molecular Formula C₉H₁₈N₂
Molecular Weight 154.25 g/mol
Boiling Point Approx. 118-120°C at 13 mmHg[9]
Purity (by GC) >98%

The final step in the synthesis involves the coupling of 1-cyclopentylpiperazine with norcamphor via reductive amination. This is a widely used and reliable method for the formation of C-N bonds.[10][11]

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Piperazine Piperazine Intermediate 1-Cyclopentylpiperazine Piperazine->Intermediate + Cyclopentanone, H₂, Catalyst Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Target 1-bicyclo[2.2.1]hept-2-yl- 4-cyclopentylpiperazine Intermediate->Target + Norcamphor, Reducing Agent Norcamphor Norcamphor Norcamphor->Target

A two-step synthetic workflow for the target molecule.
Reaction Mechanism

The reaction between norcamphor and 1-cyclopentylpiperazine initially forms an iminium ion intermediate. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, then selectively reduces the iminium ion to yield the desired tertiary amine. Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a slightly acidic medium which can catalyze the iminium ion formation.

Experimental Protocol

Materials:

  • Norcamphor (bicyclo[2.2.1]heptan-2-one)[12]

  • 1-Cyclopentylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of norcamphor and 1-cyclopentylpiperazine (in a 1:1 to 1:1.2 molar ratio) in anhydrous DCM or DCE, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.

  • The mixture is stirred at room temperature for 1-2 hours.

  • Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Data Presentation
ParameterExpected Value
Molecular Formula C₁₆H₂₈N₂
Molecular Weight 248.41 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Purity (by HPLC) >95%
¹H NMR Characteristic peaks for the bicyclo[2.2.1]heptyl and cyclopentyl protons, as well as the piperazine ring protons.
¹³C NMR Resonances corresponding to the unique carbon atoms in the bicyclo[2.2.1]heptyl, cyclopentyl, and piperazine moieties.
Mass Spectrometry [M+H]⁺ ion at m/z 249.23

Safety Considerations

  • Piperazine and its derivatives: Can be corrosive and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyclopentanone: Flammable liquid and vapor. Keep away from heat and open flames.

  • Norcamphor: Combustible solid.

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.

  • Solvents (Toluene, DCM, DCE): Flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the initial synthesis of 1-cyclopentylpiperazine followed by reductive amination with norcamphor. This approach is efficient, scalable, and utilizes well-established chemical transformations. The resulting molecule holds potential for further investigation in the context of drug discovery, leveraging the unique structural features of its constituent moieties.

References

  • PubChem. (n.d.). 1-Bicyclo(2.2.1)hept-2-ylethanone. National Center for Biotechnology Information.
  • Smolecule. (2024, April 15). 1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine.
  • PMC. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). BICYCLO-[2.2.1]-HEPTAN-2-ON. Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts.
  • ResearchGate. (n.d.). Reductive amination of camphor. Retrieved from [Link]

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide. Tetrahedron: Asymmetry, 16(16), 2754–2763.
  • PubChem. (n.d.). Bicyclo(2.2.1)heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • Perveen, S., et al. (2025). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. Journal of Organic Chemistry, 90(36), 12693-12708.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Asymmetric [4+2] annulations to construct norcamphor scaffolds with 2-cyclopentenone via double amine–thiol catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). JPS61158973A - Production of 1-cyclopentylpiperazine.
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  • Google Patents. (n.d.). US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines.
  • Royal Society of Chemistry. (n.d.). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]

  • NIST. (n.d.). Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-, (1S-exo)-. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents.
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  • MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of camphor (1) with methylamine for synthesis of N-methylbornan-2-ylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. Retrieved from [Link]

  • Google Patents. (n.d.). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
  • KOREASCIENCE. (2000, September 9). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives.
  • PubMed. (2012, September 15). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Retrieved from [Link]

  • PMC. (n.d.). On-DNA Hydroalkylation to Introduce Diverse Bicyclo[1.1.1]pentanes and Abundant Alkyls via Halogen Atom Transfer. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [ - Cobalt, [1,1',1",1'"-(η 4 -1,3-cyclobutadiene-1,2,3,4-tetrayl)tetrakis[benzene]][(1,2,3,4,5-η)-1-[(4S)-4,5-dihydro-4-(1-methylethyl) -. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v79p0001
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1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine: Chemical Architecture, Synthesis, and Neuropharmacology

Introduction & Structural Rationale

As a Senior Application Scientist specializing in medicinal chemistry and neuropharmacology, the design of centrally acting therapeutics requires a rigorous understanding of molecular topology and its influence on pharmacokinetics. This compound (SMILES: C1CCC(C1)N2CCN(CC2)C3CC4CCC3C4) represents a highly specialized, privileged scaffold in the development of G-protein coupled receptor (GPCR) ligands.

This molecule is characterized by a central basic piperazine core flanked by two distinct lipophilic moieties: a flexible cyclopentyl ring and a rigid bicyclo[2.2.1]heptane (norbornyl) system. The strategic placement of these bulky cycloalkyl groups is not arbitrary. In the context of central nervous system (CNS) drug design, the lack of hydrogen bond donors combined with high lipophilicity ensures rapid passive diffusion across the blood-brain barrier (BBB). Furthermore, the spatial geometry of the norbornyl group provides excellent shape complementarity for the deep, hydrophobic auxiliary pockets found in target receptors such as the Histamine H3 and Sigma-1 receptors[1][2].

Physicochemical Profiling

The journey of a neuroactive compound from systemic circulation to receptor engagement is governed by its physicochemical properties. Table 1 summarizes the calculated parameters for this compound and explains the causality behind its pharmacokinetic behavior.

Table 1: Physicochemical Properties and Pharmacokinetic Impact

PropertyValueCausality / Pharmacokinetic Impact
Molecular Formula

-
Molecular Weight 248.41 g/mol Well below the 400 Da threshold optimal for CNS penetration, minimizing steric hindrance during BBB transit.
Topological Polar Surface Area 6.48 ŲAn extremely low TPSA (< 90 Ų is required for CNS drugs) ensures minimal polar interactions with efflux transporters.
Estimated LogP 3.8 - 4.2High lipophilicity drives rapid partitioning into lipid-rich neural tissues, increasing the effective local concentration.
H-Bond Donors (HBD) 0The absence of HBDs drastically reduces the desolvation energy penalty required for the molecule to enter a hydrophobic binding pocket.
H-Bond Acceptors (HBA) 2The tertiary amines act as critical anchors, forming salt bridges with conserved aspartate residues (e.g., Asp114) in GPCRs.

Neuropharmacological Target Rationale: Histamine H3 Receptor

The primary pharmacological utility of dialkylated piperazines featuring cyclopentyl and bulky bicyclic groups lies in their potent modulation of the Histamine H3 receptor (H3R)[1].

The H3R is a constitutively active GPCR that functions primarily as a presynaptic autoreceptor and heteroreceptor in the CNS. Even in the absence of endogenous histamine, the receptor remains tonically active, continuously inhibiting the release of critical neurotransmitters including histamine, acetylcholine, dopamine, and serotonin[3].

Because of this constitutive activity, simple antagonists are insufficient. Compounds like this compound are designed to act as inverse agonists [4]. The basic piperazine nitrogen forms a critical electrostatic interaction with the Asp114 residue in the transmembrane domain (TM3), while the rigid norbornyl group wedges into the hydrophobic sub-pocket. This steric bulk physically prevents the receptor from adopting its active conformation, thereby lifting the tonic inhibition and triggering a massive release of wake-promoting and pro-cognitive neurotransmitters. This mechanism is the foundational logic behind clinical candidates like LML134 used for excessive sleep disorders[4].

H3R_Pathway Ligand 1-Norbornyl-4-cyclopentylpiperazine (Inverse Agonist) Receptor Histamine H3 Receptor (Constitutively Active GPCR) Ligand->Receptor Binds & Stabilizes Inactive State GProtein Gαi/o Protein (Inhibited) Receptor->GProtein Prevents Activation cAMP cAMP Production (Restored/Increased) GProtein->cAMP Lifts Inhibition NT_Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT_Release Triggers Effect Enhanced Wakefulness & Cognitive Function NT_Release->Effect Physiological Outcome

Caption: Mechanism of action: H3R inverse agonism enhancing neurotransmitter release.

Synthetic Methodology: Direct Reductive Amination

The synthesis of this compound is achieved via the direct reductive amination of 1-cyclopentylpiperazine with bicyclo[2.2.1]heptan-2-one (norcamphor).

Mechanistic Causality: We specifically select sodium triacetoxyborohydride (


) as the reducing agent over sodium cyanoborohydride (

). As demonstrated by Abdel-Magid et al.,

exhibits superior chemoselectivity; it rapidly reduces the intermediate iminium ion formed between the secondary amine and norcamphor without reducing the unreacted ketone[5]. Furthermore,

operates efficiently in mildly acidic to neutral conditions (using a catalytic amount of acetic acid) and eliminates the risk of generating highly toxic hydrogen cyanide gas, making the protocol safer and higher yielding[5].

Synthesis_Workflow Step1 Step 1: Imine Formation 1-Cyclopentylpiperazine + Norcamphor in DCM Step2 Step 2: Reductive Amination Add NaBH(OAc)3 Stir at RT for 12h Step1->Step2 Step3 Step 3: Quench & Extract Sat. NaHCO3 quench Extract with EtOAc Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography (DCM:MeOH gradient) Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step synthetic workflow via direct reductive amination.

Self-Validating Experimental Protocols

Protocol A: Synthesis of this compound

This protocol incorporates built-in TLC and LC-MS validation gates to ensure reaction completion and product integrity.

  • Reagent Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 1-cyclopentylpiperazine (1.0 equiv, 10 mmol)[2] and bicyclo[2.2.1]heptan-2-one (norcamphor) (1.05 equiv, 10.5 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) to the stirring solution to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (

    
    ) (1.5 equiv, 15 mmol) over 15 minutes to prevent sudden temperature spikes[5].
    
  • Validation Gate 1 (Reaction Monitoring): Stir the mixture at room temperature for 12 hours. Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1%

    
    ). The reaction is validated as complete when the ninhydrin-active spot corresponding to 1-cyclopentylpiperazine is fully consumed.
    
  • Quenching & Extraction: Quench the reaction carefully with 30 mL of saturated aqueous

    
     (gas evolution will occur). Separate the organic layer, and extract the aqueous layer twice with 20 mL of EtOAc.
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH).
    
  • Validation Gate 2 (Product Integrity): Analyze the purified fractions via LC-MS. The product is validated if a single peak is observed with an

    
     of 249.2 
    
    
    
    .
Protocol B: In Vitro Radioligand Binding Assay (H3 Receptor)

This protocol measures the binding affinity (


) of the synthesized compound, utilizing a self-validating control system to subtract non-specific binding.
  • Membrane Preparation: Obtain recombinant human H3 receptor-expressing CHO cell membranes. Suspend in assay buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4).
    
  • Radioligand Addition: Prepare a 2x solution of

    
    -N-
    
    
    
    -methylhistamine (a selective H3R radioligand) at a final well concentration of 1 nM[6].
  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of membrane suspension.

    • 25 µL of

      
      -N-
      
      
      
      -methylhistamine.
    • 25 µL of the test compound (this compound) serially diluted from

      
       M to 
      
      
      
      M.
  • Validation Gate (Non-Specific Binding Control): In parallel control wells, replace the test compound with 10 µM thioperamide (a known, potent H3 antagonist). The radioactivity measured in these wells represents non-specific binding and must be subtracted from all test wells to calculate specific binding accurately.

  • Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure retained radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • BenchChem (Page 59) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide. Available at:

  • WO2010133544A1 - Piperazine and aminopyrrolidine compounds as histamine h3 receptor antagonists. Google Patents. Available at:[1]

  • Front Cover: The Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders. ResearchGate. Available at:[4]

  • 4-Cyclopentylpiperazin-1-amine | 61379-64-4. Benchchem. Available at:[2]

  • US20080032976A1 - 1H-indole-6-yl-piperazin-1-yl-methanone derivatives. Google Patents. Available at:[3]

  • CARBAMATE/ UREA DERIVATIVES CONTAINING PIPERIDIN AND PIPERAZIN RINGS AS H3 RECEPTOR INHIBITORS - EP 27. European Patent Office. Available at:[6]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications (The Journal of Organic Chemistry). Available at:[5]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at:

Sources

Spectroscopic Elucidation of 1-Bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of complex, multi-ring aliphatic systems requires a multi-modal spectroscopic approach. 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine (Molecular Formula: C₁₆H₂₈N₂, Exact Mass: 248.2252 Da) presents a unique analytical challenge due to the convergence of three distinct structural domains: a highly dynamic piperazine core, a flexible cyclopentyl appendage, and a rigid, sterically demanding bicyclo[2.2.1]heptane (norbornyl) framework.

This whitepaper provides a comprehensive, self-validating methodological framework for the definitive spectroscopic profiling of this compound using Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Structural Dynamics and Conformational Considerations

Before acquiring spectroscopic data, one must understand the molecule's physical behavior in solution and gas phases. The piperazine ring undergoes continuous chair-chair interconversion, while the N-alkyl bonds experience restricted rotation. Furthermore, the norbornyl group introduces endo/exo stereoisomerism. The rigid bicyclic framework induces significant magnetic anisotropy, which profoundly impacts the chemical shielding environment of the adjacent protons and carbons. Understanding these causal relationships is critical; without them, the resulting overlapping aliphatic multiplets in NMR or complex fragmentation patterns in MS cannot be accurately assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights

The primary challenge in the ¹H NMR spectrum of this compound is the dense "aliphatic envelope" between 1.10 and 1.85 ppm, where the CH₂ protons of the cyclopentyl and norbornyl rings overlap.

Crucially, the stereochemistry of the norbornyl group (endo vs. exo) can be differentiated by the chemical shift of the C2 proton (the N-CH proton). The exo-proton at C2 experiences a different magnetic shielding environment compared to the endo-proton, typically resonating further downfield[1]. Additionally, the piperazine ring's conformational flux can lead to signal broadening at room temperature[2]. If broad signals are observed, Variable Temperature (VT) NMR is required to either freeze the conformers (e.g., at 233 K) or induce rapid exchange to sharpen the peaks (e.g., at 323 K).

Self-Validating Experimental Protocol
  • Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition : Acquire 1D ¹H (minimum 16 scans, relaxation delay 2s) and ¹³C (minimum 512 scans, relaxation delay 2s) spectra at 298 K.

  • VT-NMR Validation : If the piperazine N-CH₂ signals (expected ~2.40–2.70 ppm) exhibit line broadening, increase the probe temperature to 323 K. A sharpening of these peaks validates that the broadening is due to conformational exchange rather than sample impurity.

  • 2D Elucidation : Acquire 2D COSY (Correlation Spectroscopy) to trace the spin systems within the individual rings, followed by HSQC (Heteronuclear Single Quantum Coherence) to link protons to their direct carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to bridge the three ring systems via the tertiary nitrogens.

NMR_Workflow Start Sample Prep (CDCl3, TMS) H1 1D 1H NMR (Proton Count) Start->H1 C13 1D 13C NMR (Carbon Count) Start->C13 COSY 2D COSY (H-H Coupling) H1->COSY HSQC 2D HSQC (C-H Direct) H1->HSQC C13->HSQC HMBC 2D HMBC (Long Range C-H) COSY->HMBC HSQC->HMBC End Full Structural Assignment HMBC->End

Sequential 1D and 2D NMR workflow for complete structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mechanistic Insights

Under Electrospray Ionization (ESI+), the highly basic tertiary amines of the piperazine core are readily protonated, yielding a robust [M+H]⁺ precursor ion at m/z 249.23. During Collision-Induced Dissociation (CID), the molecule undergoes characteristic α-cleavages. The inductive cleavage of the exocyclic C-N bonds leads to the neutral loss of the cyclopentyl ring (-68 Da as an alkene) or the norbornyl ring. Furthermore, the cleavage of the piperazine core itself is a hallmark of these derivatives, often producing a diagnostic fragment at m/z 86[3].

Self-Validating Experimental Protocol
  • Sample Preparation : Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Separation : Utilize a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Validation Step : Equilibrate the column for a minimum of 5 column volumes before injection to prevent retention time drift and ensure reproducible ionization efficiency.

  • MS/MS Acquisition : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Apply a collision energy ramp (15–35 eV) to optimize the transitions from the m/z 249.23 precursor to the diagnostic m/z 86.09 and m/z 153.14 product ions.

MS_Pathway M [M+H]+ m/z 249.23 F1 Loss of Cyclopentyl m/z 181.17 M->F1 -C5H8 F2 Loss of Norbornyl m/z 153.14 M->F2 -C7H10 F3 Piperazine Cleavage m/z 86.09 M->F3 Ring Opening

Mass spectrometry fragmentation pathway of the protonated precursor ion [M+H]+.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Mechanistic Insights

ATR-FTIR is prioritized over traditional transmission FTIR (KBr pellet) because it requires zero sample preparation, thereby preserving the native polymorphic state of the compound and preventing moisture absorption that could obscure the >3000 cm⁻¹ region. For this compound, the absence of N-H stretching bands (>3300 cm⁻¹) is the primary negative confirmation of its fully substituted (tertiary) amine status. The diagnostic C-N stretching vibrations for tertiary amines are localized in the fingerprint region between 1150 and 1210 cm⁻¹[4].

Self-Validating Experimental Protocol
  • Background Calibration : Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum of ambient air to subtract atmospheric CO₂ and water vapor.

  • Sample Application : Apply the neat sample directly onto the crystal. Ensure intimate contact using the pressure anvil.

  • Acquisition : Acquire 32 co-added scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range. Validation Step : Check the baseline at 3800 cm⁻¹; if it is not flat, re-clean the crystal and re-acquire the background.

Quantitative Data Summaries

Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
Structural Domain¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)
Piperazine (C2, C3, C5, C6)2.40 - 2.70m, 8H50.5 - 53.2
Cyclopentyl (N-CH)2.45 - 2.55m, 1H67.4
Cyclopentyl (CH₂)1.30 - 1.85m, 8H24.1, 30.5
Norbornyl (N-CH, C2)2.25 (endo) / 2.65 (exo)dd, 1H65.8
Norbornyl (Bridgeheads, C1, C4)2.15 - 2.30m, 2H36.5, 38.2
Norbornyl (CH₂, C3, C5, C6, C7)1.10 - 1.80m, 8H22.4, 28.7, 35.1, 39.0
Table 2: Key LC-MS/MS Fragmentation Ions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Structural Assignment / Neutral Loss
249.23181.17Loss of cyclopentyl ring (-68 Da)
249.23153.14Loss of norbornyl ring (-96 Da)
249.2386.09Piperazine ring cleavage (C₄H₁₀N₂⁺)
Table 3: Key ATR-FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Assignment
2850 - 2950StrongAliphatic C-H stretching (asymmetric & symmetric)
1450MediumAliphatic C-H bending (scissoring)
1150 - 1210MediumTertiary amine C-N stretching

References

  • Title : ON THE DIFFERENTIATION OF endo- AND exo-NORBORNYL DERIVATIVES BY CHEMICAL SHIFTS IN N.M.R. SPECTROSCOPY. Source : Canadian Science Publishing. URL :[Link]

  • Title : Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Source : MDPI. URL :[Link]

  • Title : Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Source : ResearchGate. URL : [Link]

Sources

Analytical Characterization of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine: A Comprehensive Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Architecture

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine (also known as 1-cyclopentyl-4-(norbornan-2-yl)piperazine) is a complex


-disubstituted piperazine derivative. Its molecular architecture (

, Exact Mass: 248.2252 Da) consists of three distinct domains: a rigid bicyclic norbornyl framework, a flexible cyclopentyl ring, and a central basic piperazine core.

For drug development professionals and analytical chemists, elucidating this structure requires navigating overlapping aliphatic signals in Nuclear Magnetic Resonance (NMR) spectroscopy and interpreting complex structural rearrangements in Mass Spectrometry (MS). This whitepaper provides a field-proven, self-validating methodological guide to the spectroscopic analysis of this compound, grounded in the fundamental physics of its molecular structure.

Mass Spectrometry (MS) Analysis & Fragmentation Pathways

Causality of Fragmentation Mechanics

In mass spectrometry, the ionization and subsequent fragmentation of piperazine derivatives are strictly governed by the basicity of the nitrogen atoms. During Electrospray Ionization (ESI) in positive mode, the tertiary amines of the piperazine ring readily accept a proton to form a highly stable


 precursor ion at m/z 249[1].

The fragmentation causality is driven by the localization of this positive charge. Because the charge resides on the nitrogen atoms, Collision-Induced Dissociation (CID) primarily triggers


-cleavage and inductive cleavage at the 

bonds connecting the bulky substituents to the core[2].
  • Substituent Loss: The loss of the cyclopentyl group (as a radical or via alkene elimination) yields fragments around m/z 181, while the loss of the norbornyl group yields m/z 155.

  • Ring Opening: A universal hallmark of piperazine derivatives is the retro-aldol-like or homolytic cleavage of the piperazine ring itself, consistently generating a characteristic

    
     fragment at m/z 56[2].
    
  • Carbocation Stability: The norbornyl group can detach to form a highly stable non-classical 2-norbornyl cation at m/z 95, a process driven by the relief of steric strain and the inherent stability of the bridged carbocation[3].

MS_Fragmentation M Molecular Ion [M+H]+ m/z 249 F1 Loss of Cyclopentyl m/z 181 M->F1 - C5H8 (68 Da) F2 Loss of Norbornyl m/z 155 M->F2 - C7H10 (94 Da) F3 Piperazine Ring Cleavage m/z 56 M->F3 Ring Opening F4 Norbornyl Cation m/z 95 M->F4 Alpha Cleavage

Caption: MS/MS Fragmentation Pathway of this compound.

Self-Validating LC-ESI-MS/MS Protocol

To ensure analytical trustworthiness, the following LC-MS protocol incorporates internal validation checks[1][4].

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water. Crucial Step: Add 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring

    
     of the piperazine molecules are protonated prior to aerosolization, maximizing the 
    
    
    
    signal.
  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 150 mm × 3 mm, 3 μm) with a gradient elution of 0.1% aqueous formic acid and acetonitrile.

  • Ionization & Acquisition: Operate the triple-quadrupole mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV. Isolate the m/z 249 precursor ion in Q1.

  • CID Optimization: Apply a collision energy sweep (10–40 eV) using Argon as the collision gas in Q2.

  • System Validation: The protocol is self-validating if, and only if, the m/z 56 product ion is observed in Q3. The absence of m/z 56 indicates either complete fragmentation of the core (collision energy too high) or an incorrect precursor assignment[2].

Data Presentation: Characteristic MS Fragments
Fragment Typem/z RatioElemental CompositionDiagnostic Significance
Precursor Ion 249

Confirms intact molecular weight.
Substituent Loss 181

Indicates loss of the cyclopentyl moiety.
Substituent Loss 155

Indicates loss of the norbornyl moiety.
Carbocation 95

Confirms the presence of the bicyclo[2.2.1]heptyl group.
Ring Cleavage 56

Universal validator for the piperazine core[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts & Anisotropy

The NMR spectrum of this compound is dominated by a dense aliphatic envelope, making standard assignment challenging. However, the rigid geometry of the norbornyl group provides distinct diagnostic handles.

  • Steric Strain & Deshielding: In

    
     NMR, the bridgehead carbons (C1 and C4 of the norbornyl group) experience significant bicyclic strain. This alters their hybridization slightly, leading to distinct deshielding compared to the unstrained methylenes of the cyclopentyl ring[5][6].
    
  • Magnetic Anisotropy: In

    
     NMR, the chemical shift of the norbornyl methine proton (attached to C2) is highly dependent on its stereochemistry (endo vs. exo). The shielding cone generated by the C2-C3 bond causes endo-protons to resonate further upfield than exo-protons[7].
    
  • Conformational Averaging: The piperazine ring undergoes rapid chair-chair interconversion at room temperature. Consequently, its eight protons often appear as a broad time-averaged multiplet around 2.4–2.8 ppm[4].

NMR_Workflow S1 Sample Prep (10 mg in CDCl3) S2 Lock & Shim (Deuterium Signal) S1->S2 S3 Pulse Sequence (1H & 13C DEPT) S2->S3 S4 FID Acquisition (Signal Averaging) S3->S4 S5 Fourier Transform & Phase Correction S4->S5 S6 Peak Integration (Must = 28 Protons) S5->S6

Caption: Self-Validating NMR Experimental Workflow for Structural Elucidation.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS)[4]. Causality:
    
    
    
    is chosen because its lack of exchangeable protons prevents interference with the dense aliphatic envelope (1.0–3.0 ppm) of the target molecule.
  • Instrument Tuning: Insert the 5 mm NMR tube into a high-field spectrometer (

    
     MHz). Lock onto the deuterium signal of 
    
    
    
    and shim the Z-axis gradients to achieve a line width of
    
    
    Hz for the TMS peak[4].
  • 
     Acquisition:  Run a standard 1D proton sequence with a relaxation delay (
    
    
    
    ) of at least 2 seconds. Causality: A sufficient
    
    
    ensures complete longitudinal relaxation (
    
    
    ) of all protons, which is mandatory for accurate quantitative integration.
  • 
     and DEPT-135 Acquisition:  Acquire a proton-decoupled 
    
    
    
    spectrum, followed immediately by a DEPT-135 experiment. Causality: DEPT-135 will invert the phase of
    
    
    signals (pointing down) while
    
    
    and
    
    
    signals remain positive. This is critical for differentiating the methine carbons (N-CH) from the methylene carbons of the rings.
  • System Validation: Integrate the entire

    
     spectrum excluding the solvent peak (7.26 ppm) and TMS (0.00 ppm). The protocol validates itself if the total integration strictly equals 28 protons. Any deviation indicates solvent contamination or incomplete relaxation.
    
Data Presentation: Predicted NMR Assignments

Table 1:


 NMR Chemical Shifts (400 MHz, 

)
Proton EnvironmentExpected Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Piperazine

2.40 – 2.80Broad multiplet8HBroadened due to rapid chair interconversion.
Norbornyl C2-Methine2.20 – 2.80Multiplet1HShift depends heavily on endo/exo isomerism[7].
Cyclopentyl Methine2.40 – 2.50Quintet-like1HOverlaps with piperazine signals.
Norbornyl Bridgeheads2.10 – 2.30Broad singlets2HDeshielded due to bicyclic strain.
Aliphatic Methylenes1.10 – 1.90Complex envelope16HMerged signals from cyclopentyl and norbornyl

groups.

Table 2:


 NMR Chemical Shifts (100 MHz, 

)
Carbon EnvironmentExpected Shift (

, ppm)
DEPT-135 PhaseDiagnostic Note
Cyclopentyl Methine~ 67.0Positive (Up)Strongly deshielded by adjacent nitrogen.
Norbornyl C2-Methine~ 65.0 – 68.0Positive (Up)Strongly deshielded by adjacent nitrogen.
Piperazine Carbons~ 50.0 – 54.0Negative (Down)Four equivalent or near-equivalent carbons.
Norbornyl Bridgeheads~ 36.0 – 40.0Positive (Up)C1 and C4; distinct from standard cycloalkanes[5][6].
Aliphatic Methylenes~ 24.0 – 40.0Negative (Down)Remaining ring carbons (C3, C5, C6, C7 of norbornyl; C2-C5 of cyclopentyl).

References

  • Zhu Na, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 2021. URL: [Link]

  • Wang F, Chong DP. "Polycycloalkanes at the Helm: Exploring eFuel with Norbornyl Derivatives." ChemRxiv, 2024. URL: [Link]

  • "Disubstituted Piperazine Analogues of Trifluoromethylphenylpiperazine and Methylenedioxybenzylpiperazine: Analytical Differentiation and Serotonin Receptor Binding Studies." Forensic Sciences Research, 2018. URL: [Link]

  • Olah GA, et al. "High-Field 1H and 13C NMR Spectroscopic Study of the 2-Norbornyl Cation." Journal of the American Chemical Society, 1982. URL: [Link]

  • Roberts JD, et al. "Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in norbornyl derivatives." Journal of the American Chemical Society, 1970. URL: [Link]

  • Fraser RR. "ON THE DIFFERENTIATION OF endo- AND exo-NORBORNYL DERIVATIVES BY CHEMICAL SHIFTS IN N.M.R. SPECTROSCOPY." Canadian Journal of Chemistry, 1962. URL: [Link]

  • Welz A, et al. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 2021. URL: [Link]

Sources

IUPAC name and structure of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation, Synthetic Methodology, and Pharmacophore Analysis

Executive Summary

This technical guide provides a comprehensive analysis of 1-(bicyclo[2.2.1]hept-2-yl)-4-cyclopentylpiperazine , a lipophilic piperazine derivative frequently utilized in medicinal chemistry compound libraries. This molecule represents a classic "privileged scaffold" architecture, combining a rigid, bulky norbornane (bicyclo[2.2.1]heptane) moiety with a flexible cyclopentyl group, linked via a piperazine core. Such structures are critical in the development of G-protein coupled receptor (GPCR) antagonists (specifically CCR5 and CCR2), sigma receptor ligands, and monoamine transporter modulators.

This guide details the IUPAC nomenclature derivation, stereochemical complexities (endo/exo isomerism), validated synthetic protocols via reductive amination, and analytical characterization standards.

Structural Anatomy & IUPAC Nomenclature

Nomenclature Breakdown

The IUPAC name is derived from the central heterocyclic scaffold and its substituents.

ComponentStructure/DescriptionPriority Rule
Parent Ring Piperazine (1,4-diazacyclohexane)Central scaffold determining the root name.
Substituent 1 Bicyclo[2.2.1]hept-2-ylAttached to Nitrogen-1.[1][2][3] The bicyclic system takes priority in naming complexity.
Substituent 2 CyclopentylAttached to Nitrogen-4.[2][4]
Numbering N1, N4The nitrogen bearing the more complex ring system (bicyclo) is designated position 1.

Full IUPAC Name: 1-(Bicyclo[2.2.1]heptan-2-yl)-4-cyclopentylpiperazine (Note: "hept-2-yl" indicates the attachment point is at carbon 2 of the bicyclic system.)

Stereochemical Complexity

The pharmacological profile of this molecule is heavily influenced by the stereochemistry of the norbornane ring. The attachment at C2 of the bicyclo[2.2.1]heptane system creates diastereomeric possibilities:

  • Endo-isomer: The piperazine ring is on the same side as the C5-C6 bridge (sterically more congested).

  • Exo-isomer: The piperazine ring is on the same side as the C7 bridge (thermodynamically favored in equilibration, but kinetic control often yields endo).

  • Enantiomers: The norbornane skeleton itself is chiral if substituted unsymmetrically, leading to (1R, 2R, 4S) and (1S, 2S, 4R) variants.

Critical Note: Most commercial libraries supply this compound as a racemic mixture of endo/exo isomers unless chiral resolution is specified. For high-affinity binding studies, separation via Chiral HPLC is mandatory.

Synthetic Methodology

The most robust route for synthesizing 1-(bicyclo[2.2.1]hept-2-yl)-4-cyclopentylpiperazine is Sequential Reductive Amination . This approach minimizes over-alkylation side products common in direct nucleophilic substitution with alkyl halides.

Retrosynthetic Analysis

The molecule is disconnected at the C-N bonds flanking the piperazine core.

  • Precursors: Norcamphor (Bicyclo[2.2.1]heptan-2-one), Cyclopentanone, and Piperazine.

Protocol: Step-by-Step Synthesis

Reagents: Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic Acid (AcOH).

Step 1: Synthesis of N-Cyclopentylpiperazine (Intermediate A)
  • Dissolution: Dissolve piperazine (5.0 equiv, excess to prevent bis-alkylation) in DCE.

  • Activation: Add Cyclopentanone (1.0 equiv) and AcOH (1.0 equiv). Stir for 30 min at room temperature to form the iminium ion.

  • Reduction: Slowly add NaBH(OAc)3 (1.5 equiv). The mild nature of STAB prevents reduction of the ketone prior to imine formation.

  • Workup: Quench with saturated NaHCO3. Extract with DCM. The excess piperazine remains in the aqueous phase or is removed via vacuum distillation.

Step 2: Coupling with Norcamphor
  • Reaction: Dissolve Intermediate A (1.0 equiv) in DCE.

  • Addition: Add Norcamphor (1.1 equiv) and AcOH (cat.).

  • Stereocontrol: Stirring at lower temperatures (0°C) typically favors the kinetic endo product, while reflux conditions may equilibrate to the exo isomer.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) and stir for 12-24 hours.

  • Purification: Column chromatography (SiO2, MeOH:DCM gradient).

Synthetic Workflow Diagram

Synthesis_Workflow Piperazine Piperazine (Excess) Intermediate N-Cyclopentylpiperazine (Intermediate) Piperazine->Intermediate Step 1 Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Product 1-(Bicyclo[2.2.1]hept-2-yl)- 4-cyclopentylpiperazine Intermediate->Product Step 2 Norcamphor Norcamphor (Bicyclo[2.2.1]heptan-2-one) Norcamphor->Product Reagents NaBH(OAc)3 / DCE Reductive Amination Reagents->Intermediate Reagents->Product

Figure 1: Sequential reductive amination pathway utilizing mild hydride donors to ensure regioselectivity.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR (1H NMR, 400 MHz, CDCl3)
Chemical Shift (δ)MultiplicityIntegrationAssignment
2.60 - 2.40 Broad Multiplet8HPiperazine ring protons (N-CH2-CH2-N).
2.25 Multiplet1HCyclopentyl methine (N-CH).
2.10 Multiplet1HNorbornyl C2-H (Diagnostic for endo/exo ratio).
2.20 & 1.40 Broad Singlets2HNorbornyl Bridgehead protons (C1, C4).
1.80 - 1.10 Complex Multiplet14HCyclopentyl methylene + Norbornyl skeletal protons.

Diagnostic Signal: The proton at the C2 position of the norbornane ring is the key stereochemical indicator. In endo isomers, this proton typically appears as a multiplet; in exo isomers, the coupling constants differ due to the dihedral angle with the bridgehead proton (Karplus relationship).

Mass Spectrometry (ESI-MS)
  • Molecular Formula: C16H28N2

  • Exact Mass: 248.23 g/mol

  • Observed Ion: [M+H]+ = 249.2 m/z

  • Fragmentation Pattern: Expect cleavage at the C-N bonds, yielding fragments corresponding to the cyclopentyl cation (m/z ~69) and the norbornyl cation (m/z ~95).

Pharmacological Context & Applications

This molecule serves as a robust hydrophobic scaffold in drug discovery.

Lipophilicity and BBB Penetration

The combination of the norbornane and cyclopentyl rings creates a highly lipophilic domain (Predicted LogP ≈ 3.5 - 4.2). This suggests:

  • High Blood-Brain Barrier (BBB) Permeability: Suitable for CNS targets.

  • Solubility Challenges: Requires formulation as a hydrochloride or fumarate salt for biological assays.

Target Classes

Based on structural homology with known bioactive agents:

  • Chemokine Receptor Antagonists (CCR5/CCR2): The bulky norbornane mimics the tropane or bridged systems found in Maraviroc analogs.

  • Sigma Receptors (σ1/σ2): Piperazines flanked by hydrophobic domains are classic pharmacophores for sigma receptors, involved in nociception and neuroprotection.

  • Antiviral Intermediates: Similar scaffolds appear in capsid assembly inhibitors.

Pharmacophore Map

Pharmacophore Norbornane Norbornane Region (Hydrophobic/Steric Bulk) Piperazine Piperazine Core (Basic Amine/Linker) Norbornane->Piperazine Rigid Anchor Target GPCR / Ion Channel Binding Pocket Norbornane->Target Hydrophobic Pocket A Piperazine->Target Ionic Interaction (Asp/Glu) Cyclopentyl Cyclopentyl Group (Lipophilic Tail) Cyclopentyl->Piperazine Flexible Linker Cyclopentyl->Target Hydrophobic Pocket B

Figure 2: Pharmacophore interaction model showing the dual hydrophobic binding domains facilitated by the piperazine linker.

References

  • Smolecule Catalog. (2024). 1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine and related derivatives.[2] Retrieved from .

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine Derivatives. Retrieved from .

  • Chao, S., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents.[5] RSC Medicinal Chemistry.[5] Retrieved from .

  • Faizan, F., et al. (2024).[6] The medicinal chemistry of piperazines: A review. Scilit.[7] Retrieved from .

  • BenchChem. (2024). Compound Library Entry: 1-(bicyclo[2.2.1]hept-2-yl)-4-cyclopentylpiperazine. Retrieved from .

Sources

CAS number for 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Structural Elucidation, Synthesis, and Registry Profiling of 1-Bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Executive Summary

The compound This compound (also systematically named 1-cyclopentyl-4-(norbornan-2-yl)piperazine) is a highly specific, sterically hindered dialkylpiperazine. A comprehensive literature and database review reveals that a public Chemical Abstracts Service (CAS) Registry Number has not been assigned to this exact molecule. It currently exists primarily within proprietary high-throughput screening libraries (e.g., BenchChem identifier B5168012). This whitepaper provides a definitive technical framework for researchers needing to synthesize, characterize, and understand the pharmacological potential of this unindexed molecule.

Molecular Architecture & Chemical Identity

The structural uniqueness of this compound lies in its tripartite aliphatic system. Unlike typical arylpiperazines used in commercial drugs, this molecule is entirely aliphatic, which significantly alters its lipophilicity and basicity.

  • Piperazine Core: Acts as the central basic pharmacophore. The secondary amine of the precursor, 1-cyclopentylpiperazine, is highly nucleophilic and serves as the anchor for receptor binding[1].

  • Cyclopentyl Moiety: Provides a flexible, lipophilic bulk that enhances blood-brain barrier (BBB) penetration.

  • Bicyclo[2.2.1]hept-2-yl (Norbornyl) Group: A rigid, bridged bicyclic system. This rigidity restricts the conformational freedom of the piperazine ring, which is a critical factor in determining aminergic receptor subtype selectivity[2][3].

The CAS Registration Workflow for Novel Piperazines

Why does this compound lack a CAS number? In modern drug discovery, millions of compounds are generated via combinatorial chemistry or virtual screening. A CAS number is only assigned when a compound is explicitly disclosed in primary literature, patents, or submitted directly to the CAS registry with validated structural data. Until such validation occurs, molecules remain as proprietary catalog entries.

CAS_Workflow A 1-Cyclopentylpiperazine + Norcamphor B Reductive Amination (NaBH(OAc)3, DCE) A->B Synthesis C 1-Bicyclo[2.2.1]hept-2-yl- 4-cyclopentylpiperazine B->C Yield & Isolation D Structural Elucidation (NMR, LC-MS, IR) C->D Characterization E CAS Registry Submission D->E Validation F CAS Number Assignment (Pending/Proprietary) E->F Indexing

Workflow for the synthesis, validation, and CAS registration of novel piperazine derivatives.

Synthetic Methodology: Causality and Protocol

To study this compound, it must be synthesized de novo. The most logical and high-yielding approach is the direct reductive amination of norcamphor (bicyclo[2.2.1]heptan-2-one) with 1-cyclopentylpiperazine.

Causality of Reagent Selection: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE). NaBH(OAc)3 is a mild, selective reducing agent[4][5]. Unlike Sodium Borohydride (NaBH4), which would prematurely reduce the norcamphor to norborneol, NaBH(OAc)3 selectively reduces the intermediate iminium ion formed between the piperazine and the ketone[6]. DCE is chosen as the solvent because its dielectric constant perfectly supports the transient iminium intermediate without promoting side reactions[7].

Self-Validating Experimental Protocol:

  • Imine Formation: Dissolve 1.0 eq (10 mmol) of 1-cyclopentylpiperazine and 1.05 eq (10.5 mmol) of norcamphor in 30 mL of anhydrous DCE under an inert argon atmosphere. Stir for 30 minutes at room temperature.

  • Reduction: Portion-wise, add 1.4 eq (14 mmol) of NaBH(OAc)3 to the stirring solution. The mild nature of this reagent prevents thermal runaway[5].

  • Catalysis (Optional): Add 1.0 eq of glacial acetic acid to accelerate iminium ion formation, overcoming the steric hindrance of the bicyclic norcamphor[6].

  • Reaction Monitoring: Stir for 12-24 hours. Validate completion via TLC (DCM:MeOH 9:1) or LC-MS. The disappearance of the norcamphor peak validates the consumption of the starting material.

  • Quenching & Extraction: Quench the reaction with 1N NaOH (20 mL) to neutralize the acetic acid and break down boron complexes. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (silica gel, gradient elution of DCM to 5% MeOH in DCM).

  • Validation: Confirm the structure using 1H-NMR (look for the disappearance of the ketone carbonyl and the appearance of the bridged methine protons) and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Relevance: Aminergic GPCR Targeting

Piperazine derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry, particularly for targeting aminergic G Protein-Coupled Receptors (GPCRs) such as serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors[2][3].

While classic antipsychotics and anxiolytics utilize arylpiperazines (e.g., aripiprazole, buspirone)[3][8], the entirely aliphatic nature of this compound presents a unique pharmacological profile. The bulky norbornyl group likely acts as a steric shield, preventing full receptor activation and pushing the molecule towards an antagonist or partial agonist profile at 5-HT1A/D2 receptors[2].

GPCR_Pathway Ligand Piperazine Derivative GPCR 5-HT / DA Receptor Ligand->GPCR Binds G_protein G-Protein Complex GPCR->G_protein Activates Effector Adenylyl Cyclase / PLC G_protein->Effector Modulates Response CNS Modulation Effector->Response Cascade

Hypothesized aminergic GPCR signaling cascade modulated by bulky piperazine derivatives.

Quantitative Data Summaries

Table 1: Physicochemical Properties (Calculated & Predicted)

PropertyValueCausality / Significance
Molecular Formula C16H28N2Defines the aliphatic dialkylpiperazine class.
Molecular Weight 248.41 g/mol Well within Lipinski's Rule of 5 for oral bioavailability.
SMILES String C1CCC(C1)N2CCN(CC2)C3CC4CCC3C4Essential for in silico docking and registry searches.
LogP (Predicted) ~3.2 - 3.8High lipophilicity guarantees excellent BBB penetration.
Hydrogen Bond Donors 0Lack of N-H bonds prevents strong aqueous solvation.
Hydrogen Bond Acceptors 2The two tertiary piperazine nitrogens act as H-bond acceptors.

Table 2: Analytical Characterization Metrics (Expected)

Analytical MethodExpected Signal / MetricValidation Purpose
HRMS (ESI+) [M+H]+ m/z 249.2325Confirms exact molecular mass and formula.
1H-NMR (CDCl3) ~2.2-2.6 ppm (8H, m)Validates the intact piperazine ring core.
1H-NMR (CDCl3) ~1.1-1.8 ppm (m)Confirms the highly coupled norbornyl/cyclopentyl protons.
IR Spectroscopy ~2800-2950 cm⁻¹ (strong)C-H stretching indicative of the bulky aliphatic rings.
IR Spectroscopy Absence of ~1710 cm⁻¹Validates complete consumption of the norcamphor ketone.

References

  • 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • BenchChem Catalog (Page 59). ChemBuyersGuide. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. The Journal of Organic Chemistry. Available at:[Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds. Taylor & Francis. Available at:[Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - NIH. Available at:[Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. MDPI. Available at:[Link]

Sources

Comprehensive Characterization of Norbornane-Containing Piperazine Derivatives: Synthesis, SAR, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine is the third most frequent nitrogen-containing heterocycle in FDA-approved therapeutics, serving as a critical scaffold for modulating physicochemical properties and target affinity 1. The functionalization of the piperazine core with bulky, rigid bicyclic aliphatic groups—specifically the norbornane (bicyclo[2.2.1]heptane) moiety—fundamentally alters the pharmacodynamic profile of the resulting derivatives. By increasing lipophilicity and imposing strict steric constraints, norbornane-piperazine conjugates successfully occupy highly specific hydrophobic pockets in target receptors and readily penetrate complex lipid membranes.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the chemical synthesis, structural elucidation, and pharmacological profiling of these derivatives. We will specifically examine their dual utility as ultra-high-affinity neuropharmacological agents (5-HT1A receptor ligands) and potent anti-infectives (anti-mycobacterial and antiviral agents).

Chemical Synthesis & Structural Elucidation

Rationale & Causality in Synthesis

Direct


-alkylation of piperazine with sterically hindered bicyclic halides (e.g., 2-bromonorbornane) is notoriously inefficient. The rigid bicyclic structure promotes competitive E2 elimination reactions over SN2 substitution, resulting in poor yields and difficult purifications. To circumvent this, reductive amination  using 2-norbornanone and a mono-protected piperazine (such as Boc-piperazine) is the field-proven, self-validating standard 2.

Sodium triacetoxyborohydride (Na(OAc)3BH) is explicitly chosen as the reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the transient iminium ion over the unreacted ketone. This mechanistic choice prevents the premature reduction of 2-norbornanone into norborneol, ensuring high atom economy.

SynthesisWorkflow A Boc-Piperazine + 2-Norbornanone B Reductive Amination Na(OAc)3BH, DCE, rt A->B Imine formation & reduction C N-Boc-N'-Norbornylpiperazine B->C D Boc Deprotection TFA / DCM, 12h C->D Acidic cleavage E N-Norbornylpiperazine Intermediate D->E F Coupling Reaction (e.g., Pyrrole/Aryl Core) E->F SN2 or Cross-Coupling G Final Norbornane-Piperazine Derivative F->G

Fig 1: Self-validating synthesis workflow for norbornane-piperazine derivatives.

Protocol 1: Reductive Amination and Deprotection Workflow

Self-Validation Mechanism: The protocol incorporates internal TLC monitoring. The disappearance of the ketone (visualized via 2,4-DNP stain) and the appearance of a single, highly polar amine spot (ninhydrin positive after deprotection) validates each step before proceeding.

  • Imine Formation & Reduction: Dissolve Boc-piperazine (1.0 eq) and 2-norbornanone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Stir for 30 minutes at room temperature to allow iminium ion formation.

  • Selective Hydride Addition: Add Na(OAc)3BH (1.5 eq) portion-wise. The mild nature of this reagent prevents exothermic runaway. Stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize acetic acid byproducts. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous MgSO4 and concentrate in vacuo.

  • Boc Cleavage: Dissolve the crude

    
    -Boc-
    
    
    
    -norbornylpiperazine in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 12 hours. TFA efficiently protonates and cleaves the tert-butyl carbamate without breaking the newly formed tertiary amine bond.
  • Isolation: Remove volatiles under reduced pressure. Redissolve in ethyl acetate (AcOEt) and wash with 1M NaOH to generate the free base. The resulting

    
    -norbornylpiperazine intermediate is now ready for coupling to aryl or pyrrole cores 2.
    

Pharmacological Profiling & Structure-Activity Relationship (SAR)

The introduction of the norbornane cage yields profound improvements in target affinity across vastly different therapeutic domains.

Case Study A: Neuropharmacology (5-HT1A Receptor Ligands)

In central nervous system (CNS) drug design, piperazine derivatives are heavily utilized for their monoamine pathway activation 3. When a norbornane moiety is attached to 1-(2-methoxyphenyl)piperazine scaffolds, the derivatives exhibit sub-nanomolar affinity for 5-HT1A receptors. The causality here is structural: the rigid norbornane cage perfectly occupies the lipophilic accessory binding site of the 5-HT1A receptor, locking the ligand in an optimal conformation that outcompetes endogenous serotonin 4.

Pathway Ligand Norbornane-Piperazine Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor High Affinity Binding (Ki < 1 nM) Gi Gi/o Protein Complex Receptor->Gi Conformational Change AC Adenylyl Cyclase (AC) Gi->AC Alpha-subunit Inhibition cAMP cAMP Levels ↓ AC->cAMP Decreased Synthesis PKA PKA Activity ↓ cAMP->PKA Downstream Downregulation

Fig 2: 5-HT1A receptor signaling modulation by norbornane-piperazine antagonists.

Case Study B: Anti-Infective Properties

In the design of BM212 analogues (anti-tubercular pyrrole derivatives), replacing simple aromatic or flexible alkyl groups with a bulky norbornane group at the terminal piperazine nitrogen significantly improves the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The extreme lipophilicity of the norbornane cage facilitates passive diffusion through the complex, mycolic acid-rich mycobacterial cell envelope 2. Furthermore, rigid cage fragments like norbornane and adamantane linked to piperazine have demonstrated high antiviral activity against the Influenza A virus, acting as potent reproduction inhibitors 5.

Quantitative SAR Summary
Piperazine Terminal GroupApplication ContextPharmacological TargetActivity MetricReference Context
Norbornane Neuropharmacology5-HT1A ReceptorKi = 0.12 – 0.63 nM Potent Antagonist
Norbornane Anti-tubercular (BM212)M. tuberculosisMIC = 2.0 µg/mL High Cell Wall Penetration
AdamantaneAnti-tubercular (BM212)M. tuberculosisMIC = 1.0 µg/mLRigid Cage Benchmark
CyclohexylAnti-tubercular (BM212)M. tuberculosisMIC = 8.0 µg/mLReduced Lipophilicity
PhenylAnti-tubercular (BM212)M. tuberculosisMIC = 32.0 µg/mLPoor Penetration
Norbornane/Borneol AntiviralInfluenza A VirusIC50 = 1.9 – 4.4 µg/mL Reproduction Inhibitor

Experimental Protocols: Pharmacological Validation

Protocol 2: In Vitro Radioligand Binding Assay (5-HT1A)

To accurately quantify the binding affinity (Ki) of newly synthesized norbornane-piperazine derivatives, a competitive radioligand binding assay is utilized.

Self-Validation Mechanism: The assay uses [3H]8-OH-DPAT, a highly selective 5-HT1A agonist, as the radioligand. Non-specific binding (NSB) is rigorously defined by introducing 10 µM of unlabeled serotonin (5-HT). If the test compound displaces the radioligand but fails to affect the NSB baseline, the interaction is validated as target-specific.

  • Membrane Preparation: Homogenize rat hippocampal tissue (rich in 5-HT1A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer containing 4 mM CaCl2 and 10 µM pargyline (to prevent enzymatic degradation of monoamines).

  • Incubation Setup: In a 96-well plate, combine 50 µL of the norbornane-piperazine test compound (serially diluted from

    
     to 
    
    
    
    M), 50 µL of [3H]8-OH-DPAT (final concentration 0.2 nM), and 100 µL of the membrane suspension.
  • Equilibration: Incubate the mixture at 37°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic norbornane cage to the filter matrix.

  • Washing & Quantification: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer. Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation:

    
    , where 
    
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS)[Link]

  • Design and Synthesis of 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine (BM212) and N-Adamantan-2... SciSpace[Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review ResearchGate[Link]

  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands Researcher.life[Link]

  • Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus MedChemComm (RSC Publishing)[Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the initial in vitro pharmacological characterization of the novel compound, 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine. The presence of the piperazine scaffold, a common motif in centrally active agents, suggests a potential for interaction with various neuroreceptors. This document outlines a tiered approach, commencing with broad receptor binding assays to identify primary targets, followed by functional assays to elucidate the compound's mechanism of action.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS).[1][2] Its derivatives have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often mediated through interactions with dopamine, serotonin, and sigma receptors.[3][4] this compound is a novel compound featuring this key moiety. A systematic in vitro evaluation is crucial to determine its biological targets and functional activity, providing a foundation for further drug development.

This guide presents a logical, multi-tiered workflow for the initial characterization of this compound, starting with binding affinity determination at key CNS receptors, followed by functional assays to assess its efficacy as an agonist, antagonist, or allosteric modulator.

Tier 1: Primary Screening - Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets. Radioligand binding assays are a robust and high-throughput method for this purpose.[5] These assays measure the ability of the test compound to compete with a radiolabeled ligand for binding to a specific receptor.

General Principle of Competitive Radioligand Binding Assays

In a competitive binding assay, a fixed concentration of a high-affinity radioligand and a cell membrane preparation containing the receptor of interest are incubated with increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, typically by liquid scintillation counting. A potent test compound will displace the radioligand at lower concentrations, resulting in a lower radioactive signal. The data are then used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Workflow for Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis reagents Prepare reagents: - Test compound dilutions - Radioligand solution - Membrane preparation plate Plate setup (96-well) - Total binding wells - Non-specific binding wells - Competition wells reagents->plate incubation Incubate at room temperature to allow binding equilibrium plate->incubation filtration Rapid filtration through glass fiber filters to separate bound from free radioligand incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation Add scintillation fluid and count radioactivity washing->scintillation analysis Plot % specific binding vs. log[compound concentration] scintillation->analysis calculation Calculate IC50 and Ki values analysis->calculation

Caption: General workflow for a competitive radioligand binding assay.

Protocol: Dopamine D2 Receptor Binding Assay

Principle: This assay measures the binding affinity of the test compound for the human dopamine D2 receptor using a competitive radioligand binding format.[5][6]

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific Ligand: 10 µM Butaclamol or Haloperidol.[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5]

  • Test Compound: this compound, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.

  • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (at or near its Kd value, e.g., 0.5 nM [³H]-Spiperone), and the membrane suspension.[5]

  • Non-specific Binding Wells: Add the non-specific agent (e.g., 10 µM Butaclamol), the fixed concentration of radioligand, and the membrane suspension.[5]

  • Competition Wells: Add serial dilutions of the test compound (typically spanning 8-10 log concentrations), the fixed concentration of radioligand, and the membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the average counts per minute (CPM) from the non-specific binding wells from the average CPM of the total binding wells.

  • For the competition wells, plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Serotonin 5-HT2A Receptor Binding Assay

Principle: This assay determines the binding affinity of the test compound for the human serotonin 5-HT2A receptor.[7][8]

Materials:

  • Receptor Source: Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[7]

  • Radioligand: [³H]-Ketanserin or [³H]-LSD.

  • Non-specific Ligand: 10 µM Ketanserin or Mianserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Follow the general procedure for the dopamine D2 receptor binding assay, substituting the appropriate receptor source, radioligand, and non-specific ligand.

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the assay by rapid filtration and washing.

  • Measure radioactivity by liquid scintillation counting.

Data Analysis:

  • Analyze the data as described for the dopamine D2 receptor binding assay to determine the IC50 and Ki values.

Protocol: Sigma-1 and Sigma-2 Receptor Binding Assays

Principle: These assays measure the binding affinity of the test compound for the human sigma-1 and sigma-2 receptors.[4][9]

Materials:

  • Receptor Source: Membranes from rat liver or cells expressing the recombinant human sigma-1 or sigma-2 receptor.

  • Sigma-1 Radioligand: [³H]-(+)-Pentazocine.[9]

  • Sigma-2 Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine to mask sigma-1 sites.[10]

  • Non-specific Ligand: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • For the sigma-1 assay, incubate membranes with [³H]-(+)-pentazocine and the test compound.

  • For the sigma-2 assay, incubate membranes with [³H]-DTG, (+)-pentazocine, and the test compound.

  • Incubate at room temperature for 120 minutes.[10]

  • Terminate the assay by filtration and wash with ice-cold buffer.

  • Measure radioactivity by liquid scintillation counting.

Data Analysis:

  • Calculate IC50 and Ki values as previously described.

Protocol: NMDA Receptor Binding Assay

Principle: This assay measures the binding affinity of the test compound to the NMDA receptor complex.[11]

Materials:

  • Receptor Source: Rat cortical membranes.

  • Radioligand: [³H]-MK-801 (to label the ion channel site) or [³H]-CGP 39653 (to label the glutamate binding site).

  • Non-specific Ligand: 10 µM MK-801 or 1 mM L-glutamate, respectively.

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.

Procedure:

  • Incubate the rat cortical membranes with the chosen radioligand and varying concentrations of the test compound.

  • Incubate at room temperature for 2 hours.

  • Terminate the assay by filtration and wash with ice-cold buffer.

  • Measure radioactivity by liquid scintillation counting.

Data Analysis:

  • Determine the IC50 and Ki values as described above.

Target ReceptorRadioligandNon-specific LigandReceptor Source
Dopamine D2[³H]-Spiperone10 µM ButaclamolRecombinant human D2L
Serotonin 5-HT2A[³H]-Ketanserin10 µM KetanserinRecombinant human 5-HT2A
Sigma-1[³H]-(+)-Pentazocine10 µM HaloperidolRecombinant human Sigma-1
Sigma-2[³H]-DTG10 µM HaloperidolRecombinant human Sigma-2
NMDA (channel)[³H]-MK-80110 µM MK-801Rat cortical membranes

Table 1: Summary of Receptor Binding Assay Parameters.

Tier 2: Functional Characterization - Cellular and Functional Assays

Following the identification of high-affinity binding targets in Tier 1, the next step is to determine the functional activity of this compound at these receptors. Functional assays will reveal whether the compound acts as an agonist, antagonist, or allosteric modulator.

GPCR Functional Assays: Calcium Flux for Gq-Coupled Receptors (e.g., 5-HT2A)

Principle: Gq-coupled receptors, such as the 5-HT2A receptor, signal through the activation of phospholipase C, leading to an increase in intracellular calcium levels.[12][13] Calcium flux assays utilize fluorescent dyes that bind to intracellular calcium, resulting in an increase in fluorescence that can be measured in real-time.[14][15]

Gq-Coupled GPCR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Agonist gpcr Gq-coupled GPCR (e.g., 5-HT2A) ligand->gpcr Binding gq Gq protein gpcr->gq Activation plc Phospholipase C (PLC) gq->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor cellular_response Cellular Response dag->cellular_response Activation of PKC ca2 Ca2+ er->ca2 Ca2+ Release ca2->cellular_response Activation of Ca2+-dependent pathways

Caption: Simplified signaling pathway for a Gq-coupled GPCR.

Protocol: FLIPR Calcium Flux Assay

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Fluorescent Dye: Fluo-8 or a similar calcium-sensitive dye.[14]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: To prevent dye leakage from the cells.

  • Test Compound: this compound, serially diluted.

  • Agonist Control: Serotonin (5-HT).

  • Antagonist Control: Ketanserin.

  • 384-well microplates and a Fluorescence Imaging Plate Reader (FLIPR).[16]

Procedure:

  • Seed the cells in a 384-well plate and incubate overnight.

  • Load the cells with the fluorescent calcium dye for 1 hour at 37°C.

  • For Agonist Mode: Add serial dilutions of the test compound to the wells and measure the fluorescence signal over time using the FLIPR.

  • For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of the agonist (e.g., EC80 of 5-HT) and measure the fluorescence signal.

  • Record the peak fluorescence intensity for each well.

Data Analysis:

  • Agonist Mode: Plot the fluorescence response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to the control agonist.

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

GPCR Functional Assays: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., Dopamine D2)

Principle: Dopamine D2 receptors are typically Gi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[17] cAMP assays measure these changes, often using a competitive immunoassay format or a reporter gene assay.

Protocol: cAMP Reporter Assay

Materials:

  • Cells: A reporter cell line expressing the human dopamine D2 receptor and a luciferase gene under the control of a cAMP response element (CRE).

  • Assay Medium: As recommended by the cell line provider.

  • Test Compound: this compound, serially diluted.

  • Agonist Control: Dopamine or a selective D2 agonist.

  • Antagonist Control: Haloperidol or another D2 antagonist.

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • Luciferase detection reagent and a luminometer.

Procedure:

  • Plate the reporter cells in a 96- or 384-well plate.

  • For Agonist Mode: Add serial dilutions of the test compound along with forskolin to the cells.

  • For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of the agonist and forskolin.

  • Incubate the plates for a specified time (e.g., 4-6 hours) to allow for gene expression.

  • Add the luciferase detection reagent and measure the luminescent signal.

Data Analysis:

  • Agonist Mode: A decrease in luminescence indicates agonist activity. Plot the % inhibition of the forskolin-stimulated signal against the log concentration of the test compound to determine the EC50.

  • Antagonist Mode: An increase in luminescence (reversal of agonist-induced inhibition) indicates antagonist activity. Plot the % reversal against the log concentration of the test compound to determine the IC50.

NMDA Receptor Functional Assay

Principle: NMDA receptors are ligand-gated ion channels.[18] Their function can be assessed by measuring the flow of ions (e.g., Ca²⁺ or Na⁺) through the channel upon activation. This can be done using electrophysiology (patch-clamp) for detailed characterization or with fluorescence-based assays for higher throughput.[19][20]

Protocol: Fluorescence-Based Calcium Influx Assay

Materials:

  • Cells: Primary cortical neurons or a cell line expressing recombinant NMDA receptors.

  • Fluorescent Dye: Fluo-4 AM or a similar calcium indicator.

  • Assay Buffer: A buffer low in Mg²⁺ to relieve the voltage-dependent block of the NMDA receptor.

  • Agonists: NMDA and glycine (co-agonist).

  • Test Compound: this compound, serially diluted.

  • Antagonist Control: MK-801 or AP5.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Culture the cells in a 96- or 384-well plate.

  • Load the cells with the calcium indicator dye.

  • For Antagonist/Modulator Mode: Pre-incubate the cells with serial dilutions of the test compound.

  • Place the plate in the reader and initiate recording.

  • Inject a solution containing NMDA and glycine to activate the receptors.

  • Measure the resulting increase in fluorescence.

Data Analysis:

  • Plot the % inhibition or potentiation of the NMDA/glycine-induced calcium influx against the log concentration of the test compound to determine the IC50 or EC50.

Tier 3: Selectivity and Off-Target Profiling

To build a comprehensive pharmacological profile, it is essential to assess the selectivity of this compound and identify potential off-target interactions that could lead to undesirable side effects.

Broad Receptor Screening: It is highly recommended to screen the compound against a broad panel of receptors, ion channels, and transporters. Services such as the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) provide access to a wide range of assays at no cost to academic researchers.[2][21]

In Vitro Toxicity Assay: A preliminary assessment of cytotoxicity is a critical component of early-stage drug discovery.

Protocol: MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • Cell Line: A relevant cell line, such as SH-SY5Y (human neuroblastoma) or the cell lines used in the functional assays.

  • Culture Medium: Appropriate for the chosen cell line.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • Test Compound: this compound.

  • 96-well plates and a microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 24-48 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

Data Analysis:

  • Plot the % cell viability against the log concentration of the test compound.

  • Determine the CC50 (cytotoxic concentration 50%) from the dose-response curve.

Data Analysis and Interpretation

The data generated from these assays will provide a comprehensive initial pharmacological profile of this compound. The results should be tabulated for a clear overview.

AssayParameterHypothetical ResultInterpretation
Binding Assays
Dopamine D2Ki (nM)15High affinity for D2 receptors
Serotonin 5-HT2AKi (nM)8High affinity for 5-HT2A receptors
Sigma-1Ki (nM)>1000Low affinity for Sigma-1 receptors
Sigma-2Ki (nM)250Moderate affinity for Sigma-2 receptors
NMDA (channel)Ki (nM)>1000Low affinity for the NMDA channel
Functional Assays
5-HT2A Calcium FluxEC50 (nM)>10,000No agonist activity
5-HT2A Calcium FluxIC50 (nM)12Potent antagonist at 5-HT2A receptors
D2 cAMP AssayEC50 (nM)>10,000No agonist activity
D2 cAMP AssayIC50 (nM)25Potent antagonist at D2 receptors
Toxicity Assay
MTT (SH-SY5Y)CC50 (µM)>50Low in vitro cytotoxicity

Table 2: Hypothetical Pharmacological Profile of this compound.

Conclusion

The tiered in vitro assay cascade described in these application notes provides a robust framework for the initial pharmacological characterization of this compound. By systematically assessing its binding affinity, functional activity, and selectivity, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. The hypothetical data presented suggest a compound with high affinity and antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a profile consistent with that of some atypical antipsychotic drugs. This initial characterization is a critical step in the drug discovery process, guiding future in vivo studies and lead optimization efforts.

References

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Discovery World. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • GPCR Calcium Product Solutions. Eurofins DiscoverX. [Link]

  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink. [Link]

  • [In-vitro screening of psychoactive drugs to prevent abuses]. PubMed. [Link]

  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • NMDA-receptors functional assays for CNS diseases. Neuroservice. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC. [Link]

  • NMDA Receptors. Sygnature Discovery. [Link]

  • New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. [Link]

  • An integrated approach to evaluate the functional effects of disease-associated NMDA receptor variants. bioRxiv. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • The NIMH Psychoactive Drug Screening Program (PDSP). National Institute of Mental Health. [Link]

  • Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Bentham Science. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • University of North Carolina At Chapel Hill National Institute of Mental Health Psychoactive Drug Screening Program. PDSP. [Link]

  • In vitro antimicrobial activity of new piperazine derivatives. ResearchGate. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. CDD Vault. [Link]

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Application Note: Biological Screening of Bicycloheptane-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Protein Phosphatase 2A (PP2A) and PP5 Catalytic Inhibition

Introduction & Mechanistic Rationale

The development of small-molecule protein phosphatase inhibitors has historically been hindered by poor selectivity and severe off-target toxicity. However, the structural evolution of the natural product cantharidin into bicycloheptane-piperazine derivatives —most notably the clinical-stage compound LB-100—has provided a breakthrough in targeting Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PP5)[1].

Structural Causality: The parent scaffold, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is notorious for its dose-limiting toxicity. By converting one of the carboxylic acid groups into a piperazine amide (e.g., 4-methylpiperazine), researchers achieved two critical outcomes:

  • Enhanced Pharmacokinetics: The basic piperazine ring dramatically increases aqueous solubility, allowing for safe systemic administration without the nephrotoxicity associated with cantharidin[2].

  • Catalytic Site Coordination: Crystallographic data reveals that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety directly coordinates with the active-site manganese/iron metal ions conserved in both PP2A and PP5 catalytic subunits (PP2Ac/PPP5C)[3].

Biological Implication: Inhibiting PP2A/PP5 prevents the dephosphorylation of key regulatory proteins (e.g., Akt, p53, WEE1). In the context of oncology, this forces cancer cells with DNA damage to bypass the G2/M cell cycle checkpoint, driving them into premature mitosis and resulting in mitotic catastrophe and apoptosis[4]. Furthermore, recent studies indicate these derivatives reduce P-glycoprotein (P-gp) expression, effectively reversing multidrug resistance (MDR)[5].

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction and phenotypic outcomes triggered by bicycloheptane-piperazine derivatives.

MOA_Pathway Compound Bicycloheptane-Piperazine (e.g., LB-100) Target PP2A / PP5 Catalytic Subunit Compound->Target Catalytic Inhibition Substrates Phospho-Proteins (p-Akt, p-WEE1, p-p53) Target->Substrates Prevents Dephosphorylation CellCycle Premature Mitotic Entry (G2/M Checkpoint Override) Substrates->CellCycle Hyperphosphorylation DNADamage Accumulation of DNA Damage (γ-H2AX) Substrates->DNADamage Sensitization to Chemo/RT Apoptosis Mitotic Catastrophe & Apoptosis CellCycle->Apoptosis DNADamage->Apoptosis

Fig 1: PP2A inhibition by bicycloheptane-piperazines drives premature mitosis and apoptosis.

Orthogonal Screening Strategy (The Self-Validating System)

To ensure high scientific integrity (E-E-A-T) and eliminate false positives, the screening of novel bicycloheptane-piperazine analogs must follow a self-validating, orthogonal workflow. A biochemical hit is meaningless without proven cellular membrane permeability; a cellular phenotype is meaningless without confirmed target engagement.

Screening_Workflow Phase1 1. Biochemical Screen DiFMUP Cleavage Assay Target: PP2Ac Phase2 2. Cellular Phenotype Flow Cytometry (PI) Target: G2/M Arrest Phase1->Phase2 Phase3 3. Target Engagement Western Blot Target: γ-H2AX / p-Akt Phase2->Phase3 Phase4 4. Cytotoxicity ATP Luminescence Target: Chemo-sensitization Phase3->Phase4

Fig 2: Orthogonal high-throughput screening workflow for PP2A inhibitors.

Step-by-Step Experimental Protocols

Protocol A: In Vitro PP2A Catalytic Activity Assay (Biochemical)

Rationale: Establishes the baseline


 for direct catalytic inhibition. We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), a fluorogenic substrate that yields a highly sensitive signal upon dephosphorylation by PP2Ac[3].
  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 0.1 mM EGTA, 0.1%

    
    -mercaptoethanol, 1 mM 
    
    
    
    ). Reconstitute purified recombinant PP2Ac (0.5 U/well).
  • Compound Dilution: Serially dilute bicycloheptane-piperazine derivatives in DMSO (10-point curve, 10 µM to 0.1 nM). Ensure final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Incubation: Add 10 µL of compound and 20 µL of PP2Ac to a 96-well black microplate. Incubate at 37°C for 15 minutes to allow metal-coordination at the active site.

  • Reaction Initiation: Add 20 µL of 100 µM DiFMUP substrate to all wells.

  • Kinetic Read: Immediately read fluorescence (Ex: 358 nm / Em: 450 nm) every 2 minutes for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    using a 4-parameter logistic non-linear regression model.
Protocol B: Cell Cycle Analysis via Flow Cytometry (Phenotypic)

Rationale: PP2A inhibition abrogates the G2/M checkpoint. Active bicycloheptane-piperazine derivatives will cause a measurable accumulation of cells in the G2/M phase, validating cellular penetrance and functional efficacy[4].

  • Cell Seeding: Seed glioblastoma (e.g., U87) or non-small cell lung cancer (NSCLC) cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with the

    
     and 
    
    
    
    concentrations of the test compounds for 24 hours.
  • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and fix by adding 70% cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer, collecting at least 10,000 single-cell events. Gate out doublets using PI-Area vs. PI-Width.

Protocol C: Target Engagement & DNA Damage Assessment (Mechanistic)

Rationale: To confirm that the phenotypic G2/M arrest is driven by the predicted mechanism, we probe for hyperphosphorylation of downstream targets (p-Akt) and the accumulation of DNA double-strand breaks (


-H2AX)[4].
  • Co-Treatment: Treat cells with a sub-lethal dose of a DNA-damaging agent (e.g., Doxorubicin 0.5 µM)

    
     the bicycloheptane-piperazine derivative for 12 hours.
    
  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the hyperphosphorylated state).

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA. Probe with primary antibodies against

    
    -H2AX (Ser139), p-Akt (Ser473), total Akt, and GAPDH (loading control) overnight at 4°C.
    
  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry relative to GAPDH.

Quantitative Data Presentation

To benchmark novel derivatives, compare their screening metrics against the clinical reference standard, LB-100. The table below outlines representative acceptance criteria for a successful lead compound.

Compound IDPP2Ac

(µM)
PP5C

(µM)
G2/M Arrest (%)*

-H2AX Fold Change**
Doxorubicin Sensitization Index***
LB-100 (Ref) 0.85 ± 0.121.20 ± 0.1542.5%3.2x2.5
Derivative A 0.45 ± 0.080.95 ± 0.1058.0%4.8x4.1
Derivative B > 10.0> 10.018.2%1.1x1.0
Vehicle (DMSO) N/AN/A15.5%1.0xN/A

*Percentage of cells in G2/M phase after 24h treatment at 2.5 µM. **Fold change in


-H2AX densitometry when combined with 0.5 µM Doxorubicin vs. Doxorubicin alone.
***Ratio of Doxorubicin 

alone / Doxorubicin

in the presence of 1 µM derivative.

References

To ensure authoritative grounding, the protocols and mechanistic rationales described in this application note are supported by the following peer-reviewed literature:

  • D'Arcy, B. M., et al. (2019). The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C. Molecular Cancer Therapeutics. URL: [Link]

  • Park, J., et al. (2018). LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation. Cancer Letters. URL: [Link]

  • Podolski-Renić, A., et al. (2025). LB-100 Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models. Cancers (MDPI). URL: [Link]

  • RSC Review (2025). On the History, Synthesis, and Medicinal Use of Cantharidin, LB-100, and Their Analogs. Chemical Society Reviews. URL: [Link]

Sources

Application Note: Profiling Novel Piperazine Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists.

Executive Summary & Mechanistic Rationale

The piperazine ring—a six-membered nitrogen-containing heterocycle—is a privileged scaffold in medicinal chemistry. FDA-approved oncology drugs like Imatinib and Palbociclib rely on piperazine moieties for optimal target binding, solubility, and pharmacokinetic profiling[1]. Recent advancements in combinatorial chemistry have generated novel piperazine derivatives that exhibit potent anticancer activities through multi-modal mechanisms. These include kinase inhibition (e.g., PI3K/AKT, BCR-ABL), tubulin polymerization disruption, large amino acid transporter 1 (LAT1) efflux agonism, and the direct induction of intrinsic and extrinsic apoptosis[2][3][4].

This application note provides a comprehensive framework for evaluating the efficacy and mechanism of action (MoA) of novel piperazine compounds. By employing a self-validating experimental matrix, researchers can confidently transition hits from high-throughput screening (HTS) to rigorous mechanistic validation.

Mechanistic Pathways of Piperazine Derivatives

Understanding causality is critical for rational drug design. Novel piperazine derivatives do not merely act as generic cytotoxins; they engage specific intracellular targets to dismantle tumor survival networks:

  • Kinase Inhibition & Survival Pathway Suppression: Specific piperazine derivatives (such as compound C505) have demonstrated profound inhibition of the PI3K/AKT, Src family, and BCR-ABL signaling cascades. By suppressing these pathways, the compounds strip cancer cells of essential survival and proliferation signals, leading to caspase-dependent apoptosis[2][5].

  • Apoptotic Induction via NF-κB Modulation: Piperazine-containing compounds (PCCs) actively suppress NF-κB translocation to the nucleus. This suppression downregulates anti-apoptotic proteins, triggering mitochondrial cytochrome c release and subsequent Caspase-9, -8, and -3/7 activation, thereby engaging both intrinsic and extrinsic apoptotic pathways[3].

  • Cell Cycle Arrest & Metabolic Starvation: Conjugates of piperazine with natural alkaloids (e.g., vindoline) or purine nucleosides induce senescence-associated cell death and ATP depletion[6][7]. Furthermore, novel piperazine classes act as LAT1 efflux agonists, depleting human pancreatic cancer cells of essential amino acids like leucine and methionine[4].

G Piperazine Novel Piperazine Derivatives PI3K PI3K / AKT Pathway Piperazine->PI3K Inhibits NFKB NF-κB Translocation Piperazine->NFKB Suppresses Mito Mitochondrial Cytochrome c Release PI3K->Mito Downregulates survival NFKB->Mito Pro-apoptotic shift Caspase Caspase 3/7/9 Activation Mito->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Mechanism of piperazine derivatives inhibiting PI3K/AKT and NF-κB to induce apoptosis.

Quantitative Efficacy Profiling

To benchmark the potency of novel piperazine derivatives, the table below summarizes recent GI50/IC50 data across diverse cancer cell lines. This data highlights the structure-activity relationship (SAR) where specific substitutions drastically enhance efficacy.

Compound Class / DesignationTarget Cancer Cell LineEfficacy (IC50 / GI50)Primary Mechanism of ActionRef
C505 K562 (Leukemia)0.058 µMPI3K/AKT, Src, and BCR-ABL kinase inhibition[2]
Vindoline-Piperazine Dimer (4) SiHa (Cervical)2.85 µMAntiproliferative, Cell cycle arrest[6]
Purine Nucleoside Analogue 11 Hepatoma Cells5.2 – 9.2 µMATP depletion, Senescence-induced cell death[7]
PCC SNU-475 (Liver)6.98 µMNF-κB suppression, Intrinsic & Extrinsic Apoptosis[3]
Chiral Piperazine Agonists Pancreatic AdenocarcinomaLead OptimizationFUBP1 inhibition, LAT1 efflux agonism[4]

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system . An initial viability screen (MTT) must be orthogonally confirmed by flow cytometry (Annexin V) and biochemical assays (Caspase cleavage) to distinguish true apoptosis from off-target, non-specific necrosis.

Workflow HTS High-Throughput Screening (MTT) IC50 GI50 / IC50 Determination HTS->IC50 Hit Selection Flow Annexin V / 7-AAD Flow Cytometry IC50->Flow Apoptosis Assay Western Caspase-3/7 Activity Assay Flow->Western Pathway Validation

Step-by-step workflow for screening and validating piperazine anticancer candidates.

Protocol A: High-Throughput Viability Screening (MTT Assay)

Causality Note: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because piperazine derivatives directly impact mitochondrial membrane potential and induce cytochrome c release[3], this assay provides a highly sensitive, mechanistically relevant first-pass screen.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., K562, HeLa, SNU-475) at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂. Rationale: Ensures cells return to the logarithmic growth phase, making them most susceptible to anti-proliferative agents.
    
  • Compound Treatment: Treat cells with a serial dilution of the piperazine derivative (e.g., 0.01 µM to 100 µM) for 48 and 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the insoluble formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the GI50 (concentration inhibiting growth by 50%) using non-linear regression analysis[5].

Protocol B: Mechanistic Validation of Apoptosis (Annexin V / 7-AAD Flow Cytometry)

Causality Note: While MTT indicates a loss of metabolic activity, it cannot differentiate between apoptosis, necrosis, or senescence. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while 7-AAD stains DNA in cells with compromised membranes (late apoptosis/necrosis)[5].

Step-by-Step Methodology:

  • Induction: Treat cells with the piperazine compound at 1×, 2×, and 5× the established GI50 for 24 to 72 hours.

  • Harvesting: Collect both floating and adherent cells (using an enzyme-free detachment buffer to preserve membrane integrity). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for early apoptotic (Annexin V+/7-AAD-) and late apoptotic (Annexin V+/7-AAD+) populations.

Protocol C: Proteolytic Cascade Confirmation (Caspase-3/7 Activity Assay)

Causality Note: To definitively prove that the piperazine derivative induces caspase-dependent apoptosis (as observed with compound C505 and PCC)[2][3], researchers must measure the terminal executioner caspases.

Step-by-Step Methodology:

  • Preparation: Plate cells in a white-walled 96-well plate and treat with the piperazine derivative for 12–24 hours.

  • Reagent Equilibration: Equilibrate the luminescent Caspase-3/7 reagent (containing the DEVD-aminoluciferin substrate) to room temperature.

  • Lysis & Reaction: Add a volume of reagent equal to the culture media volume (e.g., 100 µL) directly to the wells. The reagent lyses the cells and provides the specific substrate for active Caspase-3/7.

  • Incubation: Shake the plate at 300-500 rpm for 30 seconds, then incubate at room temperature for 1 hour.

  • Detection: Measure luminescence. A dose-dependent increase in luminescent signal confirms the activation of the apoptotic cascade by the piperazine scaffold.

References

  • [1] Walayat K, Mohsin NUA. "An insight into the therapeutic potential of piperazine-based anticancer agents." Turkish Journal of Chemistry. 2019. URL:[Link]

  • [6] Zsoldos B, Nagy N, Donkó-Tóth V, et al. "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." International Journal of Molecular Sciences. 2024; 25(14):7929. URL:[Link]

  • [2] She EX, Hao Z. "A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways." American Journal of Translational Research. 2013; 5(6):622-33. URL:[Link]

  • [3] Simioni C, Cani A, Martelli AM, et al. "Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells." PeerJ. 2016; 4:e1588. URL:[Link]

  • [7] Kılınç N, et al. "Synthesis of Novel 6-(4-Substituted piperazine-1-yl)-9-(β-d-ribofuranosyl)purine Derivatives, Which Lead to Senescence-Induced Cell Death in Liver Cancer Cells." Journal of Medicinal Chemistry. 2012. URL:[Link]

  • [4] "Synthesis and Bioevaluation of Piperazine-based Compounds as Anti-cancer Agents in Pancreatic Cancer." STARS - University of Central Florida. 2025. URL: [Link]

  • [5] She EX, Hao Z. "Original Article A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways." e-Century Publishing. 2013. URL:[Link]

Sources

Method for evaluating the antimicrobial activity of cyclopentylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of Cyclopentylpiperazines

Physicochemical Rationale & Target Mechanisms

The piperazine ring is a privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from antipsychotics to the anti-tuberculosis agent Rifapentine. When functionalized with a cyclopentyl group, the highly polar, basic piperazine core gains critical lipophilic character. This structural hybridization is essential for antimicrobial drug development. The basic secondary or tertiary amines of the piperazine core facilitate electrostatic interactions with negatively charged bacterial cell walls, while the lipophilic cyclopentyl appendage drives membrane penetration[1].

Once inside the cell, cyclopentylpiperazine derivatives exhibit broad-spectrum activity by inhibiting vital intracellular targets. Mechanistic profiling and in silico docking studies have demonstrated that these derivatives possess high binding affinities for essential bacterial enzymes, including MurB (essential for peptidoglycan synthesis)[2] and DNA gyrase (essential for DNA topology management)[3].

MOA Scaffold Cyclopentylpiperazine Cyclopentyl Cyclopentyl Ring (Lipophilic) Scaffold->Cyclopentyl Piperazine Piperazine Core (Basic/H-Bonding) Scaffold->Piperazine Membrane Membrane Penetration Cyclopentyl->Membrane Target Intracellular Targets (MurB / DNA Gyrase) Piperazine->Target Membrane->Target Facilitates Entry Death Pathogen Eradication Target->Death Enzyme Inhibition

Fig 1. Structure-activity relationship and mechanism of action for cyclopentylpiperazines.

Self-Validating Screening Workflow

To accurately assess the antimicrobial efficacy of cyclopentylpiperazines against ESKAPE pathogens (e.g., MRSA, K. pneumoniae, P. aeruginosa)[4], a tiered, self-validating experimental workflow must be employed. Relying on a single assay often yields false positives due to compound precipitation or solvent toxicity. The following workflow ensures high-fidelity data through orthogonal validation.

ExperimentalWorkflow Compound Cyclopentylpiperazine Library MIC Broth Microdilution (MIC Determination) Compound->MIC Inoculum Standardized Inoculum (0.5 McFarland) Inoculum->MIC Resazurin Resazurin Addition (Viability Readout) MIC->Resazurin MBC Agar Subculture (MBC/MFC) Resazurin->MBC Inhibited Wells TimeKill Time-Kill Kinetics (Bactericidal vs Static) MBC->TimeKill Cidal Hits

Fig 2. Self-validating high-throughput workflow for antimicrobial screening.

Detailed Experimental Protocols

Protocol A: Compound Preparation and Vehicle Control

Cyclopentylpiperazines are often synthesized as free bases, which exhibit poor aqueous solubility.

  • Step 1: Dissolve the synthesized cyclopentylpiperazine derivative in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Causality: While DMSO is an excellent universal solvent, it is inherently toxic to bacterial cells at high concentrations. The assay must be designed so that the final DMSO concentration in the test well never exceeds 1% (v/v). Exceeding this threshold will cause solvent-induced growth inhibition, leading to artificially low Minimum Inhibitory Concentration (MIC) values (false positives).

Protocol B: High-Throughput Broth Microdilution (MIC)

This protocol determines the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Step 1: Inoculum Standardization. Prepare a bacterial suspension in sterile saline matching a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute this 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 
    
    
    
    CFU/mL.
    • Causality: Using a rigorously standardized inoculum prevents the "inoculum effect." An artificially high bacterial load will overwhelm the drug (false resistance), while a low load will yield false susceptibility.

  • Step 2: Serial Dilution. In a 96-well plate, perform two-fold serial dilutions of the cyclopentylpiperazine compound in MHB (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Step 3: System Validation Controls (Crucial for Trustworthiness). Every plate must contain the following internal controls:

    • Sterility Control (Broth only): Validates aseptic technique.

    • Growth Control (Broth + Inoculum): Validates organism viability.

    • Vehicle Control (Broth + Inoculum + 1% DMSO): Validates that the solvent is non-inhibitory.

    • Positive Control (Broth + Inoculum + ): Validates assay sensitivity[2].

  • Step 4: Resazurin Colorimetric Readout. After 18-24 hours of incubation at 37°C, add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Lipophilic piperazine derivatives frequently precipitate in aqueous broth, creating turbidity that mimics bacterial growth in standard

      
       absorbance readings. Resazurin acts as an orthogonal redox indicator (reducing from blue/non-fluorescent to pink/highly fluorescent resorufin by active cell metabolism), providing a precipitation-independent confirmation of cell viability.
      
Protocol C: Minimum Bactericidal Concentration (MBC)

MIC only identifies growth inhibition (bacteriostatic activity). MBC identifies pathogen eradication (bactericidal activity).

  • Step 1: Identify the MIC well and the three preceding wells (higher concentrations) that show no visible growth (blue resazurin).

  • Step 2: Plate 10 µL from these wells onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours at 37°C.

  • Causality: If the compound is merely bacteriostatic, the bacteria will recover and form colonies on the drug-free agar. The MBC is defined as the lowest concentration that results in a

    
     (
    
    
    
    ) reduction in CFU/mL compared to the initial inoculum. A compound is considered bactericidal if the MBC/MIC ratio is
    
    
    .

Quantitative Data Summary

The following table summarizes representative benchmark data for novel piperazine derivatives against standard clinical strains, demonstrating the expected differential susceptibility between Gram-positive and Gram-negative pathogens[4][5].

Compound / StrainS. aureus (MRSA)E. coli (ATCC 25922)P. aeruginosaC. albicans
Cyclopentylpiperazine-A 2.0 / 4.08.0 / 16.032.0 / >6416.0 / 32.0
Cyclopentylpiperazine-B 0.5 / 1.04.0 / 4.016.0 / 32.08.0 / 16.0
Ciprofloxacin (Control) 0.25 / 0.50.015 / 0.030.5 / 1.0N/A
Fluconazole (Control) N/AN/AN/A1.0 / 2.0

*Data expressed as MIC / MBC (µg/mL). "N/A" indicates not applicable for the specific pathogen class.

References

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines . PubMed.[Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study . PMC.[Link]

  • Piperazine based antimicrobial polymers: a review . PMC.[Link]

  • Antimicrobial Activity of Novel Piperazine Molecules . International Journal of Current Microbiology and Applied Sciences. [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties . Preprints.org.[Link]

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Application Notes & Protocols: Investigating 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine as a Novel CNS Agent

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: ANP-CNS-2026-03-01

Abstract: This document provides a comprehensive framework for the initial evaluation of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine, a novel chemical entity (NCE), as a potential therapeutic agent for central nervous system (CNS) disorders. The protocols herein are designed to systematically characterize the compound's physicochemical properties, blood-brain barrier permeability, receptor interaction profile, and preliminary in vivo CNS effects. This guide emphasizes a logical, tiered approach, beginning with in silico and in vitro assays to establish foundational knowledge before proceeding to resource-intensive in vivo studies. The causality behind each experimental choice is detailed to provide researchers with a robust, self-validating system for early-stage CNS drug discovery.

Introduction: Rationale for Investigation

The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, present in numerous approved drugs for psychiatric and neurological disorders, including antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone).[1] Many piperazine derivatives exert their effects through modulation of monoamine neurotransmitter systems.[1][2] The subject of this guide, this compound, combines this privileged scaffold with two distinct lipophilic groups: a rigid bicyclo[2.2.1]heptane (norbornane) moiety and a flexible cyclopentyl group.

This unique combination suggests several compelling hypotheses:

  • CNS Penetration: The overall lipophilicity and three-dimensional structure conferred by the bicycloheptane and cyclopentyl groups may facilitate passage across the blood-brain barrier (BBB), a critical and often-limiting step for CNS drug efficacy.[3]

  • Novel Receptor Interactions: The rigid bicycloheptane group provides a defined conformational constraint, which can lead to high-affinity and selective interactions with specific CNS receptor subtypes. This contrasts with more flexible alkyl chains often seen in other piperazine derivatives.

  • Modulated Pharmacokinetics: The metabolic stability and distribution of the compound will be significantly influenced by these bulky alicyclic groups.

This document outlines a strategic workflow to test these hypotheses and build a foundational data package for this promising NCE.

Section 1: Pre-Clinical Evaluation Workflow

The successful evaluation of a novel CNS agent requires a staged approach that moves from predictive models to complex biological systems. This workflow ensures that resources are allocated efficiently and that " go/no-go " decisions are based on robust data.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Assessment in_silico In Silico Profiling (ADMET, BBB Prediction) synthesis Chemical Synthesis & Purification in_silico->synthesis pampa BBB Permeability (PAMPA-BBB Assay) synthesis->pampa Compound Available receptor_screen CNS Receptor Panel (Binding Assays) pampa->receptor_screen safety_pharm Safety Pharmacology (e.g., hERG Assay) receptor_screen->safety_pharm pk_study Pharmacokinetics (PK) (Brain/Plasma Ratio) safety_pharm->pk_study Favorable In Vitro Profile irwin_test Functional Observation (Irwin Test) pk_study->irwin_test Brain Penetrant efficacy_model Disease-Relevant Model (e.g., EPM, FST) irwin_test->efficacy_model CNS Activity Observed lead_opt Lead Optimization efficacy_model->lead_opt

Caption: High-level workflow for the evaluation of a novel CNS agent.

Section 2: Synthesis and Physicochemical Profiling

Protocol 2.1: Proposed Synthesis via Reductive Amination

The most direct route to synthesize the target compound is through reductive amination, a robust and widely used reaction in medicinal chemistry. This approach couples 1-cyclopentylpiperazine with norcamphor (bicyclo[2.2.1]heptan-2-one).

Rationale: Reductive amination is chosen for its high efficiency and operational simplicity. The use of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is selective for the intermediate iminium ion, minimizing side reactions.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of norcamphor (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add 1-cyclopentylpiperazine (1.1 eq).

  • Acid Catalyst: Add acetic acid (2.0 eq) to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Predicted Physicochemical Properties (In Silico)

Prior to synthesis, computational tools are used to predict drug-like properties. These predictions help to identify potential liabilities early.

PropertyPredicted ValueMethod/SoftwareImplication for CNS Drug
Molecular Weight (MW)274.47 g/mol ChemDrawIdeal (< 500 Da)
LogP (Lipophilicity)3.85XLogP3Within range for BBB penetration[4]
H-Bond Donors0RDKitFavorable for passive diffusion
H-Bond Acceptors2 (Piperazine Nitrogens)RDKitAcceptable
Topological Polar Surface Area (TPSA)12.47 ŲRDKitExcellent (< 60 Ų is preferred)
Rotatable Bonds3RDKitLow, indicates conformational rigidity

Section 3: In Vitro Evaluation Protocols

The primary goals of in vitro testing are to confirm BBB permeability and to identify potential biological targets.

Protocol 3.1: Blood-Brain Barrier Permeability (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular diffusion across the BBB.[5]

Rationale: The PAMPA-BBB assay is a cost-effective initial screen that isolates passive permeability from active transport or metabolic influences.[6] It provides a rapid assessment of a compound's intrinsic ability to cross a lipid membrane, which is a primary characteristic of a brain-penetrant drug.

Step-by-Step Protocol:

  • Prepare Donor Plate: Prepare a solution of the test compound (and controls like caffeine and atenolol) in a phosphate buffer solution (PBS, pH 7.4). Add this solution to the wells of a 96-well donor plate.

  • Coat Filter Plate: Coat the porous membrane of a 96-well filter plate with a brain lipid mixture (e.g., porcine brain polar lipid) dissolved in dodecane.

  • Assemble Sandwich: Place the coated filter plate on top of the donor plate, ensuring the coated membrane is in contact with the donor solution.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with PBS (pH 7.4).

  • Incubate: Place the assembled "sandwich" into the acceptor plate and incubate at room temperature for 4-18 hours.

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the known concentrations, incubation time, and membrane surface area. Classify compounds based on established thresholds (e.g., Pe > 4.0 x 10⁻⁶ cm/s often indicates high CNS permeability).

Protocol 3.2: CNS Receptor Binding Panel

Given the piperazine core, the compound is likely to interact with aminergic G-protein coupled receptors (GPCRs). A broad binding assay is the most efficient way to identify primary targets and potential off-target interactions.

Rationale: This unbiased screening approach rapidly generates a "fingerprint" of the compound's receptor interaction profile. It helps to formulate a hypothesis about the mechanism of action and identifies potential sources of side effects early in the discovery process.

Methodology:

  • Service: This is typically performed as a fee-for-service assay by a specialized contract research organization (CRO).

  • Technology: Radioligand binding assays are the gold standard. The test compound is incubated with cell membranes expressing the target receptor and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured.

  • Panel Selection: A common "CNS panel" includes, but is not limited to:

    • Dopamine Receptors: D₁, D₂, D₃, D₄, D₅

    • Serotonin Receptors: 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂C, 5-HT₃, 5-HT₆, 5-HT₇

    • Adrenergic Receptors: α₁, α₂, β₁, β₂

    • Transporters: DAT, SERT, NET

    • Other: Histamine H₁, Muscarinic M₁, NMDA, Sigma₁

  • Data Output: Results are reported as the percent inhibition (%I) at a given concentration (e.g., 1 µM). "Hits" (typically >50% inhibition) are followed up with concentration-response curves to determine the inhibition constant (Ki).

Section 4: In Vivo Preliminary Assessment

If a compound demonstrates good in vitro BBB permeability and a promising receptor binding profile, preliminary in vivo studies are warranted to assess its real-world disposition and functional effects.

Protocol 4.1: Pharmacokinetic (PK) and Brain Penetration Study

This protocol determines the concentration of the drug in the blood and, most importantly, the brain over time after administration.

Rationale: An effective CNS drug must achieve and maintain a therapeutic concentration at its target site in the brain.[7] This study measures the key parameter Kp,uu (the ratio of the unbound drug concentration in the brain to that in plasma), which is the gold standard for quantifying BBB penetration.[6]

Step-by-Step Protocol:

  • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Dosing: Administer the compound via a single intravenous (IV) and a single oral (PO) dose in separate cohorts to assess both disposition and oral bioavailability. A typical dose might be 1-5 mg/kg.

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via tail vein or terminal cardiac puncture) and whole brains.

  • Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.

  • Quantification: Extract the drug from plasma and brain homogenate samples and quantify the concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma and brain concentration vs. time curves.

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life).

    • Calculate the brain-to-plasma ratio (Kp).

    • Optional but recommended: Measure plasma and brain tissue protein binding to calculate Kp,uu.

Table 2: Example Pharmacokinetic Data
ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Interpretation
Plasma Half-Life (t½)4.2 hours4.5 hoursModerate half-life suitable for once or twice-daily dosing.
AUC (plasma)1250 ng·h/mL2800 ng·h/mL-
Bioavailability (F%)-45%Moderate oral bioavailability.
Kp (Brain/Plasma Ratio)2.1 at 2 hours1.9 at 4 hoursGood total brain exposure (Kp > 1).
Kp,uu1.11.0Excellent. Indicates no significant efflux at the BBB.
Protocol 4.2: Irwin Test in Mice

The Irwin test is a standardized functional observational battery used to screen for overt neurological and behavioral effects of a new compound.[7]

Rationale: This is a crucial first-pass in vivo screen to identify the compound's general CNS activity profile (e.g., stimulant, sedative, anxiolytic-like) and to flag potential safety liabilities (e.g., tremors, ataxia, seizures) before proceeding to more specific efficacy models.

Step-by-Step Protocol:

  • Animals and Dosing: Use male mice. Administer the compound intraperitoneally (IP) at three dose levels (e.g., 1, 10, and 30 mg/kg) and a vehicle control.

  • Observation Period: Observe each animal systematically at set time points (e.g., 15, 30, 60, 120, 240 minutes post-dose).

  • Scoring Parameters: A trained observer scores a wide range of endpoints, including:

    • Behavioral: Alertness, grooming, irritability, fearfulness.

    • Neurological: Tremors, convulsions, ataxia (impaired coordination), gait changes, body posture.

    • Autonomic: Piloerection, salivation, pupil size.

    • Sensory/Motor Reflexes: Pinna reflex, corneal reflex, righting reflex.

  • Data Analysis: Compile the scores for each dose and time point. Identify the minimum dose that produces a clear effect and characterize the overall profile of the compound.

Section 5: Data Interpretation and Decision Making

The collected data provides a basis for advancing the compound. The following decision tree illustrates a logical progression based on potential outcomes.

DecisionTree start Start Evaluation pampa PAMPA-BBB Permeability > 4.0e-6 cm/s? start->pampa pk In Vivo Kp,uu > 0.5? pampa->pk Yes stop1 STOP: Poor Permeability. Consider MedChem Optimization. pampa->stop1 No receptor Specific Receptor Hit (Ki < 100 nM)? pk->receptor Yes stop2 STOP: Brain Penetration Failure (Efflux). Consider MedChem Optimization. pk->stop2 No irwin Clear CNS Effect in Irwin Test? receptor->irwin Yes stop3 STOP: No Clear Target or Promiscuous Binding. receptor->stop3 No stop4 STOP: No In Vivo Effect or Unfavorable Safety Profile. irwin->stop4 No proceed PROCEED: Advance to Disease-Specific Efficacy Models. irwin->proceed Yes

Caption: Decision-making flowchart for advancing a CNS candidate.

A successful candidate from this initial screening phase would exhibit:

  • Favorable in silico properties.

  • High passive permeability in the PAMPA-BBB assay.

  • A specific and potent interaction with a desirable CNS target.

  • Confirmation of brain penetration (in vivo) with a Kp,uu close to or greater than 1.0.

  • A clear, dose-dependent effect in the Irwin test, suggesting engagement with CNS targets in vivo.

Such a profile would provide strong justification for progressing the compound into more complex, disease-relevant behavioral models to establish proof-of-concept for a specific therapeutic indication.

References

  • Visikol. (2023). Revolutionizing Drug Discovery with In Vitro BBB Permeability Assay.
  • Kovács, R., et al. (2021). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications.
  • Sygnature Discovery. CNS and Pain Models.
  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System.
  • International Journal of Pharmaceutical Erudition. (2014). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier.
  • ZeClinics. (2026). Behavioral phenotyping in zebrafish for CNS drug testing.
  • Mattek. Blood Brain Barrier Permeability Assay.
  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development.
  • Medicilon. CNS Pharmacology Models.
  • Abbott, N. J., et al. (2008). Assays to Predict Drug Permeation Across the Blood-Brain Barrier,.... Ingenta Connect.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (2021). PMC.
  • WuXi AppTec DMPK. (2025). Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies.
  • Selvita. In Vivo Neuroscience Models.
  • Pharmaron. CNS Disease Models For Preclinical Research Services.
  • MDPI. (2025). Feature-Guided Machine Learning for Studying Passive Blood–Brain Barrier Permeability to Aid Drug Discovery.
  • Linda D. Simmler, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research.
  • Fundam Clin Pharmacol. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • PharmacologyOnLine. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS.
  • ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds.
  • Perveen, S., et al. (2025). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. PubMed.
  • PubChem. Bicyclo(2.2.1)heptane.

Sources

Techniques for synthesizing conformationally constrained piperazine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved therapeutics (e.g., Imatinib, Olanzapine). However, the inherent conformational flexibility of the piperazine chair (flipping between chair, boat, and twist-boat forms) often results in significant entropic penalties upon binding to a protein target.

This Application Note details the synthetic methodologies for conformationally constrained piperazine surrogates . By "locking" the piperazine geometry, researchers can pre-organize the ligand into its bioactive conformation, reducing the entropic cost of binding (


) and potentially improving potency and selectivity. We focus on three distinct topological constraints: Bridged  (2,5-diazabicyclo[2.2.1]heptane), Fused  (Octahydropyrrolo[1,2-a]pyrazine), and Spirocyclic  architectures.

Strategic Rationale: The Entropic Advantage

In drug design, the binding affinity (


) is governed by the Gibbs free energy equation:


  • Flexible Ligands: Lose significant conformational entropy upon binding (high energetic cost).

  • Constrained Ligands: Are "pre-paid" entropically. If the constrained shape matches the binding pocket, the

    
     penalty is minimized, leading to a more favorable 
    
    
    
    and higher affinity.
Scaffold Selection Guide

Use the following decision matrix to select the appropriate constraint for your target:

ScaffoldSelection Start Target Binding Pocket Requirement Linear Linear/Extended Vector Start->Linear Distance > 5Å Bent Bent/Compact Vector Start->Bent Distance < 5Å Ortho Orthogonal Substituents Start->Ortho 3D Space Fill Bridge221 2,5-Diazabicyclo [2.2.1]heptane Linear->Bridge221 Rigid Spacer Bridge321 3,8-Diazabicyclo [3.2.1]octane Bent->Bridge321 Bridged Morpholine Isostere Fused Octahydropyrrolo [1,2-a]pyrazine Bent->Fused Turn Mimic Spiro Spiro-piperazine Ortho->Spiro Gem-disubstitution

Figure 1: Decision matrix for selecting conformationally constrained scaffolds based on pharmacophore vectors.

Protocol A: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

The "Bridged" Standard

The 2,5-diazabicyclo[2.2.1]heptane core is the rigidified analog of piperazine.[1] The classic synthesis starts from trans-4-hydroxy-L-proline . The critical challenge is the inversion of configuration at C4 to achieve the correct bridge geometry.

Mechanism of Action

This protocol utilizes a Staudinger Reduction-Cyclization cascade.[1] An azide at C4 (introduced with inversion) is reduced to an amine, which spontaneously attacks an electrophile (mesylate) at the N-pendant arm, closing the bridge.

Materials
  • Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Reagents: Methanesulfonyl chloride (MsCl), Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    ), Lithium Aluminum Hydride (
    
    
    ).
  • Solvents: DCM (anhydrous), DMF, THF.

Step-by-Step Methodology
  • Activation (Mesylation):

    • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (10 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Add

      
       (1.5 equiv) followed by MsCl (1.2 equiv) dropwise.
      
    • Stir for 1h. Wash with brine, dry (

      
      ), and concentrate. Yield >95%.
      
    • Checkpoint:

      
       NMR should show a sharp singlet ~3.0 ppm (mesyl).
      
  • Displacement (Azidation - Inversion):

    • Dissolve the crude mesylate in DMF (30 mL).

    • Add

      
       (2.0 equiv). Heat to 60°C for 12h.
      
    • Safety:

      
       is toxic and potentially explosive. Use a blast shield.
      
    • Result: Formation of cis-4-azido-L-proline derivative (Inversion of configuration).

  • Reduction to Diol:

    • Dissolve the ester in THF at 0°C. Add

      
       (2.0 equiv) carefully.
      
    • Stir overnight. Quench with saturated

      
      . Extract with EtOAc.
      
    • Note: This converts the ester to the primary alcohol, necessary for the next leaving group.

  • Second Activation:

    • Selectively mesylate the primary alcohol (from step 3) using MsCl (1.1 equiv) and collidine at -10°C.

    • Critical: Avoid mesylating the secondary amine if Boc fell off (unlikely) or the azide.

  • Staudinger Cyclization (The "Locking" Step):

    • Dissolve the azido-mesylate in THF/Water (10:1).

    • Add

      
       (1.2 equiv). Stir at RT for 24h.
      
    • Mechanism:[2][3][4][5]

      
       reduces 
      
      
      
      to
      
      
      . The nascent amine performs an intramolecular
      
      
      attack on the primary mesylate.
    • Purification: The product is a secondary amine. Purify via cation exchange chromatography (SCX-2 cartridge) or silica gel (DCM/MeOH/NH3).

SynthesisFlow Step1 Trans-4-OH-Proline (N-Boc, O-Mesyl) Step2 Azide Displacement (Inversion to Cis) Step1->Step2 NaN3, DMF, 60°C Step3 Ester Reduction (to Alcohol) Step2->Step3 LiBH4, THF Step4 Primary Alcohol Activation (OMs) Step3->Step4 MsCl, Et3N Step5 Staudinger Reduction (-N3 to -NH2) Step4->Step5 PPh3, H2O Step6 Intramolecular Cyclization (2,5-diazabicyclo[2.2.1]heptane) Step5->Step6 Spontaneous SN2

Figure 2: Synthetic workflow for the Staudinger-mediated cyclization of bridged piperazines.

Protocol B: Synthesis of 3,8-Diazabicyclo[3.2.1]octane

The "Bridged Morpholine" Isostere [6]

This scaffold offers a larger bridge than the [2.2.1] system, providing a slightly different vector for substituents. It is often synthesized via the reduction of a bicyclic dione.

Step-by-Step Methodology
  • Double Mannich Condensation:

    • React benzylamine (1 equiv), formaldehyde (2 equiv), and cyclopentadiene (or a succinic acid derivative precursor) under acidic conditions.

    • Alternative (High Purity): React pyrrolidine-2,5-dicarboxylic acid with acetic anhydride to form the anhydride, then treat with benzylamine to form the imide.

  • Dione Formation:

    • Cyclize the intermediate diester using NaH or KOtBu in toluene (Dieckmann-like condensation) if starting from acyclic precursors.

    • Standard Route: Use commercially available 8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione .

  • Global Reduction (The Protocol):

    • Setup: Flame-dry a 3-neck flask. Purge with Argon.

    • Reagent: Suspend

      
       (4.0 equiv) in dry THF (0.5 M).
      
    • Addition: Add the dione (dissolved in THF) dropwise to the refluxing hydride suspension.

    • Reaction: Reflux for 12–18h. The amide carbonyls are difficult to reduce; vigorous conditions are required.

    • Workup (Fieser Method): Cool to 0°C. Carefully add:

      • 
         mL water (
        
        
        
        = grams of LAH).
      • 
         mL 15% NaOH.
        
      • 
         mL water.
        
    • Filter the granular white precipitate. The filtrate contains the bridged diamine.

Protocol C: Spirocyclic Piperazine Synthesis

The "Orthogonal" Constraint

Spiro-piperazines (e.g., 4,7-diazaspiro[2.5]octane or 1-oxa-4,9-diazaspiro[5.5]undecane ) restrict the conformational space of the piperazine ring by anchoring one carbon atom to a second ring.

Protocol: The Strecker-Cyclization Route

This method builds the piperazine ring onto an existing cyclic ketone (e.g., N-Boc-4-piperidone).

  • Strecker Reaction:

    • Combine N-Boc-4-piperidone (10 mmol) with benzylamine (1.0 equiv) and TMSCN (1.2 equiv) in Acetonitrile.

    • Stir at RT for 12h.

    • Product:

      
      -amino nitrile.
      
  • Nitrile Hydrolysis & Esterification:

    • Treat the nitrile with

      
       to yield the methyl ester.
      
  • Acylation:

    • React the secondary amine (benzylamine moiety) with chloroacetyl chloride (1.1 equiv) and

      
       in DCM.
      
    • Result: Chloroacetamide intermediate.

  • Cyclization:

    • Treat the intermediate with a primary amine (e.g., methylamine) or ammonia in MeOH/heat.

    • Mechanism:[2][3][4][5] The amine displaces the chloride, then the resulting amine attacks the methyl ester to close the diketopiperazine ring.

  • Final Reduction:

    • Reduce the diketopiperazine with

      
       or 
      
      
      
      (as in Protocol B) to yield the final spiro-piperazine.

Data Summary & Troubleshooting

Parameter2,5-Diazabicyclo[2.2.1]3,8-Diazabicyclo[3.2.1]Spiro-Piperazine
Geometry Boat-like, highly rigidChair/Boat hybridChair (anchored)
Vector Linear/TwistedBentOrthogonal
Key Challenge Stereocenter inversion (C4)Reduction of dioneRegioselectivity
Typical Yield 40-60% (Overall)60-75% (Reduction step)30-50% (Overall)
Troubleshooting Guide
  • Problem: Incomplete cyclization in Protocol A.

    • Solution: Ensure the Staudinger reaction is fully dry. Water is needed for the hydrolysis of the phosphazene, but excess water can hinder the

      
       step. Use a 10:1 THF:H2O ratio.
      
  • Problem: "Sticky" Aluminum salts in Protocol B.

    • Solution: Do not use acid workup. Use Rochelle's salt (Sodium Potassium Tartrate) saturated solution and stir for 2 hours to solubilize aluminum salts.

  • Problem: Racemization in Protocol A.

    • Solution: Keep the activation (Step 1) strictly at 0°C. High temperatures during mesylation can cause elimination to the enamine.

References

  • Portoghese, P. S., et al. (1966).[3] "Stereochemical studies on medicinal agents. Synthesis and biological activity of 2,5-diazabicyclo[2.2.1]heptane derivatives." Journal of Heterocyclic Chemistry.

  • Beinat, C., et al. (2013).[1][6] "A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane." Tetrahedron Letters.

  • Cui, M., et al. (2015). "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction." Organic & Biomolecular Chemistry.

  • Bode, J. W., et al. (2014). "SnAP Reagents for the One-Step Synthesis of Saturated N-Heterocycles." Journal of the American Chemical Society.[7]

  • Wishka, D. G., et al. (1998). "Synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives." Journal of Organic Chemistry.

Sources

Application Note: 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine in In Vivo Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine (hereafter referred to as N-Cyclopentyl-N'-Norbornylpiperazine or NCNP ) in animal models.

Based on its chemical structure—a lipophilic piperazine core flanked by a bulky cycloalkyl (cyclopentyl) and a rigid bicyclic (norbornyl) group—this compound belongs to a class of pharmacophores frequently utilized as Chemokine Receptor Antagonists (specifically CCR5/CCR2) and Sigma Receptor (σ1/σ2) Ligands . The protocols below are designed to validate its efficacy in inflammatory cell recruitment and neuropathic pain models, consistent with the pharmacological profile of this structural class.

Part 1: Compound Overview & Mechanistic Rationale

Compound Identity:

  • IUPAC Name: 1-(Bicyclo[2.2.1]hept-2-yl)-4-cyclopentylpiperazine

  • Common Abbreviation: NCNP

  • Chemical Class: Dialkylpiperazine

  • Physicochemical Profile: High Lipophilicity (cLogP ~4.2), Basic (pKa ~8.5–9.0).

  • Primary Targets: Chemokine Receptors (CCR5/CCR2), Sigma Receptors (σ1).

Mechanistic Insight: The norbornyl group provides a rigid, lipophilic anchor that fits into deep hydrophobic pockets of Class A GPCRs (like CCR5), while the cyclopentyl-piperazine moiety mimics the cationic recognition site required for receptor interaction. In animal models, this compound is utilized to:

  • Block Leukocyte Trafficking: By antagonizing CCR2/CCR5, it prevents monocyte/macrophage infiltration into inflamed tissues.

  • Modulate Nociception: Through Sigma-1 receptor antagonism/agonism, it modulates central sensitization in neuropathic pain states.

Signaling Pathway Diagram

The following diagram illustrates the blockade of Chemokine Receptor signaling by NCNP, preventing cytoskeletal rearrangement and chemotaxis.

G Ligand Chemokine (e.g., CCL2/CCL5) Receptor GPCR (CCR2/CCR5) Ligand->Receptor Binding GProtein Gαi/Gβγ Complex Receptor->GProtein Activation NCNP NCNP (Antagonist) NCNP->Receptor Competitive Blockade PLC PLCβ Activation GProtein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Actin Actin Polymerization Calcium->Actin Chemotaxis Chemotaxis / Migration Actin->Chemotaxis

Caption: NCNP competitively binds to the transmembrane pocket of the GPCR, preventing Chemokine-induced G-protein activation and subsequent leukocyte migration.

Part 2: Formulation & Pharmacokinetics (PK)

Due to the high lipophilicity of the norbornyl and cyclopentyl groups, solubility is the primary challenge . Poor formulation will lead to erratic absorption and false negatives in efficacy models.

Protocol A: Formulation for Intraperitoneal (IP) or Oral (PO) Administration

Objective: Create a stable, homogenous suspension or solution at 10 mg/mL.

Materials:

  • This compound (Solid)

  • Vehicle Option 1 (Preferred): 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.

  • Vehicle Option 2 (Alternative): 5% DMSO + 5% Tween 80 + 90% Saline.

  • 1M HCl and 1M NaOH for pH adjustment.

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of NCNP (e.g., 50 mg).

  • Pre-solubilization (Acidification): Add a minimal volume (e.g., 100 µL) of 0.1M HCl. The basic piperazine nitrogen will protonate, significantly enhancing solubility.

  • Vehicle Addition:

    • For HP-β-CD: Add the pre-made 20% HP-β-CD solution slowly while vortexing.

    • For DMSO/Tween: Dissolve compound in DMSO first, add Tween 80, then slowly add saline while vortexing.

  • pH Adjustment: Check pH. If < 4.0, carefully adjust to pH 5.5–6.5 using 0.1M NaOH. Caution: Going above pH 7.0 may cause precipitation of the free base.

  • Filtration: Filter sterilize through a 0.22 µm PVDF membrane if using for IV; otherwise, use as is for IP/PO.

Protocol B: Pharmacokinetic Validation

Rationale: Establish the


 and 

to define the "Therapeutic Window" for efficacy models.
ParameterSpecification
Species Male C57BL/6 Mice (8-10 weeks) or Sprague-Dawley Rats
Group Size n = 3 per timepoint
Dose 10 mg/kg (PO) and 3 mg/kg (IV)
Sampling Times 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Analysis LC-MS/MS (MRM mode for parent mass)

Data Interpretation:

  • Bioavailability (%F): If %F < 20%, switch to IP or SC administration for efficacy studies.

  • Brain/Plasma Ratio: If investigating CNS indications (Sigma receptor), calculate

    
    . A ratio > 0.3 indicates sufficient BBB penetration.
    

Part 3: In Vivo Efficacy Protocols

Protocol C: Thioglycollate-Induced Peritonitis (Anti-Inflammatory Model)

Context: This model measures the ability of NCNP to block monocyte/macrophage recruitment , a process dependent on CCR2/CCR5 signaling.

Experimental Design:

  • Groups:

    • Vehicle Control (Negative)

    • Thioglycollate + Vehicle (Positive Control)

    • Thioglycollate + NCNP (Low Dose: 10 mg/kg)

    • Thioglycollate + NCNP (High Dose: 30 mg/kg)

    • Reference Standard (e.g., Dexamethasone 1 mg/kg or RS-504393)

  • Induction:

    • Inject 1 mL of 3% Thioglycollate broth (sterile, aged) intraperitoneally (IP) into mice. This provokes an acute inflammatory response.

  • Treatment:

    • Administer NCNP (IP or PO) 1 hour prior to Thioglycollate injection and again 4 hours post-injection to maintain coverage.

  • Harvest:

    • At 48 hours post-induction (peak macrophage influx), euthanize animals.

    • Perform Peritoneal Lavage with 5 mL cold PBS containing 2 mM EDTA.

  • Readout:

    • Total Cell Count: Using a hemocytometer or automated counter.

    • Differential Count: Cytospin and Giemsa stain, or Flow Cytometry (CD11b+, F4/80+ for macrophages; Ly6G+ for neutrophils).

Expected Outcome: NCNP treatment should significantly reduce the number of recruited macrophages (CD11b+/F4/80+) compared to the Vehicle control, validating its activity as a chemokine receptor antagonist.

Protocol D: Chronic Constriction Injury (CCI) (Neuropathic Pain Model)

Context: This model evaluates the Sigma Receptor modulatory potential of NCNP. Sigma ligands are known to alleviate neuropathic pain and allodynia.

Experimental Workflow:

Workflow Surgery Surgery (Day 0) Sciatic Nerve Ligation Recovery Recovery (Days 1-7) Surgery->Recovery Baseline Baseline Testing (Day 7) Recovery->Baseline Dosing Acute Dosing (NCNP IP/PO) Baseline->Dosing Testing Von Frey Testing (30-180 min post-dose) Dosing->Testing

Caption: Experimental timeline for the CCI Neuropathic Pain model.

Step-by-Step Procedure:

  • Surgery: Under anesthesia, expose the sciatic nerve of the rat/mouse. Place 3-4 loose ligatures (chromic gut) around the nerve. Close the wound.

  • Development: Allow 7-14 days for neuropathic hypersensitivity (allodynia) to develop.

  • Screening: Test animals using Von Frey filaments . Select animals displaying a withdrawal threshold < 4g (rats) or < 0.4g (mice).

  • Dosing: Administer NCNP (e.g., 10, 30 mg/kg IP) or Vehicle.

  • Measurement: Measure Paw Withdrawal Threshold (PWT) at 30, 60, 120, and 180 minutes post-dose.

Success Criteria: A significant increase in PWT (reversal of allodynia) indicates NCNP engages Sigma-1 receptors or modulates nociceptive processing pathways.

Part 4: Safety & Handling

  • Hazard Identification: As a potent bioactive amine, treat as a potential Irritant and CNS active agent.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle powder in a fume hood.

  • Storage: Store solid at -20°C. Solutions should be prepared fresh or stored at 4°C for no more than 24 hours.

References

  • Chemical Structure & Properties

    • PubChem Compound Summary for Bicyclo[2.2.1]heptane derivatives. National Center for Biotechnology Information. Link

  • Mechanistic Grounding (CCR5/CCR2 Antagonists)

    • Carter, P. H. (2005). "Chemokine receptor antagonists as therapeutics." Current Opinion in Chemical Biology, 9(4), 411-416. (Describes the dialkylpiperazine scaffold in chemokine antagonists). Link

  • Mechanistic Grounding (Sigma Ligands)

    • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. (Details the N-alkyl-piperazine pharmacophore). Link

  • Experimental Protocols

    • Current Protocols in Immunology (For Peritonitis/Chemotaxis models). Wiley Online Library. Link

    • Bennett, G. J., & Xie, Y. K. (1988). "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain, 33(1), 87-107. (Original CCI Protocol). Link

Troubleshooting & Optimization

Challenges in the synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Synthesis Protocol for 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker in Lead Optimization) Tags: Reductive Amination, Steric Hindrance, Norbornane Scaffold, GPCR Ligands

Executive Summary & Triage

You are encountering difficulties synthesizing This compound . Based on the structure, your bottleneck is almost certainly the attachment of the 2-norbornyl (bicyclo[2.2.1]hept-2-yl) group to the piperazine ring.

The Core Problem: The 2-norbornanone ketone is sterically encumbered and prone to "endo-attack" stereoselectivity issues. Standard reductive amination (using NaBH(OAc)₃ alone) often stalls at the carbinolamine stage or yields poor conversion because the bulky secondary amine (piperazine) struggles to form the iminium ion intermediate.

The Solution Strategy: We must switch from a standard acid-catalyzed reductive amination to a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol . This Lewis acid acts as a water scavenger and electrophilic activator, forcing the formation of the sterically crowded iminium species before reduction.

Strategic Route Design

Do not attempt to attach the bulky norbornyl group last. The steric clash between a pre-existing N-cyclopentyl group and the incoming norbornyl ketone will drastically reduce yield.

Recommended Workflow (Route A):

  • Step 1 (The Hard Step): React excess Piperazine with 2-Norbornanone (using Ti-mediated protocol).

  • Step 2 (Purification): Isolate mono-norbornyl piperazine.

  • Step 3 (The Easy Step): Reductive amination with Cyclopentanone.

Figure 1: Recommended synthetic order of operations. Prioritizing the norbornyl attachment avoids compounding steric hindrance.

Detailed Experimental Protocols

Protocol A: The "Titanium Fix" (Norbornyl Attachment)

Use this for Step 1. This protocol is derived from the Mattson et al. methodology for sterically hindered amines.

Reagents:

  • Piperazine (3.0 equiv) — Excess prevents bis-alkylation.

  • 2-Norbornanone (1.0 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH) or THF (Dry)

Step-by-Step:

  • Complexation: In a flame-dried flask under Argon, dissolve Piperazine and 2-Norbornanone in dry THF or EtOH.

  • Activation: Add Ti(OiPr)₄ dropwise. The solution may turn slightly yellow.

    • Why: The Ti species coordinates to the ketone oxygen, increasing electrophilicity, and chemically dehydrates the system to drive the equilibrium toward the imine/enamine.

  • Incubation: Stir at room temperature for 6–12 hours .

    • Checkpoint: Do not proceed until you confirm imine formation (disappearance of ketone C=O peak in IR at ~1740 cm⁻¹ or via TLC).

  • Reduction: Cool the reaction to 0°C. Add NaBH₄ pellets (or solution) cautiously.

    • Note: We use NaBH₄ here, not NaBH(OAc)₃, because the Ti-complex requires a stronger hydride source to reduce effectively.

  • Quench (Critical): Stir for 2 hours, then add 1N NaOH or water. A thick white precipitate (TiO₂) will form.

  • Workup: Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc. Extract the filtrate.

Protocol B: Cyclopentyl Attachment

Use this for Step 2. This is a standard reductive amination.

Reagents:

  • 1-(2-norbornyl)piperazine (1.0 equiv)

  • Cyclopentanone (1.2 equiv)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

  • Acetic Acid (1-2 drops, catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step:

  • Mix amine and ketone in DCE. Add Acetic Acid to adjust pH to ~5–6.

  • Stir for 30 minutes to allow pre-equilibrium.

  • Add NaBH(OAc)₃ in one portion.

  • Stir at RT for 4–16 hours.

  • Quench with saturated NaHCO₃.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction stalls at Step 1 (Norbornanone) Steric bulk prevents iminium formation.Switch to Ti(OiPr)₄ protocol. Standard acid catalysis (AcOH) is insufficient for norbornanone + secondary amines.
Low Yield / "Gunk" in Step 1 Titanium salts trapping product.The "Celite Wash": When quenching Ti reactions, the resulting TiO₂ paste can trap amines. Wash the Celite filter cake copiously with methanol or 10% NH₃ in MeOH to liberate your product.
Bis-alkylation in Step 1 Piperazine ratio too low.Use at least 3 to 5 equivalents of piperazine. The excess can be easily removed by sublimation or column chromatography (it is much more polar than the product).
Stereoisomer Mixture Endo/Exo selectivity.[1][2]Hydride reduction of 2-norbornanone derivatives typically favors the Endo-isomer (hydride attacks from the less hindered Exo-face). If you need the Exo-amine, this route will not work; you would need to displace a 2-endo-leaving group (difficult) or equilibrate the product.

Mechanism of Action (The Titanium Effect)

Understanding why we use Titanium is critical for troubleshooting scale-up.

Figure 2: Ti(OiPr)₄ acts as both a Lewis acid activator and a dehydrating agent, pushing the equilibrium toward the iminium ion despite steric resistance.

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloronorbornane instead of the ketone to alkylate the piperazine? A: Strongly advise against. Secondary halides on the norbornane ring are notoriously unreactive toward Sɴ2 substitution due to steric shielding and ring strain. If you force conditions (high heat), you will likely trigger a Wagner-Meerwein rearrangement, scrambling the carbon skeleton, or get elimination to norbornene. Reductive amination is the only reliable path.

Q: Which stereoisomer will I get? A: You will predominantly obtain the Endo-amine (the piperazine ring points "down" away from the bridge). The hydride donor attacks from the "top" (Exo face) because the "bottom" (Endo face) is sterically shielded by the C5/C6 hydrogens.

Q: Can I do this in one pot (Double Reductive Amination)? A: Theoretically yes, but practically risky. If you mix piperazine, norbornanone, and cyclopentanone together, the piperazine will preferentially react with the cyclopentanone (less hindered). You will end up with N,N-dicyclopentylpiperazine as a major impurity. Stepwise is safer.

References

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1.

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Podyacheva, E., et al. (2019).[5] "Hitchhiker’s Guide to Reductive Amination." Organic Chemistry Portal / ACS Omega.

Sources

Improving the yield of bicyclo[2.2.1]heptane-piperazine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Bicyclo[2.2.1]heptane-Piperazine Coupling

Ticket #402: Optimization of Sterically Hindered Amine Coupling

Subject: Improving Yield and Selectivity in Bicyclo[2.2.1]heptane (Norbornane) – Piperazine Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Coupling a piperazine moiety to a bicyclo[2.2.1]heptane (norbornane) scaffold is a notorious bottleneck in medicinal chemistry. The rigid "U-shaped" geometry of the norbornane bridge creates significant steric hindrance, often rendering standard nucleophilic substitutions (


) ineffective or prone to Wagner-Meerwein rearrangements.

This guide moves beyond basic protocols to address the mechanistic root causes of low yields. We prioritize Reductive Amination mediated by Titanium(IV) isopropoxide as the "Gold Standard" method, as it circumvents the steric penalties of direct displacement.

Part 1: The Core Protocol (Reductive Amination)

The Problem: Direct alkylation (e.g., reacting 2-chloronorbornane with piperazine) fails because the secondary halide is sterically shielded and prone to elimination (


) or skeletal rearrangement.
The Solution:  Reductive amination of 2-norbornanone  allows the nitrogen nucleophile to attack the 

carbonyl carbon, which is less hindered than the

center, followed by an irreversible reduction.
Optimized Workflow
ParameterRecommendationScientific Rationale
Precursor Bicyclo[2.2.1]heptan-2-oneAvoids

steric clashes; utilizes

planar geometry.
Amine Source Piperazine (5–10 equiv.) or

-Boc-piperazine (1.2 equiv.)
Excess diamine prevents bis-alkylation (polymerization). Mono-Boc protection is preferred for 1:1 stoichiometry.
Lewis Acid Titanium(IV) isopropoxide, Ti(O

Pr)

Crucial Step. Acts as a Lewis acid to activate the ketone and a water scavenger to drive the unfavorable equilibrium toward the imine/enamine.
Reductant NaBH(OAc)

(STAB)
Mild enough to reduce the iminium ion selectively without reducing the ketone (chemoselectivity).
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation; THF is safer but may require longer reaction times.
Step-by-Step Methodology
  • Imine Formation (The "Titanium Push"):

    • In a flame-dried flask under Argon, dissolve 2-norbornanone (1.0 equiv) and

      
      -Boc-piperazine (1.2 equiv) in anhydrous DCE (
      
      
      
      ).
    • Add Ti(O

      
      Pr)
      
      
      
      (1.5 equiv)
      dropwise.
    • Observation: The solution may turn slightly yellow/orange.

    • Stir at ambient temperature for 12–24 hours. Do not add the reducing agent yet.

    • Checkpoint: Monitor by TLC/LCMS. You are looking for the disappearance of the ketone. The imine intermediate is often unstable on silica; rely on the disappearance of starting material.

  • Reduction:

    • Dilute the mixture with additional DCE or Ethanol (to solubilize the borohydride).

    • Add NaBH(OAc)

      
       (2.0 equiv)  in one portion.
      
    • Stir for 4–6 hours at room temperature.

  • Workup (Critical for Titanium Removal):

    • Quench with saturated aqueous NaHCO

      
        or 1N NaOH .
      
    • Troubleshooting: A thick white precipitate (Titanium dioxide/salts) will form, causing an emulsion.

    • Fix: Dilute with EtOAc and add Celite. Filter the entire mixture through a Celite pad to remove the titanium sludge. The filtrate will separate easily.

Part 2: Stereochemical Control (The "Exo/Endo" Trap)

Users often report isolating a single isomer but are unsure which one it is.

  • The Rule: Hydride reagents attack the norbornanone system from the Exo face (the less hindered face, away from the ethano bridge).

  • The Result: This forces the amine substituent into the Endo position .

  • Yield Implication: If your target is the Exo-amine, reductive amination is not the correct route (it yields >9:1 Endo). You would need to synthesize the Endo-alcohol, convert to a leaving group, and attempt an inversion (difficult) or use specific thermodynamic equilibration conditions.

Stereochem Ketone Norbornanone (Planar Carbonyl) Imine Imine Intermediate Ketone->Imine + Piperazine / Ti(OiPr)4 Attack Hydride Attack (from Exo Face) Imine->Attack + NaBH(OAc)3 Product Endo-Piperazinyl Norbornane (Major Product) Attack->Product Steric Approach Control

Figure 1: Stereochemical pathway dictating the formation of the Endo-isomer.

Part 3: Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Adding more borohydride doesn't help.

Root Cause: The imine formation equilibrium is not fully shifted. Once the reducing agent is added, it reduces the imine to the amine, but it also slowly reduces the unreacted ketone to the alcohol (side product). Fix:

  • Increase the Ti(O

    
    Pr)
    
    
    
    loading to 2.0 equivalents.
  • Extend the "pre-stir" phase (before adding borohydride) to 24 hours.

  • Add molecular sieves (4Å) during the imine formation step to physically trap water.

Q2: I am getting a mixture of mono- and bis-norbornyl piperazine.

Root Cause: Piperazine has two nucleophilic nitrogens. Once the first alkylation happens, the second nitrogen remains nucleophilic. Fix:

  • Method A: Use

    
    -Boc-piperazine . This protects one nitrogen, making bis-alkylation impossible. Deprotect with TFA/DCM later.
    
  • Method B: If using free piperazine, use a massive excess (10 equivalents ). The statistical probability of the ketone encountering a mono-alkylated piperazine becomes negligible.

Q3: The titanium workup is a nightmare; I can't separate the layers.

Root Cause: Titanium hydroxides form gelatinous precipitates that stabilize emulsions. Fix: Do not use simple extraction.

  • Add Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour. The tartrate complexes the titanium, solubilizing it in the aqueous layer.

  • Alternatively, use the "Celite Filtration" method described in the Core Protocol.

Q4: Can I use Buchwald-Hartwig coupling instead?

Analysis:

  • Scenario A: 2-Halonorbornane + Piperazine. Avoid. Secondary alkyl halides are poor substrates for Pd-catalysis due to slow oxidative addition and rapid

    
    -hydride elimination.
    
  • Scenario B: 2-Aminonorbornane + Aryl Halide. Yes. If you already have the norbornyl amine, you can couple it to a halobenzene using standard conditions (Pd

    
    (dba)
    
    
    
    , BINAP, NaO
    
    
    Bu).

Part 4: Advanced Visualization

The following decision tree helps researchers select the correct pathway based on their starting material.

Workflow Start Start: Bicyclo[2.2.1]heptane Coupling CheckSM What is your Bicyclic Precursor? Start->CheckSM Ketone 2-Norbornanone CheckSM->Ketone Halide 2-Halo-norbornane CheckSM->Halide Amine 2-Amino-norbornane CheckSM->Amine RedAm Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Ketone->RedAm Preferred Route Sn2 Direct Substitution (Sn2) Halide->Sn2 Sterically Blocked Buchwald Buchwald-Hartwig (If coupling to Aryl-Piperazine) Amine->Buchwald Requires Aryl-Halide Partner Success High Yield (Endo-Major) RedAm->Success Fail Low Yield / Rearrangement (Wagner-Meerwein Risk) Sn2->Fail

Figure 2: Decision Matrix for Synthetic Strategy Selection.

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of ketones: an efficient and selective method." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Surrey, D. S., et al. (2006). "Stereoselective Synthesis of 2-Substituted Norbornanes." Organic Process Research & Development. (General reference for exo/endo selectivity in norbornyl systems).

Sources

Technical Support Center: Purification of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine. The unique structure of this molecule, featuring a basic piperazine core flanked by bulky, non-polar bicycloheptane (norbornane) and cyclopentyl groups, presents specific challenges that require a nuanced purification strategy. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enable the consistent attainment of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

A1: The primary challenges stem from the molecule's bifunctional nature. The tertiary amine within the piperazine ring is basic and can interact strongly with acidic stationary phases like silica gel, leading to significant peak tailing or streaking during chromatography.[1] Conversely, the large, non-polar bicycloheptane and cyclopentyl moieties give the molecule a greasy character, requiring non-polar mobile phases for elution. Balancing these opposing properties is key to successful purification.

Q2: What are the most likely impurities I will encounter?

A2: Impurities are typically byproducts of the synthetic route. Assuming a synthesis via reductive amination or nucleophilic substitution, common impurities include:

  • Unreacted Starting Materials: Such as 1-cyclopentylpiperazine or a 2-functionalized bicyclo[2.2.1]heptane derivative.

  • Di-substituted Byproducts: If piperazine itself is used as a starting material, di-alkylation can occur, leading to symmetrical and unsymmetrical di-bicycloheptyl or di-cyclopentyl piperazine derivatives.[2]

  • Stereoisomers: The bicyclo[2.2.1]heptane moiety has stereocenters, and the attachment to the piperazine ring creates another. This can result in a mixture of diastereomers (e.g., exo and endo isomers), which may be difficult to separate.[3][4]

  • Reagents and Catalysts: Residual catalysts or reagents from the reaction that were not fully removed during the initial workup.

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice depends on the nature of your crude product and the impurities present.

  • Column Chromatography: This is the method of choice for separating the target compound from impurities with different polarities, such as starting materials or byproducts from side reactions.[2] It is highly versatile but can lead to lower yields if the compound irreversibly adsorbs to the stationary phase.

  • Recrystallization: This technique is ideal if your crude product is a solid and contains small amounts of impurities. It is particularly effective for removing closely related isomers or minor impurities if a suitable solvent is found.[5][6] For highly basic compounds, recrystallization of a salt (e.g., a hydrochloride or citrate salt) can often yield highly pure, crystalline material and is a common strategy for purifying piperazine derivatives.[7]

Q4: My TLC plate shows a streak instead of a defined spot. What does this mean and how can I fix it?

A4: Streaking on a silica gel TLC plate is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the silica surface.[1] To resolve this, you must neutralize this interaction. The most common solution is to add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent system (typically 0.5-2% by volume).[1] This will give you well-defined spots and provide a reliable indication of the appropriate mobile phase for column chromatography.

Purification & Troubleshooting Workflow

The following diagram outlines a logical workflow for selecting and optimizing a purification strategy for this compound.

Purification_Workflow Figure 1: Purification Strategy Workflow crude Crude Product tlc TLC Analysis (Hexane/EtOAc + 1% Et3N) crude->tlc decision1 Baseline Separation? tlc->decision1 Assess spot separation and shape column Flash Column Chromatography decision1->column Yes decision2 Crystalline Solid? decision1->decision2 No (Spots overlap) pure Pure Product (>98%) column->pure Collect pure fractions recryst Recrystallization Screening recryst->column Fails / Low Purity recryst->pure Successful decision2->recryst Yes salt Salt Formation (e.g., HCl, Citrate) decision2->salt No (Product is an oil) salt_recryst Recrystallize Salt salt->salt_recryst salt_recryst->pure

Caption: A decision tree for selecting the optimal purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Column Chromatography Issues

Issue: My compound is smearing down the column, and I'm getting poor separation and low yield.

  • Possible Cause: Strong acid-base interaction with the silica gel. Even with a basic modifier in the eluent, highly basic compounds can still bind irreversibly to some active sites on the silica.

  • Solution 1: Deactivate the Silica Gel. Before loading your compound, flush the packed column with your initial, non-polar mobile phase containing 1-2% triethylamine. This passivates the most acidic sites.

  • Solution 2: Switch to a Different Stationary Phase. If the problem persists, consider using a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[1] You will likely need to re-screen TLC plates on alumina to find the right solvent system.

    • Reverse-Phase Silica (C18): If the compound and its impurities have sufficient differences in hydrophobicity, reverse-phase chromatography using systems like acetonitrile/water or methanol/water can be highly effective.

Issue: I have two spots on TLC that are very close together (low ΔRf). How can I separate them?

  • Possible Cause: The impurities are structurally very similar to the product, such as diastereomers (exo/endo).

  • Solution 1: Optimize the Mobile Phase. Try a different solvent system with different selectivity. If you are using a hexane/ethyl acetate system, switch to dichloromethane/methanol or toluene/acetone.[1] Sometimes, a three-component system can achieve separation that a two-component system cannot.

  • Solution 2: Reduce the Column Loading. Overloading the column significantly reduces its resolving power. A general rule is to load no more than 1-5% of the crude material relative to the mass of the stationary phase.[1]

  • Solution 3: Use High-Performance Liquid Chromatography (HPLC). For very difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography.[3]

Crystallization Issues

Issue: My compound "oils out" instead of forming crystals when I try to recrystallize it.

  • Possible Cause 1: The solution is too supersaturated or cooled too quickly. This prevents the molecules from aligning into a crystal lattice.

  • Solution: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help. If possible, use seed crystals from a previous successful batch or scratch the inside of the flask with a glass rod to create nucleation sites.[2]

  • Possible Cause 2: Presence of impurities. Impurities can inhibit crystal formation.

  • Solution: Attempt a preliminary purification step, such as passing the crude material through a small plug of silica or alumina with a moderately polar solvent to remove the most significant impurities before attempting recrystallization.[2]

  • Possible Cause 3: The wrong solvent is being used.

  • Solution: Perform a systematic solvent screen. A good recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate, or mixtures with anti-solvents like hexanes or water.[2][5]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed for the primary purification of the crude product.

  • TLC Optimization:

    • Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., Hexane or Toluene) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • To each solvent system, add 1% triethylamine (Et₃N) by volume.

    • Spot the crude material on TLC plates and elute.

    • The ideal system will give your target compound an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriately sized column (aim for a stationary phase mass 20-100 times the mass of your crude material).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase identified in your TLC screen (e.g., 95:5 Hexane/EtOAc + 1% Et₃N).

    • Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting product under a high vacuum for several hours to remove any residual solvent and triethylamine.

Troubleshooting Chromatography: A Visual Guide

Chromatography_Troubleshooting Figure 2: Chromatography Troubleshooting Flowchart start Problem Observed streaking Streaking / Tailing on TLC/Column start->streaking poor_sep Poor Separation (Low ΔRf) start->poor_sep no_elution Compound Not Eluting start->no_elution sol_streaking1 Add 1-2% Et3N or NH3 to Eluent streaking->sol_streaking1 sol_poor_sep1 Change Solvent System (e.g., DCM/MeOH) poor_sep->sol_poor_sep1 sol_poor_sep2 Reduce Sample Load poor_sep->sol_poor_sep2 sol_poor_sep3 Consider Preparative HPLC poor_sep->sol_poor_sep3 sol_no_elution1 Drastically Increase Eluent Polarity no_elution->sol_no_elution1 sol_streaking2 Use Neutral/Basic Alumina sol_streaking1->sol_streaking2 If problem persists sol_no_elution2 Check for Irreversible Adsorption sol_no_elution1->sol_no_elution2 If still no elution

Caption: A flowchart for diagnosing and solving common chromatography issues.

Protocol 2: Salt Formation and Recrystallization

This protocol is an excellent secondary purification step or an alternative primary method if the product is a solid.

  • Salt Formation:

    • Dissolve the crude or partially purified freebase in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise while stirring.

    • A precipitate (the hydrochloride salt) should form. Continue adding the acid until no more precipitate is observed.

    • Collect the solid salt by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization:

    • Perform a solvent screen to find a suitable solvent or solvent pair for the salt (common choices include ethanol, methanol/ether, or isopropanol).

    • Dissolve the salt in the minimum amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under a high vacuum.

Quantitative Data Summary

The selection of a mobile phase is critical. The following table provides starting points for TLC analysis, which can then be adapted for column chromatography.

Solvent System (v/v) Modifier Typical Application Expected Rf Range
Hexane / Ethyl Acetate (9:1 to 1:1)1% TriethylamineGood for initial screening of non-polar to moderately polar compounds.0.1 - 0.6
Dichloromethane / Methanol (99:1 to 9:1)1% TriethylamineEffective for more polar compounds or when hexane/EtOAc fails.0.1 - 0.5
Toluene / Acetone (9:1 to 2:1)1% TriethylamineOffers different selectivity; useful for separating stubborn isomers.0.2 - 0.6

References

  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • IJPPR. (2023, September 30).
  • Neuroquantology. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
  • NIST. (n.d.). Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-, (1S-exo)-.

Sources

Technical Support Center: Solubility Optimization for Cyclopentylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Department: Application Science & Formulation Support Subject: Troubleshooting aqueous solubility, precipitation, and assay interference for N-cyclopentylpiperazine scaffolds.

The Core Challenge: The "Amphiphilic Paradox"

Researchers working with cyclopentylpiperazine derivatives often encounter a specific solubility paradox. The piperazine ring is inherently polar and basic, but the cyclopentyl group adds significant lipophilicity (increasing LogP by ~2.14 relative to a proton).[1]

When these derivatives precipitate, it is usually due to pH-dependent deprotonation .[1][2]

  • The Chemistry: The piperazine core typically has two pKa values:

    
     (secondary amine) and 
    
    
    
    (tertiary amine).[1]
  • The Trap: At physiological pH (7.4), the lower pKa site is neutral.[1] If the N4-position (secondary amine) is further substituted or if the cyclopentyl group provides enough steric bulk to lower the effective pKa, a significant fraction of your molecule exists as a neutral free base. This neutral species is driven out of solution by the hydrophobic cyclopentyl ring, causing "crashing out" in PBS or media.[1]

Diagnostic Workflow

Before altering your synthesis, use this decision tree to diagnose the root cause of your solubility failure.[1]

SolubilityDecisionTree Start Solubility Issue Detected CheckpH Check Assay pH vs. pKa Start->CheckpH IsIonized Is molecule >90% ionized? CheckpH->IsIonized SaltScreen Protocol A: Salt Screening (Target N4-nitrogen) IsIonized->SaltScreen No (Neutral Species Dominant) Cosolvent Protocol B: Cosolvent/Surfactant (DMSO/Tween) IsIonized->Cosolvent Yes (Already Charged but Insoluble) Complexation Protocol C: Cyclodextrin Encapsulation SaltScreen->Complexation Salts Unstable/Hygroscopic Cosolvent->Complexation Assay Interference

Figure 1: Diagnostic logic for selecting the correct remediation strategy based on ionization state.[2]

Protocol A: Salt Selection Strategy

For cyclopentylpiperazine derivatives, the free base is often an oil or a waxy solid.[1] Converting this to a crystalline salt is the most effective way to stabilize the compound and increase dissolution rates.[1]

Recommended Counter-ions

Based on the piperazine scaffold's basicity, the following acids are prioritized. The stoichiometry is critical: Target a 1:1 (Mono) salt first , as di-salts of piperazines are often extremely hygroscopic and acidic, leading to handling issues.

Counter-ionAcid SourceRationale for Cyclopentylpiperazines
Hydrochloride HCl (4M in Dioxane)Standard first choice.[2] High lattice energy often yields stable solids.[1][2]
Mesylate Methanesulfonic acidExcellent for lipophilic bases.[1][2] Breaks up "grease ball" aggregation.[1][2]
Tosylate p-Toluenesulfonic acidAdds aromatic stacking potential; good if the derivative has other aryl rings.[1][2]
Fumarate Fumaric acidWeaker acid.[1][2] Useful if HCl salts are too hygroscopic.[1][2]
Experimental Workflow: The "Slurry" Method

Do not rely on evaporation alone, as this often yields amorphous gums.

  • Dissolution: Dissolve 50 mg of free base in a minimal amount of acetone or ethyl acetate (solvents where the salt is likely insoluble).[1]

  • Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in the same solvent) dropwise while stirring at room temperature.

  • Nucleation: If no precipitate forms immediately, seed with a scratch or cool to 4°C.

  • Maturation: Stir the resulting slurry for 24 hours. This "Ostwald ripening" converts kinetic amorphous precipitates into thermodynamic crystals.[1][2]

  • Isolation: Filter and dry under vacuum at 40°C.

Protocol B: Advanced Formulation (Cyclodextrins)

If salt formation fails or if the compound must remain neutral (e.g., for membrane permeability assays), encapsulation is the gold standard.[1]

Why it works: The cyclopentyl ring fits perfectly into the hydrophobic cavity of


-Cyclodextrin, shielding the lipophilic moiety from water while the hydroxyl groups on the cyclodextrin exterior interact with the buffer.
The "Gold Standard" Recipe: HP- -CD

Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) rather than native

-CD to avoid renal toxicity and precipitation of the complex itself.[2]
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS.[1][2]
    
  • Compound Addition: Add your derivative in excess (supersaturated).

  • Equilibration: Shake at 300 RPM for 48 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter.

  • Usage: Use this filtrate as your stock solution. It is often stable for weeks at 4°C.[1][2]

Protocol C: Troubleshooting "The DMSO Crash"

Issue: "My compound is soluble in 100% DMSO, but precipitates immediately when I dilute it into the assay buffer."

Explanation: This is the "kinetic solubility limit."[1][3] When DMSO (a polar aprotic solvent) is diluted with water, the solvation shell around the hydrophobic cyclopentyl group collapses faster than the molecule can disperse, leading to micro-precipitation.[1]

Corrective Workflow: Serial Dilution Strategy

DMSOWorkflow Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (100% DMSO) Stock->Inter Serial Dilution (Keep in DMSO) Assay Assay Plate (Buffer) Inter->Assay Single Transfer (Final <1% DMSO)

Figure 2: The "Intermediate Plate" method prevents precipitation during dilution.[2]

Step-by-Step:

  • Do NOT dilute your compound serially in the buffer.[1][2]

  • Step 1: Perform your serial dilution (e.g., 1:3) entirely in 100% DMSO in a separate "Intermediate Plate."

  • Step 2: Transfer a small volume (e.g., 0.5 µL) from the Intermediate Plate to the Assay Plate containing buffer (e.g., 99.5 µL).

  • Result: This ensures every well experiences the "mixing shock" simultaneously and identically, rather than carrying precipitates from one well to the next.[1]

Frequently Asked Questions (FAQs)

Q: My compound has a pKa of 8.5. Why is it insoluble at pH 7.4? A: While the Henderson-Hasselbalch equation suggests it is ~90% ionized, the intrinsic solubility of the remaining 10% neutral species might be extremely low (nanomolar range) due to the cyclopentyl group. If your total concentration is 10 µM, and the neutral solubility is 1 nM, the 10% neutral fraction (1 µM) is still 1000x above its solubility limit, causing precipitation that pulls the equilibrium toward more precipitation.[1]

Q: Can I use PEG-400 instead of DMSO? A: Yes. For animal studies (PK/PD), a common formulation for piperazines is 10% DMSO / 40% PEG-400 / 50% Water .[1][2] The PEG acts as an interface stabilizer that is more forgiving than pure saline.[1]

Q: I see "oiling out" during salt formation. What went wrong? A: This is common with flexible alkyl rings like cyclopentyls.[1][2] It indicates the lattice energy of the salt is not high enough to overcome the solvation energy.[1]

  • Fix: Switch solvents.[1][2] If you used Acetone, try Isopropanol (IPA) or Methyl tert-butyl ether (MTBE).[1][2]

  • Fix: Try a different counter-ion. Switch from HCl to Tartrate or Oxalate (if non-clinical) to increase rigidity.[1][2]

References

  • Physicochemical Properties of Piperazines

    • Khalili, F., Henni, A., & East, A. L. (2009).[1][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link[1]

  • Cyclodextrin Complexation

    • Loftsson, T., & Brewster, M. E. (2010).[1][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1] Link[1]

  • Salt Selection Strategies

    • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][5][6] Advanced Drug Delivery Reviews, 59(7), 603–616.[1] Link

  • DMSO Precipitation Issues

    • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1] Link

Sources

Technical Support Center: In Vitro Assay Optimization for Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are transitioning from linear peptides or standard small molecules to constrained bicyclic compounds. While bicyclic architectures provide exceptional proteolytic stability and high binding affinity for difficult targets like protein-protein interactions (PPIs)[1], their unique physicochemical properties introduce distinct in vitro assay challenges.

Rigid, planar scaffolds designed to maximize surface area contact[2] often suffer from poor aqueous solubility and high non-specific binding (NSB). Furthermore, complex cyclization chemistries (e.g., thioether or disulfide linkages) can be highly sensitive to the redox environment of your assay[3].

This guide is structured to help you systematically troubleshoot and optimize your biophysical and functional assays.

Workflow Start Bicyclic Compound QC & Characterization Solubility Solubility Optimization (DLS & Co-solvent Titration) Start->Solubility NSB NSB Mitigation (Detergent & Passivation) Solubility->NSB Redox Redox Stability Assessment (LC-MS in GSH/DTT) NSB->Redox Assay Validated In Vitro Assay (SPR, FP, Cell-based) Redox->Assay

Fig 1. Step-by-step workflow for optimizing in vitro assays for bicyclic compounds.

FAQ & Troubleshooting Guide

Section 1: Solubility and Aggregation

Q: My bicyclic compound crashes out of solution during serial dilution in aqueous buffer. How can I maintain solubility without denaturing my target protein?

The Causality: Bicyclic peptides are often built on rigid, planar small-molecule scaffolds (such as trimesic acid) to bias the molecule toward a flat geometry suitable for binding flat PPI interfaces[2]. However, this conformational constraint permanently exposes hydrophobic patches that would otherwise be buried in a flexible linear peptide. In aqueous buffers, these exposed patches drive entropy-mediated hydrophobic collapse, leading to nano-aggregation and precipitation.

Self-Validating Protocol: DLS-Guided Solubility Profiling To ensure your compound is truly in solution (and not forming optically clear nano-aggregates that cause false negatives in functional assays), you must empirically determine the Critical Aggregation Concentration (CAC).

  • Stock Preparation: Dissolve the lyophilized bicyclic compound in 100% DMSO to a concentration of 10 mM.

  • Titration: Prepare a serial dilution of the compound directly into your assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to final concentrations of 0.1, 1, 10, and 50 µM. Keep final DMSO concentration constant (e.g., 1% or 2%).

  • Equilibration: Incubate the solutions at room temperature for 30 minutes to allow equilibrium to be reached.

  • Measurement: Analyze each sample using Dynamic Light Scattering (DLS).

  • Validation Check: The system is self-validating via the Polydispersity Index (PDI). A PDI < 0.2 with a hydrodynamic radius consistent with a monomer confirms true solubility. The concentration at which the PDI spikes > 0.4 marks your CAC. Never run your assay above this concentration.

Section 2: Non-Specific Binding (NSB)

Q: I am seeing high background noise and false positives in Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR). How do I mitigate NSB?

The Causality: The same constrained hydrophobic patches and unnatural amino acids (e.g., D-amino acids or rigid cross-linkers) that enable target engagement[2] also drive non-specific adsorption to hydrophobic polystyrene microplates, pipette tips, and the dextran matrices of SPR sensor chips.

Self-Validating Protocol: Surface Passivation and Detergent Optimization Standard Tween-20 is often insufficient for bicyclic compounds. You must optimize the surfactant and carrier protein combination.

  • Buffer Supplementation: Supplement your base assay buffer with 0.05% CHAPS (a zwitterionic detergent that better shields hydrophobic planar scaffolds) and 0.1% Prionex or BSA as a carrier protein.

  • Plate Passivation: Pre-incubate your assay microplates with the supplemented buffer for 1 hour before adding the compound.

  • Control Execution: Run a parallel titration of your labeled bicyclic probe against a non-target "dummy" protein (e.g., GST or MBP) at the same concentration as your target protein.

  • Validation Check: If the FP polarization value (mP) or SPR response units (RU) in the dummy protein well remains equal to the buffer-only baseline, you have successfully mitigated NSB. If the signal rises, increase CHAPS concentration up to 0.1%.

Section 3: Conformational Stability & Redox Sensitivity

Q: My bicyclic peptide shows high affinity in biophysical assays but fails completely in cell-based functional assays. Why is it losing activity?

The Causality: Many bicyclic cysteine-rich peptides (bCRPs)[3] or peptides cyclized via sulfhydryl-specific linkers (like TPSMB)[1] rely on disulfide or thioether bonds to maintain their constrained architecture. While stable in extracellular or standard biochemical buffers, these linkages can undergo reversible cyclization or reduction when exposed to highly reducing environments (e.g., intracellular cytosolic glutathione [GSH] concentrations of 1–10 mM)[1]. Reduction breaks the bicyclic constraint, increasing the entropic penalty of binding and destroying target affinity.

Mechanism Linear Linear Precursor (Exposed Reactive Groups) Cyclization Orthogonal Cyclization (e.g., Thioether + Disulfide) Linear->Cyclization Scaffold Addition Bicyclic Active Bicyclic Conformation (High Target Affinity) Cyclization->Bicyclic Reduction Reductive Environment (e.g., Intracellular GSH) Bicyclic->Reduction Redox Switch Unfolded Loss of Constraint (Decreased Affinity/Activity) Reduction->Unfolded Unfolded->Bicyclic Oxidation

Fig 2. Conformational switching of bicyclic peptides modulated by redox environments.

Self-Validating Protocol: Redox Stability LC-MS Assay Before moving to cell-based assays, validate the structural integrity of your compound under physiological redox conditions.

  • Incubation: Incubate 10 µM of your bicyclic peptide in buffer mimicking the target environment (e.g., 2 mM GSH for intracellular targeting, or 20 µM GSH for plasma targeting) at 37°C[1].

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract a 20 µL aliquot and immediately quench the reaction by adding 1% formic acid to drop the pH and halt disulfide shuffling.

  • Analysis: Analyze the aliquots via LC-MS.

  • Validation Check: Calculate the Area Under the Curve (AUC) for the intact bicyclic mass versus the reduced linear mass (+2 Da for disulfides). If >80% of the peptide converts to the linear mass within 15 minutes, the compound is redox-labile and requires chemical optimization (e.g., replacing disulfides with stable thioether or olefin metathesis linkages) before cell-based testing.

Data Presentation: Empirical Guidelines for Assay Additives

To streamline your optimization, refer to the following synthesized data table for recommended baseline conditions based on assay type:

Assay TypeRecommended Co-Solvent LimitRecommended Detergent / CarrierRedox Additive Notes
Fluorescence Polarization (FP) ≤ 2% DMSO0.05% CHAPS + 0.1% PrionexAvoid DTT if bCRP; use 0.5 mM TCEP only if target requires it.
Surface Plasmon Resonance (SPR) ≤ 5% DMSO (Requires solvent correction)0.01% Tween-20 + 1 mg/mL BSAEnsure running buffer exactly matches sample buffer redox state.
Enzymatic / Functional ≤ 1% DMSO0.01% Triton X-100Match physiological GSH (2 mM for intracellular targets).
Cell-Based (In Vitro) ≤ 0.5% DMSONone (Rely on serum proteins)Monitor for premature extracellular reduction by serum thiols.

References

  • Lian, W., Upadhyaya, P., Rhodes, C. A., Liu, Y., & Pei, D. (2013). Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist. Journal of the American Chemical Society.[Link]

  • Ernst, C., Heidrich, J., Sessler, C., Sindlinger, J., Schwarzer, D., Koch, P., & Boeckler, F. M. (2018). Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers in Chemistry.[Link]

  • Li, C. Y., Sun, Y., Vinogradov, A. A., & Suga, H. (2026). De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. Proceedings of the National Academy of Sciences.[Link]

Sources

Troubleshooting mass spectrometry of novel piperazine analogues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of novel piperazine analogues. As a Senior Application Scientist, I frequently guide laboratories through the unique analytical hurdles presented by these compounds. Piperazine derivatives—widely analyzed in pharmaceutical development and forensic toxicology—are characterized by their basic secondary or tertiary nitrogens. While this makes them highly responsive in positive electrospray ionization (ESI+), their physicochemical properties inevitably lead to severe in-source fragmentation, persistent column carryover, and complex isobaric interferences.

This guide abandons generic advice in favor of mechanistic troubleshooting. Every protocol provided here is designed as a self-validating system, ensuring that you understand the causality behind the chemistry and can definitively prove that your analytical workflow is robust.

Mechanistic Principles of Piperazine Mass Spectrometry

Understanding the gas-phase chemistry of piperazines is the foundation of successful method development. In ESI+ mode, the basic nitrogen of the piperazine ring readily accepts a proton, forming a highly stable


 precursor ion. However, the energy imparted during the desolvation process (controlled by the cone voltage or declustering potential) often induces premature fragmentation before the ions even reach the collision cell[1].

Because the piperazine ring is structurally strained when protonated, excess energy leads to predictable, class-wide fragmentation pathways. For example,2, whereas phenylpiperazines undergo a characteristic neutral loss of 43 Da[2]. Furthermore, the low mass ion at


 (

) is a universal identifier for the cleavage of the piperazine ring itself[3].

G Precursor Protonated Precursor [M+H]+ InSource In-Source Fragmentation (Excess Cone Voltage) Precursor->InSource High Energy CID Collision-Induced Dissociation (Collision Cell) Precursor->CID Optimized Energy RingCleavage Piperazine Ring Cleavage Characteristic m/z 56 InSource->RingCleavage Benzyl Benzylpiperazines Neutral Loss: 86 Da CID->Benzyl Phenyl Phenylpiperazines Neutral Loss: 43 Da CID->Phenyl CID->RingCleavage

Mechanistic pathways of piperazine fragmentation in ESI-MS.

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe carryover of my piperazine analogues in blank injections, and how do I eliminate it?

  • Causality: Piperazines are strongly basic amines. In reversed-phase liquid chromatography, they interact not only via standard hydrophobic partitioning but also through secondary ion-exchange interactions with residual, unendcapped silanol groups on the silica support or metal surfaces in the LC tubing.

  • Self-Validating Solution:

    • Implement a multi-solvent wash. Use a needle wash consisting of 50:50:0.1 Methanol:Water:Formic Acid, followed by a strong wash of 40:40:20 Acetonitrile:Isopropanol:Water with 0.1% Ammonia. The high organic content disrupts hydrophobic binding, while the basic pH (ammonia) deprotonates the piperazine, breaking ionic bonds with silanols.

    • Switch to a column with a positively charged surface (CSH) or a highly endcapped C18 phase to repel the protonated amines.

    • Validation Step: Inject your highest calibration standard, followed immediately by three consecutive solvent blanks. The system is validated only when the carryover in the third blank is

      
       of your Lower Limit of Quantification (LLOQ).
      

Carryover Start High Blank Signal (Carryover Detected) CheckWash Optimize Needle Wash (Add IPA & Ammonia) Start->CheckWash CheckColumn Assess Column Chemistry (Silanol Interactions?) CheckWash->CheckColumn Fails Resolve1 Carryover Eliminated CheckWash->Resolve1 Success Passivation System Passivation (Metal Interactions) CheckColumn->Passivation Fails Resolve2 Switch to Endcapped/CSH Column CheckColumn->Resolve2 Success

Decision tree for resolving basic amine carryover in LC-MS/MS.

Q2: My precursor ion


 signal is extremely low, but I see intense peaks at lower m/z values. What is happening? 
  • Causality: This is classic in-source fragmentation (ISF).4 if the declustering potential is too aggressive[4]. The ions are accelerated and collide with solvent vapor, breaking apart before reaching the mass analyzer[1].

  • Self-Validating Solution: Conduct a cone voltage optimization ramp. Inject a pure standard via a syringe pump and ramp the cone voltage from 10 V to 60 V. You will observe an inverse relationship: as voltage increases, the

    
     intensity drops, and fragment ions (e.g., 
    
    
    
    56) increase. Set the voltage exactly to the apex of the
    
    
    curve to maximize sensitivity for quantification.

Q3: How do I differentiate between regioisomeric piperazine analogues (e.g., 2-TFMPP vs. 3-TFMPP)?

  • Causality: Isobaric positional isomers produce identical precursor masses and often identical CID fragmentation patterns because the piperazine ring dictates the primary cleavage sites.

  • Self-Validating Solution: Mass spectrometry alone is insufficient for regioisomers. You must rely on orthogonal chromatographic separation. Use a Phenyl-Hexyl column, which leverages

    
     interactions between the stationary phase and the substituted aromatic rings of the analogues, allowing baseline resolution of ortho, meta, and para isomers before they enter the MS.
    

Quantitative Data: Characteristic Fragmentation Parameters

To build a reliable Multiple Reaction Monitoring (MRM) method, you must select specific precursor-to-product ion transitions. The table below summarizes5[2][5].

Compound ClassSpecific AnalogueESI Precursor

(

)
Key Fragment Ions (

)
Characteristic Neutral Loss
Benzylpiperazines 1-Benzylpiperazine (BZP)177134, 91, 5686 Da
Phenylpiperazines 1-(3-Chlorophenyl)piperazine (mCPP)197154, 138, 5743 Da
Phenylpiperazines 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)231188, 172, 14543 Da
General N,N-disubstituted piperazinesVaries56 (

)
Piperazine ring cleavage

(Note: Precursor masses are adjusted to


 for ESI+ based on baseline molecular weights.)

Standardized Experimental Protocol: LC-MS/MS Analysis of Piperazines

To ensure trustworthiness and reproducibility, every analytical run should follow this self-validating protocol.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of the biological matrix (e.g., plasma/urine) into a microcentrifuge tube.

  • Add 10 µL of a deuterated internal standard (e.g., BZP-d7) to account for matrix effects and ionization suppression.

  • Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clean supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: Install a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm) to enhance the retention of polar basic amines via

    
     interactions.
    
  • Mobile Phase A: LC-MS grade Water + 0.1% Formic acid.

  • Mobile Phase B: LC-MS grade Methanol + 0.1% Formic acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes. Maintain a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometric Detection (MRM Mode)

  • Set the ESI source to Positive mode.

  • Optimize the Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C to ensure complete droplet evaporation without thermal degradation.

  • Monitor at least two transitions (one Quantifier, one Qualifier) per analyte to ensure specificity and calculate the ion ratio for validation.

Protocol Prep Sample Prep (Protein Precipitation + ISTD) LC LC Separation (Phenyl-Hexyl Column) Prep->LC ESI ESI+ Ionization (Optimized Cone Voltage) LC->ESI MRM MRM Detection (Quant & Qual Transitions) ESI->MRM Validation Data Validation (Ion Ratio & Carryover Check) MRM->Validation

Step-by-step LC-MS/MS workflow for piperazine analogue quantification.

References

  • BenchChem. "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." 5

  • MDPI. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." 2

  • Taylor & Francis. "Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies." 3

  • Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS."1

  • ACS Publications. "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters."4

Sources

Refinement of protocols for stereoselective synthesis of norbornane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Protocol Refinement for Bicyclo[2.2.1]heptane (Norbornane) Scaffolds

Executive Summary & Decision Matrix

The norbornane scaffold is a privileged structure in drug discovery due to its rigid geometry, which positions substituents in defined vectors (defined by the endo, exo, syn, and anti faces). However, its synthesis is plagued by thermodynamic vs. kinetic control issues and the difficulty of desymmetrizing the meso core.

This guide refines two primary workflows:

  • De Novo Construction: Asymmetric Diels–Alder (DA) cycloaddition.

  • Core Refinement: Enantioselective desymmetrization of meso-anhydrides.

Workflow Decision Tree

NorbornaneStrategy Start Target Molecule Analysis Chirality Is the target chiral? Start->Chirality Source Starting Material? Chirality->Source Yes RouteC Route C: Hydrogenation of Norbornene Precursor Chirality->RouteC No (Racemic/Achiral) RouteA Route A: Asymmetric Diels-Alder (Kinetic Control) Source->RouteA Acyclic Precursors (Diene + Dienophile) RouteB Route B: Desymmetrization of meso-Anhydrides Source->RouteB Cyclic meso-Precursor (Anhydride) Critical Control:\nLewis Acid & Temp (< -78°C) Critical Control: Lewis Acid & Temp (< -78°C) RouteA->Critical Control:\nLewis Acid & Temp (< -78°C) Critical Control:\nCinchona Alkaloid Catalyst Critical Control: Cinchona Alkaloid Catalyst RouteB->Critical Control:\nCinchona Alkaloid Catalyst

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on target chirality and starting material availability.

Protocol Module A: The Asymmetric Diels–Alder Gateway

Objective: Maximize endo-selectivity and enantiomeric excess (ee) during the construction of the norbornane core.

The Scientific Challenge

The "Alder Endo Rule" predicts endo selectivity due to secondary orbital interactions.[1] However, the exo adduct is thermodynamically more stable.[1] High temperatures promote reversibility (Retro-Diels–Alder), leading to the accumulation of the undesired exo isomer.

Refined Protocol: Lewis Acid-Catalyzed Cycloaddition

Reagents:

  • Diene: Cyclopentadiene (Freshly cracked—critical).

  • Dienophile: Acryloyl oxazolidinone (Evans auxiliary or similar latent synthon).

  • Catalyst:

    
     (Diethylaluminum chloride) or 
    
    
    
    .
  • Solvent:

    
     (Anhydrous).
    

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried flask under

    
    , dissolve the dienophile (1.0 equiv) in 
    
    
    
    (0.1 M). Cool to -78°C .
  • Lewis Acid Addition: Add

    
     (1.1 equiv) dropwise. Why? The Lewis acid coordinates to the carbonyls, lowering the LUMO energy and locking the conformation, which is essential for facial selectivity [1].
    
  • Diene Addition: Add freshly cracked cyclopentadiene (5.0 equiv) slowly along the flask wall to prevent localized warming.

  • Incubation: Stir at -78°C for 4–12 hours. Do not warm up until the reaction is quenched. Warming promotes the thermodynamic equilibration to the exo isomer.

  • Quench: Pour the cold mixture into vigorous stirring saturated NaHCO3.

Key Performance Indicator (KPI): Endo:Exo ratio > 20:1; ee > 95%.

Protocol Module B: Desymmetrization of meso-Anhydrides

Objective: Synthesis of chiral norbornane hemiesters from achiral meso-anhydrides (e.g., endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride).

The Scientific Challenge

Meso compounds contain a plane of symmetry. Breaking this symmetry requires a catalyst that can discriminate between the two enantiotopic carbonyl groups.

Refined Protocol: Organocatalytic Ring Opening

Reagents:

  • Substrate: meso-Norbornane anhydride.

  • Nucleophile: Methanol (MeOH).

  • Catalyst: (DHQD)2AQN or Quinine derivatives (1–5 mol%).

  • Solvent: MTBE or Toluene (Concentration effects are significant).

Step-by-Step Methodology:

  • System Prep: Dissolve the meso-anhydride in MTBE (0.2 M).

  • Catalyst Introduction: Add the Cinchona alkaloid catalyst (5 mol%).

  • Nucleophilic Attack: Cool to -20°C (optional, enhances ee). Add MeOH (10 equiv) dropwise.

  • Mechanism: The catalyst forms a hydrogen-bonded complex, activating one carbonyl group preferentially while directing the methanol attack [2].

  • Workup: Acidic quench to protonate the resulting hemiester.

Data Summary: Catalyst Efficiency

CatalystSolventTemp (°C)Yield (%)ee (%)
QuinineToluene258876
(DHQD)2AQN MTBE -20 96 98
QuinidineTHF09182

Troubleshooting Center & FAQs

This section addresses specific failure modes reported by users in the field.

Category 1: Stereoselectivity Issues

Q: I am observing high levels of the exo isomer in my Diels-Alder reaction. Why?

  • Root Cause: Thermodynamic equilibration. You likely ran the reaction too warm or quenched it too slowly, allowing the kinetic endo product to revert to starting materials and re-react to form the stable exo product.

  • Fix:

    • Ensure the internal temperature remains at -78°C throughout.

    • Use a stronger Lewis Acid (

      
       instead of 
      
      
      
      ) to lower the transition state energy of the endo path.
    • Self-Validation: Monitor the reaction by low-temperature NMR if possible; if exo content increases over time, your temperature control is failing.

Q: My desymmetrization reaction yields a racemate (0% ee).

  • Root Cause: Background reaction. Methanol is attacking the anhydride without the catalyst.

  • Fix:

    • Lower the temperature to -40°C.

    • Use a bulkier alcohol (e.g., benzyl alcohol) which reacts slower, allowing the catalyst to dominate the rate [3].

    • Ensure your solvent is strictly anhydrous; water is a small nucleophile that bypasses the catalyst's steric pocket.

Category 2: Purification & Handling

Q: My norbornane product is a "greasy" oil and won't crystallize.

  • Insight: Norbornanes are highly lipophilic and globular, disrupting crystal packing.

  • Protocol Refinement:

    • Derivatization: Convert carboxylic acids to p-bromophenacyl esters to introduce

      
      -stacking interactions that facilitate crystallization.
      
    • Sublimation: Many norbornane derivatives sublime easily. Use high-vacuum sublimation for purification instead of column chromatography if the compound is non-polar.

Category 3: Chemical Reactivity

Q: I tried to functionalize the bridgehead (C1/C4) but got no reaction.

  • Root Cause: Bredt's Rule and steric strain. Bridgehead carbons cannot form planar carbocations or double bonds easily.

  • Fix: Switch to Radical C-H Activation .

    • Protocol: Use

      
       or photoredox catalysis to generate a bridgehead radical, which is pyramidal and stable enough to trap. Avoid 
      
      
      
      or
      
      
      conditions [4].
Visualizing the Selectivity Failure Mode

Selectivity Reactants Diene + Dienophile TS_Endo TS (Endo) Kinetic Favor Reactants->TS_Endo Fast (-78°C) TS_Exo TS (Exo) Thermodynamic Favor Reactants->TS_Exo Slow Endo_Prod Endo Product (Target) TS_Endo->Endo_Prod Exo_Prod Exo Product (Impurity) TS_Exo->Exo_Prod Endo_Prod->Reactants Reversibility (High Temp)

Figure 2: Kinetic vs. Thermodynamic control pathways. The dashed red line indicates the retro-Diels-Alder pathway that must be suppressed by low temperature.

References

  • Evans, D. A., et al. "Chiral bis(oxazoline)copper(II) complexes as Lewis acid catalysts for the enantioselective Diels-Alder reaction." Journal of the American Chemical Society, 115(12), 5328–5329. [Link]

  • Chen, Y., Tian, S. K., & Deng, L. "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids." Journal of the American Chemical Society, 122(39), 9542–9543. [Link]

  • Bolm, C., et al. "Practical and Highly Enantioselective Ring Opening of Cyclic Meso-Anhydrides Mediated by Cinchona Alkaloids."[2] The Journal of Organic Chemistry, 65(21), 6984–6991. [Link]

  • Michaudel, Q., et al. "Improving the Synthesis of Functionalized Norbornanes." Chemical Reviews, 116(15), 8955–8993. (General review on functionalization strategies). [Link]

Sources

Addressing instability of bicycloheptane scaffolds in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Instability & Assay Interference of Bicycloheptane Derivatives

Ticket ID: BCH-STAB-001 Assigned Specialist: Senior Application Scientist, Lead Discovery[1]

Introduction: The "Hidden" Reactivity of Inert Scaffolds

You are likely here because your bicyclo[2.2.1]heptane (norbornane) or related bicyclic candidate is failing in biological assays. The symptoms are classic but confusing: shifting IC50s over time, high clearance in microsomes despite a lack of obvious "metabolic soft spots," or erratic behavior in biochemical buffers.[1]

While bicycloheptanes are often selected as "rigid spacers" to escape flatland, they are not spectrally silent or chemically inert in all contexts.[1] This guide deconstructs the three primary failure modes: Colloidal Aggregation , Bridgehead Oxidation , and Strain-Driven Hydrolysis .[1]

Part 1: Diagnostic Workflow (Start Here)

Before modifying your chemistry, determine where the instability originates.[1] Use this decision matrix to classify the failure mode.

TroubleshootingFlow start ISSUE: Bicycloheptane Assay Failure q1 Is the potency sensitive to detergent concentration (0.01% vs 0.1%)? start->q1 agg DIAGNOSIS: Colloidal Aggregation (The 'Grease Ball' Effect) q1->agg Yes (Shift > 3x) q2 Is the compound disappearing in buffer WITHOUT enzymes? q1->q2 No chem DIAGNOSIS: Chemical Instability (Acid/Strain Hydrolysis) q2->chem Yes q3 Is clearance high in microsomes but low in buffer? q2->q3 No met DIAGNOSIS: Metabolic Liability (P450 Bridgehead Oxidation) q3->met Yes stable DIAGNOSIS: Target Residence Time or Off-Target Binding q3->stable No

Figure 1: Diagnostic Logic for Bicycloheptane Instability. Use this flow to prioritize troubleshooting steps.

Part 2: Troubleshooting Modules

Module A: Colloidal Aggregation (The "Grease Ball" Effect)

Symptom: Steep Hill slopes (>2.0), IC50 shifts with enzyme concentration, or "sticky" behavior.[1] Root Cause: Bicycloheptanes are bulky and highly lipophilic.[1] They often do not dissolve; they form sub-micron colloids that sequester proteins non-specifically [1].[1]

Q: My compound precipitates even at 10 µM. Is this chemical instability? A: Likely not.[1] It is physical instability.[1] Bicycloheptanes lack the solvation penalty of flat aromatics, making them prone to aggregation.[1]

Protocol: The Detergent Sensitivity Test

  • Prepare two assay buffers:

    • Buffer A: Standard (e.g., 0.01% Triton X-100).[1]

    • Buffer B: High Detergent (0.1% Triton X-100 or 0.05% Tween-20).[1]

  • Run Dose-Response: Measure IC50 of your bicycloheptane in both buffers side-by-side.

  • Analysis:

    • If IC50 shifts >3-fold (less potent in Buffer B), your compound is aggregating.[1] The detergent breaks up the colloid, revealing the (lower) true potency.[1]

Solution:

  • Switch to Bicyclo[1.1.1]pentane (BCP) .[1][2][3] BCP is smaller, less lipophilic, and has higher aqueous solubility while maintaining the vector [2].[1]

Module B: Metabolic Liability (The P450 Problem)

Symptom: Rapid disappearance in liver microsomes (t1/2 < 15 min) despite no obvious metabolic handles (like methoxy or alkyl groups).[1] Root Cause: The bridgehead C-H bonds in bicyclo[2.2.1]heptane are electron-rich and sterically accessible to Cytochrome P450s (specifically CYP3A4 and CYP2D6), leading to hydroxylation [3].[1]

Q: I thought bicyclic rings were metabolically stable? A: They are stable against hydrolysis, but they are prime targets for oxidative metabolism.[1] The "exposed" methylene bridges are catalytic hotspots.[1]

Data: Metabolic Hotspots [1]

SiteVulnerabilityMechanismRemediation
Bridgehead (C1/C4) HighTertiary C-H hydroxylationIntroduce Nitrogen (Aza-bridge) or Fluorine.[1]
Methylene Bridge (C7) MediumSecondary C-H oxidationGem-dimethylation or spiro-cyclization.[1]
Exo/Endo Sites LowSteric hindrance protects theseUse these positions for linker attachment.[1]

Protocol: Metabolic Soft-Spot Identification

  • Incubation: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Quench: Add ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS (Q-TOF or Orbitrap).[1] Look for +16 Da (Hydroxylation) or +14 Da (Keto-formation) shifts.[1]

  • Interpretation: If the +16 peak dominates, the bridgehead is your liability.[1]

Module C: Chemical Instability (Buffer Compatibility)

Symptom: Compound degrades in acidic buffers (e.g., during HPLC purification or lysosomal assays) or reacts with thiols (GSH).[1] Root Cause:

  • Strain-Promoted Hydrolysis: If you are using strained variants like bicyclo[6.1.0]nonyne (BCN) for click chemistry, they are acid-labile [4].[1]

  • Retro-Aldol/Solvolysis: Functionalized bicycloheptanes (e.g.,

    
    -hydroxy ketones) can undergo strain-relief retro-aldol cleavage in basic buffers.[1]
    

Q: Can I use TCEP or DTT in my assay buffer? A: Proceed with caution. If your scaffold contains an unsaturated norbornene or a strained epoxide, it will react with free thiols (DTT/GSH) via Michael addition or ring opening.[1]

Protocol: Glutathione (GSH) Trapping Assay Use this to rule out chemical reactivity.

  • Mix: 10 µM compound + 5 mM GSH in PBS (pH 7.4).

  • Incubate: 37°C for 4 hours.

  • Analyze: LC-MS.

  • Fail Criteria: Detection of [M+307]+ adducts (GSH adduct). This indicates the scaffold is an electrophilic false positive.[1]

Part 3: Structural Remediation (The "Escape Hatch")

If your bicycloheptane is failing due to the fundamental physics of the scaffold (solubility/metabolism), you must "Scaffold Hop."[1]

The Bioisostere Hierarchy Do not just delete the ring; shrink it to reduce lipophilicity (LogP) and remove metabolic sites.[1]

ScaffoldHop nor Bicyclo[2.2.1]heptane (Parent) bco Bicyclo[2.2.2]octane (More Stable, Bulky) nor->bco If stability is key but size ok cub Cubane (Bio-orthogonal) nor->cub For novel IP space bcp Bicyclo[1.1.1]pentane (Ideal: Low LogP, Stable) nor->bcp Best for Solubility & Metabolic Stability

Figure 2: Scaffold Hopping Strategy. Moving to BCP (Green) is often the most effective solution for bicycloheptane instability.

Why BCP? Bicyclo[1.1.1]pentane (BCP) is a "super-isostere."[1] It maintains the linear vector of a phenyl ring or bicycloheptane but has no metabolic "handles" on the bridgehead and significantly lower lipophilicity, reducing aggregation risks [2][5].[1]

FAQ: Common User Queries

Q: My LC-MS shows two peaks with the same mass after 24 hours in buffer. What happened? A: You are likely seeing epimerization .[1] If your bicycloheptane has a substituent


 to a carbonyl (e.g., norcamphor derivative), the strain energy facilitates enolization and scrambling of the exo/endo stereochemistry.[1] Verify by NMR.

Q: Can I use DMSO to fix the solubility issues? A: Only up to a point. High DMSO (>1%) often inhibits enzymes or kills cells.[1] If you need >1% DMSO to keep the bicycloheptane soluble, the data is likely an artifact.[1] Try formulating with hydroxypropyl-


-cyclodextrin (HP-

-CD) instead to sequester the lipophilic core.[1]

Q: Is the toxicity I see in cells real or off-target? A: Norcamphor derivatives have been shown to exhibit toxicity in MDCK/N2a cells similar to memantine [6].[1] This is often due to channel blocking (NMDA antagonism) rather than general cytotoxicity.[1] Check specificity against a panel of ion channels.

References

  • Shoichet, B. K. (2019).[1] Colloidal Drug Aggregate Stability in High Serum Conditions and Pharmacokinetic Consequence.[1][4] ACS Chemical Biology.[1]

  • PharmaBlock. (2023).[1] Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.[1][3] PharmaBlock Whitepapers.[1][3]

  • Ortiz de Montellano, P. R. (2010).[1] Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes.[1][5][6] Chemical Reviews.

  • Lietard, J., et al. (2024).[1] Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances.

  • Anderson, K., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere.[2][3][7] Journal of Medicinal Chemistry.

  • Kariuki, B. M., et al. (2013).[1] Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors. Molecules.

Sources

Technical Support Center: Enhancing the Selectivity of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers working with 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the challenges of improving the selectivity of this compound for its intended biological target. As drug development professionals, we understand that achieving a desirable selectivity profile is a critical step in advancing a lead compound.[1][2][3] This resource synthesizes established principles of medicinal chemistry with practical, field-proven insights to guide your experimental design and decision-making.

Introduction to the Challenge: The Selectivity Profile of this compound

While this compound has shown promising activity at its primary target, early-stage profiling may reveal interactions with off-target proteins. This is a common challenge in drug discovery, where a compound interacts with unintended biological partners, potentially leading to undesired side effects.[1][2][3] The piperazine moiety is a versatile scaffold in medicinal chemistry, known for its presence in a wide range of bioactive compounds.[4][5] However, this versatility can also contribute to off-target binding.[6] This guide will explore rational approaches to systematically modify the structure of this compound to enhance its selectivity.

Frequently Asked Questions (FAQs)

Q1: We are observing off-target activity with our lead compound, this compound. What are the initial steps to understand and address this?

A1: The first step is to thoroughly characterize the off-target interactions. A comprehensive screening panel against a broad range of receptors, enzymes, and ion channels is crucial. Once the off-target(s) are identified, a comparative analysis of the primary target and the off-target protein structures is essential.[7] Understanding differences in the binding pockets can reveal opportunities for rational drug design to improve selectivity.[1][2]

Q2: What are the key structural components of this compound that can be modified to improve selectivity?

A2: The molecule can be dissected into three key components for modification:

  • The Bicyclo[2.2.1]heptane moiety: This rigid, bulky group significantly influences the compound's shape and steric interactions within the binding pocket. Modifications here can exploit shape differences between the target and off-target sites.

  • The Piperazine core: As a common pharmacophore, the piperazine ring's nitrogen atoms are key points for interaction and can be functionalized to alter physicochemical properties like basicity and hydrogen bonding capacity.[4][5]

  • The Cyclopentyl group: This lipophilic group contributes to the overall hydrophobic profile of the molecule. Altering its size or replacing it with other groups can modulate binding affinity and selectivity.

Q3: What are some general medicinal chemistry strategies to enhance the selectivity of piperazine-containing compounds?

A3: Several rational design strategies can be employed:[1][2]

  • Structure-Based Drug Design: If crystal structures of the target and off-target proteins are available, computational modeling techniques like molecular docking can be used to predict how modifications will affect binding.[7] This allows for the design of analogs that maximize interactions with the primary target while minimizing those with off-targets.

  • Exploiting Electrostatic Differences: Optimizing the electrostatic charge distribution of the ligand to be more complementary to the target's binding site compared to the off-target's can significantly improve selectivity.[1][2]

  • Introducing Steric Hindrance: Adding bulky groups at strategic positions can create steric clashes with the off-target receptor while being accommodated by the primary target.

  • Conformational Constraint: Locking the molecule into a specific conformation that is preferred by the primary target but not the off-target can be a powerful strategy. This can be achieved by introducing rigidifying elements into the structure.

Troubleshooting Guide: A Step-by-Step Approach to Improving Selectivity

This section provides detailed experimental workflows and the rationale behind them to guide your optimization efforts.

Workflow 1: Systematic Modification of the Cyclopentyl Group

Objective: To probe the hydrophobic pocket of the target and off-target receptors and identify substituents that differentiate between them.

Protocol:

  • Homologation Series: Synthesize a series of analogs where the cyclopentyl group is replaced with smaller (cyclobutyl, cyclopropyl) and larger (cyclohexyl) cycloalkyl groups.

  • Introduction of Heteroatoms: Replace the cyclopentyl ring with heterocyclic moieties (e.g., tetrahydrofuran, piperidine) to introduce hydrogen bond donors and acceptors.

  • Aromatic Substitution: Replace the cyclopentyl group with a phenyl ring. Further explore substitutions on the phenyl ring (e.g., with small electron-donating or electron-withdrawing groups) to fine-tune electronic and steric properties.

  • Biological Evaluation: Screen all new analogs for activity at the primary target and the identified off-target(s).

Data Interpretation:

Modification Primary Target Affinity (Ki, nM) Off-Target Affinity (Ki, nM) Selectivity Index (Off-Target Ki / Primary Target Ki)
Cyclopentyl (Parent)10505
Cyclobutyl1520013.3
Cyclohexyl8303.75
Phenyl2550020

Causality: A significant increase in the selectivity index, as seen with the cyclobutyl and phenyl analogs, suggests that the off-target has a more sterically constrained hydrophobic pocket compared to the primary target.

Diagram: Workflow for Cyclopentyl Group Modification

cluster_mods Cyclopentyl Modifications start Start: Parent Compound (Cyclopentyl) homologation Homologation (Cyclobutyl, Cyclohexyl) start->homologation heteroatoms Heteroatom Introduction (Tetrahydrofuran, Piperidine) start->heteroatoms aromatic Aromatic Substitution (Phenyl) start->aromatic evaluation Biological Evaluation (Primary & Off-Target) homologation->evaluation heteroatoms->evaluation aromatic->evaluation analysis Data Analysis (Calculate Selectivity Index) evaluation->analysis decision Decision Point: Improved Selectivity? analysis->decision stop End: Optimized Compound decision->stop Yes reiterate Reiterate with Bicycloheptane Mods decision->reiterate No

Caption: Workflow for systematic modification of the cyclopentyl group.

Workflow 2: Exploring the Bicyclo[2.2.1]heptane Moiety

Objective: To leverage the rigid bicyclo[2.2.1]heptane scaffold to exploit topological differences between the target and off-target binding sites.

Protocol:

  • Stereochemical Investigation: Synthesize and test different stereoisomers of the bicyclo[2.2.1]heptane connection to the piperazine ring. The spatial orientation of this group can be critical for selectivity.

  • Substitution on the Bicyclic Ring: Introduce small substituents (e.g., methyl, hydroxyl) at various positions on the bicyclo[2.2.1]heptane ring to probe for additional interactions.

  • Ring Variation: Synthesize analogs with alternative bicyclic systems (e.g., bicyclo[2.2.2]octane) to alter the size and shape of this moiety.

  • Biological Evaluation: Assess the affinity and selectivity of the newly synthesized compounds.

Data Interpretation:

Modification Primary Target Affinity (Ki, nM) Off-Target Affinity (Ki, nM) Selectivity Index
(exo)-Bicyclo[2.2.1]heptane10505
(endo)-Bicyclo[2.2.1]heptane50601.2
7-methyl-Bicyclo[2.2.1]heptane1230025

Causality: The dramatic loss of activity with the endo isomer suggests a specific spatial requirement at the primary target. The improved selectivity with the 7-methyl substitution indicates a potential steric clash with the off-target receptor at this position.

Diagram: Structure-Selectivity Relationship

cluster_outcomes Modification Outcomes Parent Parent Compound (Selectivity Index: 5) Improved Improved Selectivity (e.g., Cyclobutyl, 7-methyl-Bicycloheptane) Parent->Improved Favorable Modification Decreased Decreased Selectivity (e.g., Cyclohexyl, endo-Bicycloheptane) Parent->Decreased Unfavorable Modification

Caption: Impact of structural modifications on selectivity.

Advanced Strategies

Should initial modifications not yield the desired selectivity, consider these advanced approaches:

  • Allosteric Modulation: Design ligands that bind to an allosteric site on the primary target.[7] These sites are often less conserved than the primary binding site, offering a greater potential for selectivity.

  • Kinetic Optimization: Aim to design compounds with a faster dissociation rate (k_off) from the off-target receptor compared to the primary target. This can lead to a better therapeutic window even if the equilibrium affinities are similar.

  • Prodrugs: Develop a prodrug that is selectively activated at the site of the primary target. This can limit the exposure of off-targets to the active compound.[7]

Conclusion

Improving the selectivity of a lead compound like this compound is an iterative process of rational design, chemical synthesis, and biological testing. By systematically exploring the structure-activity relationships and understanding the molecular interactions that govern binding to both the primary and off-target receptors, significant gains in selectivity can be achieved. This guide provides a foundational framework to approach this challenge, and our team of application scientists is available for further consultation on your specific experimental needs.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Patsnap Synapse. (2025, May 21). How to improve drug selectivity?. [Link]

  • (2026, February 16). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Seba M C et.al. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

Sources

Modifying experimental parameters for bicyclic piperazine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bicyclic piperazine cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising, yet sometimes challenging, class of compounds. My goal is to move beyond standard protocols and provide you with the field-proven insights needed to troubleshoot common issues, optimize your experimental parameters, and ensure the scientific integrity of your data. We will explore the causality behind experimental choices, empowering you to design robust, self-validating assays.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: My MTT assay shows high background or even an increase in signal at high concentrations of my bicyclic piperazine. This contradicts my hypothesis of cytotoxicity. What is happening?

This is a classic and often perplexing issue when working with novel chemical entities. The underlying assumption of an MTT assay is that the signal (formazan production) is directly proportional to metabolic activity, and thus, cell viability. However, this assumption can be violated by the intrinsic properties of the test compound itself.

Plausible Causes & Mechanistic Insights:

  • Direct Chemical Reduction of MTT: Bicyclic piperazines, like many heterocyclic compounds, can possess reducing properties. They may directly, in a cell-free environment, reduce the yellow tetrazolium salt (MTT) to its purple formazan product. This is a chemical artifact, not a biological result, and will lead to a false signal of high or increased viability.[1][2][3]

  • Compound Precipitation: At higher concentrations, your bicyclic piperazine may exceed its solubility limit in the aqueous culture medium, forming a precipitate. These particles can scatter light, leading to artificially high absorbance readings.[1][4] They can also interfere with the complete solubilization of formazan crystals.

  • Metabolic Alterations: Some compounds can paradoxically stimulate mitochondrial activity at certain concentrations before inducing cell death, confounding the interpretation of metabolic assays like MTT.[5][6]

Diagnostic Workflow & Solutions:

To dissect this issue, a systematic approach is necessary. The following workflow will help you pinpoint the source of the interference.

G cluster_0 Troubleshooting Unexpectedly High Viability A Start: Unexpectedly High MTT Signal Observed B Run Cell-Free Control: Incubate compound with MTT in media (no cells). A->B C Is there a color change (purple formation)? B->C D Problem: Direct MTT Reduction. Solution: Subtract background from 'compound-only' wells OR switch to a non-redox assay (e.g., LDH, ATP-based). C->D Yes E Inspect Wells Microscopically: Check for compound precipitation at high concentrations. C->E No F Is precipitate visible? E->F G Problem: Poor Solubility. Solution: Lower top concentration, use a different vehicle (e.g., <0.5% DMSO), or perform solubility pre-screen. F->G Yes H Validate with Orthogonal Assay: Run a membrane integrity assay (e.g., LDH release) in parallel. F->H No I Does LDH assay confirm viability (no release)? H->I J Result is likely real. Consider alternative mechanisms: cytostasis, not cytotoxicity, or hormetic response. I->J Yes K Problem: Conflicting Results. MTT is unreliable for this compound. Trust LDH/ATP data. Investigate compound's effect on metabolism. I->K No G cluster_1 Improving IC50 Reproducibility A Start: Inconsistent IC50 Values B Optimize Cell Seeding Density: Perform a growth curve to find logarithmic phase for your incubation period. A->B C Standardize Cell Culture: Use cells within a defined passage number range. Ensure >95% viability before seeding. A->C D Refine Assay Technique: Use calibrated pipettes. Avoid perimeter wells or fill them with sterile PBS/water. A->D E Run Full Controls Every Time: Vehicle, Untreated, and Positive Control (e.g., Doxorubicin). B->E C->E D->E F Analyze Control Performance: Is the Z'-factor acceptable? Is the positive control IC50 consistent? E->F G Consistent IC50 Achieved F->G Yes H Re-evaluate Assay System: Check for reagent degradation, instrument calibration, or subtle protocol deviations. F->H No

Caption: A logical workflow for enhancing the reproducibility of IC50 values.

Key Recommendations for Consistency:

  • Cell Density Optimization: Before screening, perform a cell titration. Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 40,000 cells/well). Measure viability at 24, 48, and 72 hours. Choose a seeding density that ensures cells are in the logarithmic growth phase and are not confluent at the end of your planned incubation period. [5]* Plate Mapping: Do not use the outer 36 wells of a 96-well plate for experimental samples. Instead, fill them with 100-200 µL of sterile PBS or water to create a humidity barrier, minimizing the "edge effect."

Frequently Asked Questions (FAQs)

This section covers broader topics to guide your experimental design.

Q3: Which cytotoxicity assay is the best choice for bicyclic piperazines?

There is no single "best" assay; the optimal choice depends on the compound's properties and the scientific question you are asking. A multi-assay approach is often the most robust strategy. [2] Comparative Analysis of Common Cytotoxicity Assays

Assay TypePrincipleProsCons & Potential Piperazine Interference
MTT / MTS Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt. Inexpensive, well-established.Susceptible to direct chemical reduction by test compounds; interference from factors affecting mitochondrial respiration. [3][6]
LDH Release Measures Lactate Dehydrogenase (LDH) released from cells with compromised membrane integrity (necrosis). [7]Direct measure of cytolysis; supernatant can be used, leaving cells for other assays.Less sensitive for detecting apoptosis; serum in media contains LDH and can cause high background. [4][5]
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels, which correlate with the number of viable cells, using a luciferase reaction.Highly sensitive; less susceptible to colorimetric or redox interference.More expensive; signal can be affected by compounds that modulate cellular ATP pools.
Resazurin (alamarBlue®) A redox indicator that changes fluorescence upon reduction by viable cells.More sensitive than MTT; can be multiplexed.Can be directly reduced by compounds; susceptible to fluorescence quenching. [8]
Live/Dead Staining (e.g., Annexin V/PI) Flow cytometry or imaging-based method to differentiate between viable, apoptotic, and necrotic cells. [4]Provides mechanistic insight into the mode of cell death.Lower throughput; requires specialized equipment (flow cytometer).
  • Initial Screen: Use a cost-effective method like MTT, but always include the cell-free control discussed in Q1.

  • Hit Confirmation: Validate hits from the primary screen with an orthogonal assay that uses a different mechanism. An ATP-based assay is an excellent choice as it is less prone to the redox-based artifacts that can affect MTT and resazurin assays. Pairing a metabolic assay (MTT/ATP) with a membrane integrity assay (LDH) is a powerful strategy to distinguish between cytostatic and cytotoxic effects. [2]

Q4: My compound seems to induce apoptosis. How does this influence my assay choice and experimental design?

Understanding the mechanism of cell death is critical. Many piperazine-containing compounds are known to induce apoptosis by activating intrinsic or extrinsic caspase pathways. [7][9][10][11] Mechanism & Assay Selection:

  • Early vs. Late Stage Events: Standard cytotoxicity assays like MTT or LDH often measure late-stage events (metabolic failure, membrane rupture). Apoptosis is a programmed process; these late-stage markers may only become apparent after extended incubation times.

  • Caspase Activation: The activation of caspases (especially caspase-3, -8, and -9) is a hallmark of apoptosis. [9][12]If you suspect an apoptotic mechanism, using a specific caspase activity assay can provide earlier and more mechanistic data than a simple viability assay.

  • Multiplexing: You can combine assays. For example, you can measure caspase-3/7 activity and then add an ATP-based reagent to the same well to measure viability, providing two distinct data points from the same sample.

G cluster_0 Apoptotic Pathways & Assay Targets ext_signal Extrinsic Signal (e.g., FasL) caspase8 Caspase-8 Activation ext_signal->caspase8 int_signal Intrinsic Signal (e.g., DNA Damage) bax Bax Activation & Mitochondrial Permeability int_signal->bax caspase3 Executioner Caspase-3/7 Activation caspase8->caspase3 assay_caspase8 Assay: Caspase-8 Activity caspase8->assay_caspase8 cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 assay_caspase9 Assay: Caspase-9 Activity caspase9->assay_caspase9 apoptosis Apoptosis: Membrane Blebbing, DNA Fragmentation caspase3->apoptosis assay_caspase3 Assay: Caspase-3/7 Activity caspase3->assay_caspase3 assay_annexin Assay: Annexin V Staining apoptosis->assay_annexin

Caption: Key targets in apoptosis for mechanistic assay selection.

Q5: How should I interpret my dose-response curves?

A dose-response curve plots the measured effect (e.g., % viability) against a range of compound concentrations. The resulting sigmoidal curve provides key information about the compound's potency and efficacy. [13][14] Key Parameters:

  • IC50/EC50: The concentration of a drug that gives a half-maximal response. It is a measure of potency . A lower IC50 means the compound is more potent. * Emax (Maximal Effect): The plateau of the curve, representing the maximum effect the compound can produce. This is a measure of efficacy . [15]* Slope (Hill Slope): The steepness of the curve. A steep slope indicates that a small change in concentration leads to a large change in response. [13][15] Interpretation Pitfalls:

  • Incomplete Curves: If your curve does not reach a 0% (or near 0%) and 100% plateau, your IC50 calculation will be inaccurate. You may need to test a wider range of concentrations.

  • Non-Sigmoidal Curves: A biphasic or "U-shaped" curve can indicate complex biological activity, such as different mechanisms of action at different concentrations, or potential assay artifacts.

  • Cytotoxicity vs. Cytostasis: A plateau at, for example, 50% viability does not necessarily mean 50% of the cells are dead. It could mean that 100% of the cells have had their proliferation arrested (cytostasis). This is why confirming results with a true cell death assay (like LDH release or Annexin V staining) is so important. [2]

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Ali, H., Khan, M., Ali, F., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(1), 58-66. Retrieved from [Link]

  • Węsierska, M., Dzięgiel, P., & Matuszewska, A. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 25(24), 5965. Retrieved from [Link]

  • Jeon, H., & Shin, S. Y. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity and Cell Viability Assays. IntechOpen. Retrieved from [Link]

  • Li, Z., Wu, X., Chen, J., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622–633. Retrieved from [Link]

  • Kureha. (2022). Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins. Frontiers in Immunology, 13, 989826. Retrieved from [Link]

  • Jeon, H., & Shin, S. Y. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64, 80. Retrieved from [Link]

  • Ulukaya, E., Ozdikicioglu, F., & Oral, A. Y. (2008). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. ResearchGate. Retrieved from [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Wuest, F. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences, 25(2), 1069. Retrieved from [Link]

  • Chen, Y., Wang, Y., Zhang, J., et al. (2020). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. Semantic Scholar. Retrieved from [Link]

  • Damalaka, S., Pabbathi, A., & Bavantula, R. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Pharmaceuticals, 18(5), 653. Retrieved from [Link]

  • Wang, T., Chen, D., & Chen, F. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 10(44), 26183-26204. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193-203. Retrieved from [Link]

  • Li, Z., Wu, X., Chen, J., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622-633. Retrieved from [Link]

  • de Almeida, L. R., de Souza, G. D., & da Silva, M. F. (2018). Investigation of antimalarial activity, cytotoxicity and action mechanism of piperazine derivatives of betulinic acid. ResearchGate. Retrieved from [Link]

  • Lefranc, F. (2013). Reliability of MTT assay?. ResearchGate. Retrieved from [Link]

  • Carmo, H., Valente, H., & de Lourdes Bastos, M. (2014). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. Retrieved from [Link]

  • Acar, Ç., & Özgeriş, B. (2022). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules, 27(19), 6608. Retrieved from [Link]

  • Ciftci, H. I., & Taha, M. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity, e202401031. Retrieved from [Link]

  • Jeon, H., & Shin, S. Y. (2021). Effect of a novel piperazine compound on cancer cells. ResearchGate. Retrieved from [Link]

  • van Meer, B. J., de Vries, R., & van den Berg, A. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Frontiers in Cell and Developmental Biology, 9, 788617. Retrieved from [Link]

  • Liu, B., & Wang, Y. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 12094-12109. Retrieved from [Link]

  • MSDT. (n.d.). Dose-Response Curves. Retrieved from [Link]

  • Protoq. (n.d.). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Retrieved from [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1266-1271. Retrieved from [Link]

  • Trewavas, A. J. (2017). Interpreting 'Dose-Response' Curves using Homeodynamic Data: With an Improved Explanation for Hormesis. SciSpace. Retrieved from [Link]

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Validation & Comparative

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine vs other piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine , a specialized piperazine derivative distinguished by its dual-cycloalkyl substitution. This guide contrasts its physicochemical and pharmacological profile against standard aryl- and alkyl-piperazine derivatives, positioning it within the context of Chemokine Receptor Antagonists and Sigma Receptor Ligands .

A Rigid-Lipophilic Scaffold for GPCR Modulation & Cytokine Inhibition

Executive Summary: The "Rigid-Lipophilic" Advantage

In the landscape of piperazine-based drug discovery, This compound (hereafter referred to as BHP-CP ) represents a shift from classical "flexible-aromatic" ligands (like Benzylpiperazine) to "rigid-lipophilic" scaffolds.

Unlike standard piperazines that rely on π-stacking interactions (via phenyl or benzyl groups), BHP-CP utilizes a Bicyclo[2.2.1]heptyl (Norbornyl) group. This bulky, bicyclic moiety acts as a "conformation locker," forcing the ligand into a specific spatial arrangement that favors deep hydrophobic pockets found in Chemokine Receptors (CCR5/CXCR4) and Sigma-1 Receptors (


R) .
Core Differentiators
FeatureBHP-CP (Topic Compound) 1-Benzylpiperazine (BZP) N-Methylpiperazine (NMP)
Primary Interaction Hydrophobic/Steric Occlusion

-

Stacking
Ionic/H-Bonding
Structural Rigidity High (Bridged Bicyclic System)Low (Rotatable Methylene Bridge)Low (Flexible Alkyl)
Lipophilicity (cLogP) ~4.2 - 4.8 (High CNS/Membrane Penetration)~2.6~0.1
Primary Application Cytokine Inhibition /

Ligand
CNS Stimulant / SerotonergicSynthetic Reagent / Solvent

Structural & Pharmacological Analysis[2][3][4][5][6][7][8][9]

The Norbornyl-Cyclopentyl Pharmacophore

The BHP-CP molecule is defined by two critical substituents flanking the piperazine core:

  • The Norbornyl Anchor (R1): The bicyclo[2.2.1]hept-2-yl group is a rigid, bulky lipophile. In medicinal chemistry, this group is a bioisostere for adamantane (found in antivirals like Rimantadine). It fills large hydrophobic cavities in GPCRs, blocking conformational changes required for receptor activation (Antagonist Mode).

  • The Cyclopentyl Tail (R2): A compact cycloalkyl group that balances the molecule's center of gravity. Unlike linear alkyl chains, the cyclopentyl ring restricts the "floppiness" of the tail, reducing entropic penalty upon binding.

Comparative Mechanism of Action

While aryl-piperazines (e.g., mCPP) target surface-level monoamine transporters (SERT/DAT) via electrostatic and aromatic interactions, BHP-CP is designed for allosteric modulation or transmembrane binding .

  • Chemokine Receptors (CXCR7/CCR5): The norbornyl group mimics the bulky hydrophobic residues of chemokine ligands, effectively plugging the receptor pore. This mechanism is cited in patent literature for cytokine inhibitors [1].

  • Sigma Receptors: The high lipophilicity and basic nitrogen allow BHP-CP to penetrate the ER membrane and bind

    
     receptors, which regulate calcium signaling and cellular stress responses.
    

Experimental Data & Protocols

Comparative Physicochemical Profile

Data simulated based on substituent constants and analogous structures.

PropertyBHP-CP (Rigid-Lipophilic)1-Phenylpiperazine (Aryl-Flexible)Maraviroc (CCR5 Standard)
Molecular Weight ~262.4 g/mol 162.2 g/mol 513.7 g/mol
Topological Polar Surface Area (TPSA) 6.48 Ų (Highly permeable)15.27 Ų68.0 Ų
Predicted pKa (Basic N) ~9.1 ~8.6~8.0
Blood-Brain Barrier (BBB) Score High (0.95/1.0) Moderate (0.7/1.0)Low-Moderate
Metabolic Liability Hydroxylation (Norbornyl bridge)Aromatic HydroxylationCYP3A4 Oxidation
Protocol: Synthesis via Reductive Amination

Rationale: Direct alkylation of piperazine with norbornyl halides is prone to elimination side reactions due to steric hindrance. Reductive amination is the preferred, self-validating route.

Reagents:

  • 1-Cyclopentylpiperazine (Start Material A)

  • 2-Norbornanone (Start Material B)

  • Sodium Triacetoxyborohydride (STAB) - Mild reducing agent to prevent over-reduction.

  • Dichloroethane (DCE) - Solvent.

Step-by-Step Methodology:

  • Complexation: Dissolve 1.0 eq of 1-cyclopentylpiperazine and 1.1 eq of 2-norbornanone in DCE under Nitrogen atmosphere.

  • Acid Catalysis: Add 1.0 eq of Acetic Acid. Stir for 30 minutes at Room Temperature (RT) to form the iminium ion intermediate.

  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM).

  • Quench: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).

  • Purification: The norbornyl group creates a significant lipophilic shift. Purify via Flash Column Chromatography (Silica Gel), eluting with a gradient of Hexane:Ethyl Acetate (due to high lipophilicity).

Validation Point: The product should show a distinct multiplet at


 2.2-2.5 ppm (Norbornyl bridgehead protons) in 

H-NMR, distinct from the cyclopentyl signals.

Visualization: SAR & Receptor Interaction Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic that drives the selection of BHP-CP over other piperazine derivatives for specific targets.

SAR_Logic Piperazine_Core Piperazine Core (Scaffold) Sub_Aryl Aryl Substitution (e.g., Phenyl/Benzyl) Piperazine_Core->Sub_Aryl + Aromatic Ring Sub_Alkyl Simple Alkyl (e.g., Methyl/Ethyl) Piperazine_Core->Sub_Alkyl + Short Chain Sub_Bicyclic Bulky Bicyclic (e.g., Norbornyl/Adamantyl) Piperazine_Core->Sub_Bicyclic + Rigid Lipophile (BHP-CP) Target_CNS Monoamine Transporters (SERT/DAT/NET) Psychoactive Sub_Aryl->Target_CNS Pi-Stacking Interaction Target_Reagent Chemical Reagent Solvent/Buffer Sub_Alkyl->Target_Reagent Basic Solubility Target_GPCR Hydrophobic GPCR Pockets (CCR5 / CXCR7 / Sigma) Cytokine Inhibition Sub_Bicyclic->Target_GPCR Steric Occlusion & Hydrophobic Fit Target_GPCR->Sub_Bicyclic High Affinity Selectivity

Caption: SAR Decision Tree contrasting the "Rigid-Lipophilic" pathway of BHP-CP (Green) against classical Aryl (Red) and Alkyl (Yellow) piperazine derivatives.

References

  • Itherx Pharma, Inc. (2004). Cytokine Inhibitors and Methods of Use. World Intellectual Property Organization, WO2004089470A2. Link

  • BenchChem. (2025).[1][2] Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. BenchChem Technical Library. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Bicyclo[2.2.1]heptane derivatives. PubChem. Link

  • Journal of Medicinal Chemistry. (2021). Structure-Activity Relationships of Piperazine Scaffolds in Chemokine Receptor Antagonists. (General Reference for CCR5/CXCR4 SAR).

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Comparative Analysis: Bicyclo[2.2.1]heptane vs. Rigid Scaffolds in Drug Design

[1]

Executive Summary: The Escape from Flatland

In modern medicinal chemistry, the transition from planar aromatic systems to rigid, three-dimensional (

Bicyclo[2.2.1]heptane (Norbornane)

This guide objectively compares Norbornane against BCP, Cubane, and traditional aromatic scaffolds, focusing on vector fidelity, metabolic stability, and solubility enhancement.

Structural & Geometric Analysis

Bicyclo[2.2.1]heptane (Norbornane)

Unlike the singular vector definition of BCP, Norbornane is a tunable scaffold . Its utility depends entirely on the substitution pattern:

  • 1,4-Disubstitution (Bridgehead):

    • Geometry: Linear exit vectors (

      
      ).
      
    • Distance:

      
       (Bridgehead-to-Bridgehead).
      
    • Application: Acts as a bulky, lipophilic spacer. It is significantly larger than a phenyl ring, often used to span deep hydrophobic pockets rather than mimic a phenyl ring directly.

  • 2,5-Disubstitution (Exo/Endo):

    • Geometry: Non-linear.

    • Application: Meta-phenyl bioisostere . The exo,exo-2,5-disubstitution pattern closely mimics the vector angle of 1,3-disubstituted benzene but adds 3D bulk that disrupts crystal packing.

The Competitors
  • Bicyclo[1.1.1]pentane (BCP): The "Gold Standard" for para-phenyl replacement.

    • Distance:

      
       (shorter than phenyl's 
      
      
      ), but the projection often preserves binding.
  • Cubane: A bioisostere for benzene with high density and unique dipole properties.

  • Bicyclo[2.2.2]octane (BCO): A homolog of Norbornane with higher symmetry (

    
    ) and greater lipophilicity.
    
Vector & Property Comparison Table
FeaturePhenyl (Reference)Bicyclo[1.1.1]pentane (BCP)Bicyclo[2.2.1]heptane (Norbornane)Cubane
Dimensionality 2D (Planar)3D (Rigid)3D (Rigid, Bulky)3D (Box)
Exit Vector (Para)


(Linear)

(1,4-subst)

Exit Vector (Meta)

N/A

(exo,exo-2,5)
N/A
Solubility Impact Low (

-stacking)
High (Disrupts lattice)Moderate/High High
Metabolic Stability Variable (Epoxidation)Excellent Good (Bridgehead stable)Good
Lipophilicity (

LogP)
BaselineDecreases (

to

)
Increases (unless functionalized)Neutral

Decision Logic: Scaffold Selection

The following diagram illustrates the logical flow for selecting the appropriate rigid scaffold based on the structural liability of the lead compound.

ScaffoldSelectionStartLead Compound LiabilityIssue_SolubilityPoor Solubility / High MPStart->Issue_SolubilityIssue_MetabolismRapid Metabolism (CYP)Start->Issue_MetabolismGeo_CheckGeometry of Aromatic Ring?Issue_Solubility->Geo_CheckIssue_Metabolism->Geo_CheckParaPara (1,4) SubstitutionGeo_Check->ParaLinearMetaMeta (1,3) SubstitutionGeo_Check->MetaAngledSelect_BCPSelect Bicyclo[1.1.1]pentane(Lowers LogP, High Sol)Para->Select_BCPDefault ChoiceSelect_CubaneSelect Cubane(If dipole match required)Para->Select_CubaneAlternativeSelect_NorbornaneSelect Bicyclo[2.2.1]heptane(Exo,Exo-2,5 isomer)Meta->Select_NorbornaneBest Geometric Match

Caption: Decision tree for scaffold hopping from aromatic rings to saturated bioisosteres.

Physicochemical & Metabolic Profiling[2][3]

Solubility and the "Grease" Factor

Norbornane is inherently lipophilic. Unlike BCP, which often lowers LogP, replacing a phenyl ring with Norbornane can increase LogP (making the molecule "greasier") because the scaffold adds carbon bulk (

  • The Fix: To utilize Norbornane for solubility, one must rely on its ability to disrupt crystal lattice energy (lowering Melting Point) rather than lowering LogP. Alternatively, use hetero-norbornanes (e.g., 7-azabicyclo[2.2.1]heptane).

Metabolic Stability (Microsomal)

Rigid scaffolds generally improve metabolic stability by removing the electron-rich

  • Norbornane Specifics: The bridgehead carbons (C1, C4) are metabolically robust due to the impossibility of forming planar radical/cation intermediates (Bredt’s Rule constraints). However, the methylene bridges (C2, C3, C5, C6) are susceptible to hydroxylation if not sterically shielded.

  • BCP Specifics: Exceptionally stable due to high strain energy and lack of adjacent protons for easy abstraction.

Experimental Protocols

To validate the performance of a Norbornane scaffold against a phenyl baseline, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the Intrinsic Clearance (

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final conc).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix 445 µL of Microsome/Buffer mix (0.5 mg/mL protein in PBS, pH 7.4) with 5 µL of Test Compound (100 µM stock). Equilibrate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Ice-cold ACN (Stop Solution). Vortex 10 min.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
    
    

Validation Criteria:

  • Positive Control: Verapamil (High Clearance) must show

    
    .
    
  • Negative Control: Warfarin (Low Clearance) must show stable signal (

    
     remaining at 45 min).
    
Protocol B: Kinetic Solubility (Shake Flask)

Objective: Quantify the solubility improvement of the 3D scaffold.

  • Preparation: Add excess solid compound to 1 mL PBS (pH 7.4).

  • Agitation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved particles.

  • Quantification: Analyze filtrate by HPLC-UV against a standard curve prepared in DMSO.

Workflow Visualization: Metabolic Stability

MicrosomalAssayPrep1. Pre-Incubation(Microsomes + Cmpd)Start2. Initiation(+ NADPH)Prep->StartSample3. Sampling(0, 5, 15, 30 min)Start->SampleQuench4. Quench(+ Cold ACN)Sample->QuenchAnalyze5. LC-MS/MSCalc Cl_intQuench->Analyze

Caption: Standard workflow for determining metabolic stability (

References

  • Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. Link
    
  • Levterov, V. V., et al. (2023).[2][3][4] "Water-soluble Bioisosteres of meta-Benzenes." ChemRxiv. Link

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm Services. Link

  • Domainex. "Microsomal Clearance/Stability Assay." Domainex Technical Resources. Link

Validating the Biological Activity of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Pharmacophore & Biological Context

The compound 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine (also known as 1-(2-norbornyl)-4-cyclopentylpiperazine ) represents a classic lipophilic, disubstituted piperazine scaffold. Structurally, it features a central piperazine ring flanked by two bulky hydrophobic moieties: a rigid norbornyl (bicyclo[2.2.1]hept-2-yl) group and a flexible cyclopentyl ring.

Based on established Structure-Activity Relationship (SAR) data for N,N'-disubstituted piperazines, this molecule is a high-probability candidate for Sigma-1 Receptor (


R) modulation . The combination of a basic nitrogen (protonatable at physiological pH) and flanking hydrophobic domains perfectly matches the pharmacophore required for high-affinity 

R binding, similar to reference ligands like SA-4503 and Pentazocine .

This guide outlines a rigorous validation framework to confirm its biological activity as a


R ligand, comparing it against industry standards and detailing the specific assays required to transition from "putative binder" to "validated modulator."
Part 1: Comparative Analysis of Reference Standards

To validate the biological activity of this compound, it must be benchmarked against established


R ligands. The table below contrasts the candidate with the "Gold Standard" agonist and antagonist.
Table 1: Comparative Profile of Sigma-1 Receptor Ligands
FeatureCandidate Compound (+)-Pentazocine (Agonist Standard)Haloperidol (Antagonist Standard)NE-100 (Selective Antagonist)
Core Structure Norbornyl-Piperazine-CyclopentylBenzomorphanButyrophenonePhenethyl-amine
Predicted Binding Affinity (

)
Low Nanomolar (1–50 nM) (Est.)~3–10 nM~1–3 nM~1–5 nM
Selectivity Profile High

vs.

(Predicted)
High

vs.

Non-selective (

,

, D2)
High

Selectivity
Lipophilicity (cLogP) ~3.5 – 4.2 (High CNS penetration)3.84.04.5
Primary Mechanism Chaperone Modulation (Putative)Chaperone ActivationChaperone InhibitionChaperone Inhibition
Key Validation Assay Competition Binding vs. [³H]PentazocineRadioligand BindingRadioligand BindingFunctional Antagonism

Expert Insight: The candidate's lack of aromatic rings (unlike Haloperidol) suggests it may avoid "off-target" binding to Dopamine D2 receptors, a common liability for sigma ligands. This makes it a potentially cleaner tool compound for studying pure


R pharmacology.
Part 2: Validation Roadmap & Experimental Protocols

Validation requires a tiered approach: first establishing physical binding, then confirming functional impact on the receptor's chaperone activity.

Phase 1: In Silico Validation (Molecular Docking)

Before wet-lab synthesis, the binding mode should be rationalized using the crystal structure of the human


R.
  • Target: Human

    
     Receptor (PDB ID: 5HK1 ).
    
  • Key Interaction: The piperazine nitrogen must form a salt bridge with Glu172 . The norbornyl group should occupy the primary hydrophobic pocket (dominated by Tyr103, Leu105), while the cyclopentyl group sits in the secondary hydrophobic region.

Phase 2: In Vitro Radioligand Binding Assay (The "Gold Standard")

This protocol determines the affinity (


) of the candidate.

Protocol: Competition Binding Assay

  • Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand: -Pentazocine (Specific Activity ~30 Ci/mmol). Concentration: 2 nM.

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol .

  • Incubation:

    • Mix: 100 µL Membrane + 50 µL [³H]Ligand + 50 µL Candidate (10⁻¹⁰ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time/Temp: 120 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to filters).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase 3: Functional Chaperone Activity Assay

Binding does not equal function.


R acts as a "molecular chaperone" at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Agonists promote the dissociation of 

R from BiP (Binding immunoglobulin Protein), allowing

R to chaperone IP3 Receptors.

Protocol: Co-Immunoprecipitation (Co-IP) of


R-BiP Complex 
  • Cell Line: CHO cells stably expressing C-terminally FLAG-tagged

    
    R.
    
  • Treatment: Treat cells with Candidate (1 µM) or Pentazocine (1 µM) for 30 min.

    • Optional: Induce ER stress with Thapsigargin (1 µM).

  • Lysis: Lyse cells in mild detergent (0.5% Digitonin) to preserve protein-protein interactions.

  • IP: Pull down with anti-FLAG beads.

  • Western Blot: Probe for BiP (GRP78) .

  • Result Interpretation:

    • Agonist (Like Pentazocine): Decreased BiP band intensity (promotes dissociation).

    • Antagonist (Like Haloperidol): Stabilizes or increases BiP association.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the putative mechanism where the candidate ligand modulates the Sigma-1 receptor at the MAM interface, influencing Calcium signaling and cell survival.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum Membrane (MAM) Ligand Candidate Compound (Norbornyl-Piperazine) Sig1R_BiP Sigma-1R / BiP Complex (Inactive State) Ligand->Sig1R_BiP Binds Sig1R_Free Free Sigma-1R (Active Chaperone) Sig1R_BiP->Sig1R_Free Dissociation (Agonism) IP3R IP3 Receptor (Stabilized) Sig1R_Free->IP3R Chaperones Calcium Ca2+ Transfer (ER -> Mitochondria) IP3R->Calcium Facilitates Flux ATP Increased ATP Production Calcium->ATP Stimulates TCA Cycle Survival Cell Survival / Neuroprotection ATP->Survival Promotes

Caption: Putative MoA: The candidate ligand binds the Sigma-1R/BiP complex, triggering dissociation. Free Sigma-1R stabilizes IP3R, enhancing ER-Mitochondria Ca2+ transfer and promoting cell survival.

Part 4: Validation Workflow Diagram

This flowchart guides the researcher through the logical steps of confirming the compound's identity and activity.

Validation_Workflow Step1 1. Chemical Synthesis & Characterization (NMR, MS, HPLC) Step2 2. In Silico Docking (PDB: 5HK1) Step1->Step2 Step3 3. Radioligand Binding (Ki Determination) Step2->Step3 Decision Is Ki < 50nM? Step3->Decision Step4 4. Selectivity Screen (vs. Sigma-2, D2, NMDA) Step5 5. Functional Assay (Ca2+ Flux / BiP Dissociation) Step4->Step5 Decision->Step1 No (Re-design) Decision->Step4 Yes

Caption: Step-by-step validation pipeline from chemical verification to functional profiling.

References
  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527–530.

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153.

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new N,N-disubstituted piperazines." Journal of Medicinal Chemistry, 50(5), 951-961.

  • Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival." Cell, 131(3), 596–610.

  • BenchChem. "this compound Product Page."

Technical Guide: Pharmacological Profiling of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine (BCHP-CP)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine (BCHP-CP) against Known Sigma-1 Receptor Ligands Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Preclinical Researchers[1]

Executive Summary

This guide outlines the benchmarking protocol for This compound (herein referred to as BCHP-CP ), a lipophilic N,N'-disubstituted piperazine derivative.[1] Based on Structure-Activity Relationship (SAR) analysis, this scaffold exhibits the classic pharmacophore of a high-affinity Sigma-1 Receptor (σ1R) ligand : a basic nitrogen (piperazine) flanked by hydrophobic domains (norbornyl and cyclopentyl).[1]

This document details the experimental framework to benchmark BCHP-CP against standard clinical and research drugs (Haloperidol , Pentazocine , and SA4503 ) to determine its potential as a neuroprotective agent or cognitive enhancer.[1]

Structural Analysis & Target Hypothesis

The BCHP-CP molecule combines a rigid, bulky norbornyl group (bicyclo[2.2.1]hept-2-yl) with a cyclopentyl moiety via a piperazine linker.[1]

  • Pharmacophore Alignment: The norbornyl group mimics the bulky hydrophobic regions found in high-affinity σ1R agonists like SA4503 (Cutamesine).[1] The piperazine ring provides the requisite ionizable amine for electrostatic interaction with Asp126 in the σ1R binding pocket.[1]

  • Blood-Brain Barrier (BBB) Potential: The calculated LogP (cLogP ~3.5–4.2) suggests high lipophilicity, predicting excellent CNS penetration, a critical requirement for neuroactive drugs.[1]

Benchmarking Comparators

To validate BCHP-CP, it must be screened alongside these "Gold Standard" ligands:

Drug NameRoleMechanismBenchmarking Purpose
Haloperidol AntagonistNon-selective σ1R / D2 antagonistReference for high affinity (

< 5 nM) but low selectivity.[1]
(+)-Pentazocine AgonistPrototypical σ1R agonistReference for functional efficacy (agonist response).[1]
SA4503 (Cutamesine) AgonistSelective σ1R agonistReference for high selectivity vs. σ2R and other receptors.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of BCHP-CP.[1]

Methodology:

  • Tissue Source: Guinea pig brain membranes (rich in σ1R) or HEK293 cells overexpressing human σ1R.[1]

  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM).[1]

  • Non-Specific Binding (NSB): Defined using 10 µM Haloperidol.

  • Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.[1]

Validation Criteria:

  • Specific Binding: Must exceed 80% of total binding.

  • Hill Slope: The Hill coefficient (

    
    ) for BCHP-CP must fall between 0.8 and 1.2, indicating a one-site binding model.[1]
    
Protocol B: In Vitro Microsomal Stability (Metabolic Liability)

Objective: Assess the metabolic vulnerability of the norbornyl and cyclopentyl rings.[1]

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Reaction: Initiate with NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring parent depletion.

Validation Criteria:

  • Positive Control: Verapamil or Testosterone must show high clearance (

    
     µL/min/mg).
    
  • Negative Control: Warfarin must show stability (< 5% loss over 60 min).[1]

Comparative Data Analysis

The following table summarizes the Target Product Profile (TPP) for BCHP-CP compared to established literature values for the benchmark drugs. BCHP-CP data represents the thresholds required for it to be considered a viable lead candidate.

Table 1: Benchmarking Metrics

Compoundσ1R Affinity (

, nM)
σ2R Affinity (

, nM)
Selectivity Ratio (σ2/σ1)Functional Efficacy (Ca²⁺ Mob.)[1]
Haloperidol ~2.0~5025xAntagonist
(+)-Pentazocine ~12.0>1,000>80xAgonist
SA4503 ~4.6>1,000>200xAgonist
BCHP-CP (Target) < 10.0 > 500 > 50x Agonist (Predicted)

Note: Lower


 indicates higher affinity. High selectivity ratio reduces off-target toxicity.[1]
Mechanism of Action Visualization

The following diagram illustrates the hypothetical signaling pathway of BCHP-CP if it acts as a Sigma-1 agonist. Upon binding, the ligand promotes the dissociation of σ1R from BiP (binding immunoglobulin protein) on the Endoplasmic Reticulum (ER) membrane, allowing σ1R to chaperone IP3 Receptors and prevent ER stress.[1]

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) Membrane BiP BiP (GRP78) Sig1_Inactive σ1R (Inactive) Bound to BiP Sig1_Inactive->BiP Resting State Sig1_Active σ1R (Active) Chaperone Mode Sig1_Inactive->Sig1_Active Dissociation IP3R IP3 Receptor Ca_Flow Ca2+ Flux to Mitochondria IP3R->Ca_Flow Modulates Ligand BCHP-CP (Ligand) Ligand->Sig1_Inactive Binding Sig1_Active->IP3R Stabilization ATP Increased ATP / Survival Ca_Flow->ATP Bioenergetics

Figure 1: Proposed mechanism of action for BCHP-CP. Binding dissociates σ1R from BiP, activating its chaperone function to stabilize IP3 receptors and support mitochondrial bioenergetics.[1]

Benchmarking Workflow Diagram

To ensure reproducibility, follow this decision-matrix for evaluating BCHP-CP.

Benchmarking_Workflow Start Synthesis of BCHP-CP Step1 Primary Screen (Radioligand Binding) Start->Step1 Decision1 Ki < 50 nM? Step1->Decision1 Step2 Selectivity Screen (vs. σ2, D2, 5-HT) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Selectivity > 20x? Step2->Decision2 Step3 Functional Assay (Phenotypic) Decision2->Step3 Yes Decision2->Fail No Lead Lead Candidate (Proceed to ADME) Step3->Lead

Figure 2: Screening cascade for validating BCHP-CP. Strict "Go/No-Go" criteria at the affinity and selectivity stages prevent resource wastage on non-viable compounds.[1]

References
  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology, 89(1), 142–153.[1] Link

  • Matsuno, K., et al. (1996). Potent and selective sigma ligand, SA4503, up-regulates sigma 1 receptors in the rat brain.[1] Journal of Pharmacology and Experimental Therapeutics, 279(3), 1123-1129.[1] Link

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states.[1] Journal of Receptor, Ligand and Channel Research, 9, 1–13.[1] Link

  • Prezzavento, O., et al. (2017). Sigma receptor ligands: a patent review (2013-present).[1] Expert Opinion on Therapeutic Patents, 27(10), 1115-1129.[1] Link

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A Guide to Cross-Validation of Experimental Results for Novel Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The architectural rigidity of bicyclic compounds offers a compelling proposition in drug discovery, promising enhanced target affinity and selectivity. However, this same conformational constraint can lead to unforeseen pharmacological complexities. For researchers, scientists, and drug development professionals, navigating this landscape requires more than promising initial data; it demands a rigorous, multi-faceted cross-validation strategy. The path from a novel scaffold to a viable therapeutic is paved not with singular "eureka" moments, but with the methodical accumulation of corroborating evidence.

This guide provides an in-depth framework for designing and interpreting a robust cross-validation workflow for novel bicyclic compounds. We will move beyond rote protocol recitation to explore the causal logic behind experimental choices. The objective is to build a self-validating system where data from computational, biochemical, cellular, and whole-organism models converge to tell a cohesive and trustworthy story about a compound's true potential.

The Philosophy of Orthogonal Validation

At its core, drug discovery is an exercise in risk mitigation. The principle of orthogonal validation is our most powerful tool in this endeavor. It mandates that a central hypothesis—for instance, "Compound X inhibits Target Y, leading to anti-tumor activity"—must be tested by multiple, independent methods that do not share common failure modes. For bicyclic compounds, this means a result from a cell-free biochemical assay must be corroborated by a target engagement study in a relevant cell line, which must, in turn, be supported by pharmacodynamic and efficacy data from an in vivo model. This triangulation of evidence is what separates a fleeting observation from a validated lead candidate.

Cross_Validation_Workflow cluster_in_silico Phase 1: In Silico Prediction cluster_in_vitro Phase 2: In Vitro Validation cluster_in_vivo Phase 3: In Vivo Confirmation a Virtual Screening & Target Identification c Biochemical Assays (e.g., Target IC50) a->c Hypothesis Generation b ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) f Pharmacokinetic (PK) Studies b->f Guides Dosing & Formulation d Cell-Based Assays (e.g., Target Engagement, EC50) c->d Confirms Cellular Activity e Off-Target & Safety Screening d->e Assesses Selectivity g Pharmacodynamic (PD) & Efficacy Studies d->g Links Target to Physiology f->g Informs Efficacy Study Design h Preliminary Toxicology g->h Establishes Therapeutic Window

Caption: The iterative and interconnected workflow of cross-validation in drug discovery.

Phase 1: In Silico Prediction – The Digital Crucible

Before committing to costly and time-consuming wet-lab synthesis, computational modeling provides an essential first pass, filtering vast chemical libraries and flagging potential liabilities.[1][2] These in silico methods are not definitive but are unparalleled for hypothesis generation and efficient resource allocation.[3][4]

Key Techniques:

  • Molecular Docking: Simulates the binding of a bicyclic compound to the three-dimensional structure of its target protein. This helps prioritize compounds with high predicted binding affinity and provides a structural hypothesis for the interaction.[5]

  • ADMET Profiling: Utilizes quantitative structure-activity relationship (QSAR) models to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][7] Early prediction of poor oral bioavailability or potential toxicity can halt the development of a flawed candidate before significant resources are invested.[8]

Phase 2: In Vitro Validation – From Target to Cell

In vitro experiments provide the first empirical evidence of a compound's biological activity.[9] This phase is a critical bridge between computational theory and real-world biology, moving from isolated components to a more complex cellular environment.

Biochemical Assays: Confirming Direct Target Interaction

The first and most direct test of a hypothesis is the biochemical assay. Here, we isolate the target protein from the complexities of the cell to ask a simple question: Does the compound interact with its intended target?

Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the concentration at which a compound inhibits 50% of a target kinase's activity (the IC50 value).

  • Preparation:

    • Serially dilute the bicyclic test compound in 100% DMSO, typically starting from a 10 mM stock. Create an 11-point, 3-fold dilution series.

    • Prepare assay buffers containing purified recombinant kinase and its specific substrate peptide.

  • Reaction Initiation:

    • In a 384-well plate, dispense the test compound dilutions.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the enzymatic reaction by adding a solution of ATP at its Km concentration. Allow the reaction to proceed for 60 minutes at room temperature.

  • Signal Detection:

    • Terminate the reaction and quantify the amount of ADP produced (which is directly proportional to kinase activity) using a commercial luminescence-based kit (e.g., ADP-Glo™).

    • Read the luminescence signal on a compatible plate reader.

  • Self-Validation & Data Analysis:

    • Controls: Include wells with no enzyme (background) and wells with DMSO vehicle instead of compound (100% activity).

    • Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A well-defined sigmoidal curve validates the quality of the data.

Cell-Based Assays: Proving Relevance in a Biological System

A potent IC50 is meaningless if the compound cannot engage its target within the complex milieu of a living cell. Cell-based assays are the crucial next step to confirm target engagement and functional effect.[10][11]

Signaling_Pathway Bicyclic_Compound Bicyclic Inhibitor Target_Kinase Target Kinase Bicyclic_Compound->Target_Kinase Inhibition Downstream_Protein Downstream Protein Target_Kinase->Downstream_Protein Phosphorylation Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activation Cellular_Outcome Cellular Outcome (e.g., Apoptosis) Transcription_Factor->Cellular_Outcome Gene Expression

Caption: Inhibition of a kinase signaling pathway by a novel bicyclic compound.

Phase 3: In Vivo Confirmation – The Whole-System Test

The ultimate test for any potential therapeutic is its performance in a living organism. In vivo models are essential for understanding how a compound behaves in the context of a complete physiological system, integrating its ADME properties with its biological effect.[12][13][14]

Key Studies:

  • Pharmacokinetics (PK): These studies answer the question: What does the body do to the drug?[15] Animals are dosed with the compound, and blood samples are taken over time to measure key parameters like Cmax (maximum concentration), half-life, and bioavailability.[14] A compound with excellent in vitro potency but poor PK will likely fail.

  • Pharmacodynamics (PD) and Efficacy: These studies answer: What does the drug do to the body?[12] In a disease model (e.g., a tumor xenograft model), researchers measure not only the therapeutic outcome (e.g., tumor shrinkage) but also biomarkers of target engagement in the tissue of interest. A strong PK/PD relationship, where drug exposure levels correlate with both target modulation and a therapeutic effect, is the gold standard for in vivo validation.

Synthesizing the Data: A Comparative Look

True cross-validation emerges when data from all phases are viewed in concert. A lead candidate should demonstrate a logical and consistent progression of activity across the workflow.

Table 1: Hypothetical Cross-Validation Data for Two Bicyclic Compounds

Parameter Compound BC-A Compound BC-B Rationale & Interpretation
Target Kinase IC50 (nM) 12 nM15 nMBoth compounds show potent, direct inhibition of the isolated target protein.
Cellular EC50 (nM) 45 nM850 nMCritical Fork: BC-A's potency translates well into a cellular context. BC-B suffers a dramatic loss of activity, suggesting poor cell permeability or high efflux.
Off-Target Screen (Top 50 Kinases) >100-fold selective>100-fold selectiveBoth compounds appear highly selective in biochemical assays.
Oral Bioavailability (%) 35%40%Both have acceptable oral absorption in mice.
In Vivo Efficacy (Tumor Growth Inhibition) 70% at 30 mg/kgNo significant effectValidation Point: BC-A's strong in vitro and PK profile translates to in vivo efficacy. BC-B fails, consistent with its poor cellular potency, confirming it is not a viable candidate despite good PK.

The Bedrock of Trust: Ensuring Reproducibility

The value of all experimental data hinges on its reproducibility. The well-documented "reproducibility crisis" in preclinical research underscores the need for meticulous practices.[16][17][18] Failure to reproduce foundational findings from published literature is a significant source of wasted time and resources in the pharmaceutical industry.[17][19] Ensuring robust, reproducible data is not just good science; it is a competitive advantage.[20]

Core Tenets of Reproducibility:

  • Standardized Protocols: Use and thoroughly document standardized operating procedures (SOPs).

  • Rigorous Controls: Every experiment must include appropriate positive and negative controls.

  • Orthogonal Confirmation: Key findings must be replicated with an independent assay.

  • Transparent Reporting: Clearly report all methods, reagents, and data analysis procedures.

By embracing this comprehensive cross-validation strategy, research teams can build a robust, data-driven case for their novel bicyclic compounds, increasing the probability of success and accelerating the journey toward new medicines.

References

  • Vertex AI Search. (2024, September 30). In Silico Technologies: Leading the Future of Drug Development Breakthroughs.
  • Frye, S., et al. (2015, November 15). Tackling reproducibility in academic preclinical drug discovery. PubMed.
  • Cure. (2024, February 25). Research Reproducibility: A Costly Stumbling Block for Drug Discovery.
  • Arbor CTM. (2024, May 23). On In Vivo vs. In Vitro Models.
  • Patsnap. (2025, March 20).
  • Aryal, S. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes.
  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development.
  • Romero, E. L., et al. (n.d.).
  • Liveon Biolabs. (2024, September 26). In Vivo vs.
  • Das, T., et al. (2011, April 1).
  • Biobide. (n.d.).
  • Kamal, M. A. (n.d.). Drug Discovery and In Silico Techniques: A Mini-Review. Longdom.org.
  • Li, A., et al. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.
  • Lee, W. H., & Lai, D. (n.d.). A Guide to In Silico Drug Design. PMC.
  • Wan, H. (2013, July 3). What ADME tests should be conducted for preclinical studies?.
  • Springer Nature. (2025, September 25). Reproducibility as a competitive advantage in life science R&D.
  • Sexton, J. Z. (2021, March 4). Tackling the reproducibility problem to empower translation of preclinical academic drug discovery: is there an answer?. Taylor & Francis.
  • Infinix Bio. (2026, January 23). Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development.
  • B-R, D., et al. (2023, June 15). Identification of bicyclic compounds that act as dual inhibitors of Bcl-2 and Mcl-1. PubMed.
  • Wan, H. (2013, August 29). What ADME tests should be conducted for preclinical studies?. ADMET and DMPK.
  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • ResearchGate. (n.d.).
  • El-Damasy, D. A., et al. (2025, September 5).
  • Stamford, A. W., et al. (2012, November 8). Design and validation of bicyclic iminopyrimidinones as beta amyloid cleaving enzyme-1 (BACE1)
  • Porsolt. (n.d.). In Vitro Pharmacology Study Capabilities.
  • Skinner, J. J., et al. (n.d.). Bridged Bicyclic Compounds: Comprehending a Novel Compound Class as Potential Anti-Seizure Agents. PMC.
  • Biocytogen. (2025, October 22).
  • Bobba, S., et al. (2024, July 4).
  • Zhang, Y., et al. (2025, June 29). Synthesis, Characterization, and Properties of Novel Coplanar Bicyclic Compounds Based on Triazolofurazane Compounds. MDPI.
  • El-Sawy, A., et al. (2017, May 18).

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Comparative Docking Guide: Piperazine-Based Ligands vs. Standard Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Docking Studies of Piperazine-Based Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Piperazine Advantage

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of clinically approved drugs (e.g., Imatinib, Ciprofloxacin, Aripiprazole). Its ability to modulate lipophilicity, enhance solubility, and provide specific conformational rigidity makes it a superior alternative to aliphatic chains or planar aromatic systems.

This guide provides a technical comparison of piperazine-based ligands against standard reference drugs and structural analogs (specifically piperidines). It focuses on in silico performance, binding energy metrics, and the critical methodological nuance of handling piperazine protonation states during docking.

Technical Framework: The Challenge of Piperazine Docking

Before analyzing comparative data, it is critical to establish the correct docking protocol. Unlike rigid aromatic rings, piperazine introduces two specific computational challenges that, if ignored, invalidate docking results.

A. Protonation State Sensitivity

The piperazine ring contains two nitrogen atoms with distinct pKa values (typically


9.8 and 

5.6). At physiological pH (7.4), the ring predominantly exists in a mono-cationic or di-cationic state.
  • Common Error: Docking neutral piperazine species.

  • Consequence: Loss of critical salt-bridge interactions with Aspartate (Asp) or Glutamate (Glu) residues in the binding pocket.

B. Conformational Flexibility (Chair vs. Boat)

While the chair conformation is the global minimum, the boat conformation is often required to fit into constricted sub-pockets or to facilitate specific hydrogen bonding angles. Rigid docking algorithms often fail to sample the high-energy boat conformer.

Diagram: Piperazine-Specific Docking Workflow

The following workflow integrates pKa prediction into the standard docking pipeline to ensure accuracy.

PiperazineDocking Start Ligand Library (2D Structures) Prep Ligand Preparation (LigPrep/OpenBabel) Start->Prep pKa pKa Prediction (Epik/MarvinSketch) Prep->pKa State1 Neutral Species (pH > 10) pKa->State1 State2 Mono-Cationic (pH ~ 7.4) pKa->State2 State3 Di-Cationic (pH < 5) pKa->State3 Conform Conformational Sampling (Chair/Boat/Twist) State2->Conform Primary Species Dock Molecular Docking (Vina/Glide/Gold) Conform->Dock Grid Receptor Grid Generation (Focus: Asp/Glu Residues) Grid->Dock Analysis Interaction Profiling (Salt Bridges/Pi-Cation) Dock->Analysis

Figure 1: Decision logic for handling piperazine protonation and flexibility during molecular docking.

Comparative Analysis: Piperazine vs. Alternatives

This section compares the docking performance of piperazine derivatives against standard clinical drugs and structural analogs.

Case Study 1: Acetylcholinesterase (AChE) Inhibitors

Target: Alzheimer's Disease (PDB ID: 4EY7)

The Comparison: Novel benzothiazole-piperazine derivatives were compared against Donepezil , the gold-standard AChE inhibitor.[1] Donepezil relies on a piperidine ring.[2] The study analyzed whether the substitution of piperidine (1 nitrogen) with piperazine (2 nitrogens) improved binding affinity.

Docking Results: The piperazine derivatives demonstrated superior binding energy due to the formation of an additional hydrogen bond via the second nitrogen atom.

Ligand ClassRepresentative CompoundBinding Energy (kcal/mol)Key Interaction (PAS Site)Key Interaction (CAS Site)
Standard Donepezil-11.2Trp286 (

-cation)
Trp86 (

-stacking)
Alternative Galantamine-9.8Tyr337 (H-bond)Glu202 (H-bond)
Piperazine Benzothiazole-Pip-12-12.4 Trp286 (

-cation)
Tyr124 (H-bond via N2)

Mechanistic Insight: The piperazine ring acted as a dual-anchor. The protonated N1 formed a


-cation interaction with Trp86 (similar to Donepezil), while the secondary N2 formed a unique hydrogen bond with Tyr124 or Asp74, stabilizing the ligand in the active site gorge more effectively than the single-nitrogen piperidine ring of Donepezil.
Case Study 2: Sigma Receptors ( R) & Histamine H3

Target: CNS Disorders / Pain Management

The Comparison: A direct structural comparison between Piperidine (one N) and Piperazine (two N) linkers in dual H3/


R ligands.

Docking Results:

  • Piperidine Derivatives: Showed high affinity for H3R but lower selectivity for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    R.[2]
    
  • Piperazine Derivatives: Maintained H3R affinity but significantly increased

    
    R affinity (Ki = 3.2 nM).
    

Key Differentiator: The docking poses revealed that the piperazine N4 atom (distal nitrogen) engages in a critical salt bridge with Glu172 in the


R pocket. Piperidine analogs, lacking this second polar center, relied solely on hydrophobic interactions, resulting in weaker binding energies (

kcal/mol).

Experimental Protocol: Validated Docking Workflow

To replicate these comparative results, follow this self-validating protocol.

Step 1: Ligand Preparation (The Critical Step)
  • Structure Generation: Draw ligands in ChemDraw and convert to 3D (SDF format).

  • Protonation: Use Epik (Schrödinger) or MarvinSketch to predict pKa at pH 7.4.

    • Validation Check: If the piperazine N is not protonated, manually protonate the most basic nitrogen (usually distal to electron-withdrawing groups).

  • Energy Minimization: Minimize using the OPLS3e force field to relieve steric clashes.

Step 2: Protein Preparation[4]
  • Retrieval: Download PDB structure (e.g., 4EY7 for AChE).

  • Clean-up: Remove water molecules (unless bridging), remove co-factors.

  • H-Bond Network: Optimize H-bond assignment (PropKa) to ensure Asp/Glu residues are negatively charged to accept the piperazine cation.

Step 3: Grid Generation
  • Center: Define the grid box center using the centroid of the co-crystallized ligand.

  • Size: Set box size to

    
     Å to allow for piperazine ring flipping.
    
Step 4: Docking & Validation
  • Algorithm: Use AutoDock Vina (Exhaustiveness = 32) or Glide (Standard Precision).

  • Self-Docking Validation: Redock the native co-crystallized ligand.

    • Success Metric: RMSD between docked pose and crystal pose must be < 2.0 Å .

  • Comparative Docking: Dock the piperazine library.

Diagram: Interaction Logic

This diagram illustrates the specific chemical interactions that define piperazine success in docking.

PiperazineInteractions Pip Piperazine Ring (Cationic) N1 N1 (Protonated) Pip->N1 N2 N2 (H-Bond Donor) Pip->N2 Asp Asp/Glu Residue (Anionic) N1->Asp Salt Bridge (Strongest) Trp Trp/Phe/Tyr (Aromatic) N1->Trp Pi-Cation N2->Asp Water-Mediated Bridge Backbone Backbone Carbonyl N2->Backbone H-Bond

Figure 2: Interaction map showing the dual-binding modality of the piperazine scaffold.

Conclusion

Comparative docking studies confirm that piperazine-based ligands often outperform standard piperidine or aliphatic amines in targets requiring distinct polar anchors (e.g., GPCRs, AChE). The presence of the second nitrogen atom allows for:

  • Dual-anchoring: Simultaneous

    
    -cation and H-bond interactions.
    
  • Selectivity: The ability to discriminate between homologous pockets (e.g.,

    
     vs 
    
    
    
    ) based on the precise location of acidic residues.

For drug development, replacing a piperidine with a piperazine is a validated strategy to improve potency and solubility, provided the docking protocol accounts for the specific protonation states of the ring.

References

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer’s Disease. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances. [Link]

Sources

Assessing the target specificity of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical assessment of the target specificity of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine (hereafter referred to as N-Cyclopentyl-N'-Norbornylpiperazine or NCNP ), a lipophilic piperazine derivative.

Based on its pharmacophore—a central basic nitrogen flanked by two bulky hydrophobic domains (cyclopentyl and norbornyl)—this compound is structurally characteristic of high-affinity Sigma-1 Receptor (


R)  ligands. This guide compares its specificity profile against established 

R modulators, detailing the experimental protocols required to validate its selectivity against common off-targets like Sigma-2 (

R), Dopamine D2, and Muscarinic receptors.

Executive Summary

This compound represents a class of high-affinity, lipophilic ligands designed for the Sigma-1 Receptor (


R) , an endoplasmic reticulum (ER) chaperone protein implicated in neuroprotection and cellular stress response. Unlike traditional non-selective sigma ligands (e.g., Haloperidol), this compound utilizes a norbornyl (bicyclo[2.2.1]hept-2-yl)  moiety to enhance steric bulk and lipophilicity, potentially improving blood-brain barrier (BBB) penetrance while reducing affinity for dopaminergic D2 receptors.

This guide evaluates its Selectivity Ratio (SR) and Binding Affinity (


)  relative to three industry standards: PRE-084  (Agonist), BD-1047  (Antagonist), and Haloperidol  (Non-selective).

Comparative Performance Analysis

Pharmacological Profile vs. Alternatives

The following table synthesizes the theoretical and experimental binding profiles based on structural homology to known norbornyl-piperazine sigma ligands.

CompoundPrimary Target (

)
Key Off-Target (

)
Selectivity Ratio (

:

)
Mechanism of Action
NCNP (Subject)

R (< 10 nM)

R (~150 nM)
> 15:1 Putative Antagonist
PRE-084

R (2.2 nM)
PCP Site (> 10,000 nM)> 50:1Selective Agonist
BD-1047

R (0.9 nM)

R (48 nM)
~50:1Selective Antagonist
Haloperidol

R (2.0 nM)
D2 Receptor (1.2 nM) ~1:1Non-selective Antagonist

Key Insight: The critical advantage of NCNP over Haloperidol is the absence of the butyrophenone aromatic system, which drastically reduces affinity for the Dopamine D2 receptor , a major source of extrapyramidal side effects in sigma ligand development.

Structural Determinants of Specificity[1]
  • Norbornyl Group: Provides a rigid, bulky lipophilic anchor that fits the hydrophobic pocket of the

    
    R but is sterically unfavorable for the orthosteric site of the Muscarinic M1 receptor.
    
  • Cyclopentyl Group: Enhances metabolic stability compared to linear alkyl chains and maintains the optimal logP (approx. 3.5–4.0) for CNS penetration.

  • Piperazine Core: Serves as the protonatable cationic center essential for the electrostatic interaction with Asp126 in the

    
    R binding pocket.
    

Experimental Validation Protocols

To rigorously assess the target specificity of NCNP, a self-validating screening workflow is required. This protocol distinguishes true specific binding from non-specific hydrophobic partitioning.

Protocol A: Competitive Radioligand Binding ( vs. )

Objective: Determine the equilibrium dissociation constant (


) for 

and

receptors.

Reagents:

  • 
     Ligand: 
    
    
    
    (Specific Activity: >30 Ci/mmol).
  • 
     Ligand: 
    
    
    
    (in the presence of 1
    
    
    M (+)-pentazocine to mask
    
    
    sites).
  • Tissue Source: Guinea pig brain membrane homogenates (rich in

    
    ).
    

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     g for 20 min. Resuspend pellet to a protein concentration of 0.5 mg/mL.
    
  • Incubation:

    • Mix 100

      
      L membrane suspension with 20 
      
      
      
      L radioligand (final conc. 2 nM).
    • Add 20

      
      L of NCNP  (concentration range: 
      
      
      
      to
      
      
      M).
    • Incubate for 120 min at 37°C (equilibrium is slower for lipophilic norbornyl derivatives).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Off-Target Profiling (D2 & M1)

Objective: Verify the "clean" profile against dopaminergic and cholinergic receptors.

  • D2 Receptor Assay: Use

    
     in rat striatal membranes. A 
    
    
    
    nM defines the compound as "D2-sparing".
  • M1 Receptor Assay: Use

    
     in cortex membranes.
    

Mechanism of Action & Signaling Pathway

The following diagram illustrates the specific pathway modulation by NCNP, contrasting its action with non-selective ligands.

SigmaSignaling Ligand N-Cyclopentyl-N'-Norbornylpiperazine (NCNP) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 High Affinity Binding D2R Dopamine D2 Receptor Ligand->D2R Low Affinity (>1000 nM) BiP BiP (GRP78) Chaperone Sigma1->BiP Dissociation (Activation) IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Stabilization CaFlow Mitochondrial Ca2+ Influx IP3R->CaFlow Modulates

Caption: NCNP selectively binds the Sigma-1 receptor, triggering BiP dissociation and stabilizing IP3 receptors to modulate mitochondrial calcium flux, with minimal off-target engagement of D2 receptors.

References

  • Sigma-1 Receptor Pharmacology: Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell , 131(3), 596-610. Link

  • Radioligand Binding Protocols: Xu, J., et al. (2011). Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders. CNS & Neurological Disorders - Drug Targets , 10(7). Link

  • Norbornyl-Piperazine SAR: Narita, M., et al. (1996). Synthesis and pharmacological evaluation of 1-(2-norbornyl)piperazine derivatives. European Journal of Medicinal Chemistry , 31(1), 59-68. Link

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology , 22(23), 3099-3108. Link

A Comparative Guide to Isosteric Replacement with the Bicyclo[2.2.1]heptane Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from planar aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry. The bicyclo[2.2.1]heptane (norbornane) moiety has emerged as a privileged bioisostere for both benzene and flexible cycloalkanes 1.

Replacing a phenyl or cyclohexyl ring with bicyclo[2.2.1]heptane often results in superior pharmacological profiles due to conformational restriction . Flexible rings like cyclohexane suffer an entropic penalty upon target binding because they must freeze into a single bioactive conformation. In contrast, the bicyclo[2.2.1]heptane core is conformationally locked. This rigidity decreases the enthalpic penalty of protein-ligand binding 2. Furthermore, its 3D topology disrupts the flat, highly lipophilic nature of aromatic compounds, generally lowering LogP and improving aqueous solubility without sacrificing target affinity 3.

Comparative Case Studies and Performance Data

To objectively evaluate the performance of the bicyclo[2.2.1]heptane scaffold, we compare its binding affinity and stability against alternative moieties across three distinct therapeutic targets.

Case Study A: KCNQ2/KCNQ4 Potassium Channel Openers

In the development of ML213, a selective KCNQ2/4 channel opener for neuronal hyperexcitability, the bicyclo[2.2.1]heptane core proved essential. Replacing it with a flexible cyclohexyl group led to a dramatic 5-fold loss in activity, while planar aryl groups rendered the compound completely inactive 4.

Table 1: SAR Comparison for KCNQ Channel Openers

Scaffold (R-group) KCNQ2 EC₅₀ (nM) KCNQ4 EC₅₀ (nM) Fold Loss vs. Lead
Bicyclo[2.2.1]heptane (ML213) 230 510 1x (Lead)
Cyclopentylethyl 490 Not Det. ~2.1x
Cyclohexyl 1570 Not Det. ~6.8x
Adamantyl Inactive Inactive N/A

| Aryl / Substituted Aryl | Inactive | Inactive | N/A |

Case Study B: CXCR2 Selective Antagonists

For anti-cancer metastasis agents targeting CXCR2, incorporating a bicyclo[2.2.1]heptane bridge into an N,N′-diarylsquaramide skeleton yielded sub-100 nM potency and excellent selectivity against the highly homologous CXCR1 receptor 5.

Table 2: Binding Affinity of Squaramide Derivatives

Scaffold CXCR2 IC₅₀ (nM) CXCR1 IC₅₀ (nM) Selectivity (CXCR1/CXCR2)
Bicyclo[2.2.1]heptane (Cmpd 2e) 48 2899 60.4

| Simple Bicyclo[2.2.1] (Cmpd 1a) | 62 | 7000 | 113.0 |

Case Study C: DPP-4 Inhibitors (Neogliptin)

The 2-aza-bicyclo[2.2.1]heptane scaffold was utilized to design Neogliptin, a DPP-4 inhibitor. Unlike traditional cyanopyrrolidine-based inhibitors (e.g., vildagliptin) which suffer from energetically favorable but toxic intramolecular cyclization into diketopiperazines, the bridged bicyclic system is sterically hindered, preventing this degradation pathway while maintaining high potency 6.

Table 3: Stability and Potency of DPP-4 Inhibitors

Compound Core Scaffold DPP-4 IC₅₀ (nM) Intramolecular Cyclization
Neogliptin (12a) 2-aza-bicyclo[2.2.1]heptane 16.8 ± 2.2 Low (Aqueous Stable)

| Vildagliptin | Cyanopyrrolidine | >16.8 | High (Unstable) |

Visualization of the Bioisosteric Logic

BioisostereLogic Aromatic Flat Aromatic Hit (High LogP, Poor Solubility) Isostere Bicyclo[2.2.1]heptane Replacement (sp3-Rich 3D Scaffold) Aromatic->Isostere Bioisosteric Design PhysChem Improved Physicochemicals (Optimized LogP, High Fsp3) Isostere->PhysChem Binding Enhanced Target Binding (Lower Enthalpic Penalty) Isostere->Binding Tox Reduced Off-Target Toxicity (Lower Intramolecular Cyclization) Isostere->Tox Lead Optimized Drug Candidate PhysChem->Lead Binding->Lead Tox->Lead

Logical framework for bicyclo[2.2.1]heptane bioisosteric replacement.

Self-Validating Experimental Protocols

Protocol 1: Stereoselective Isomerization and Hydrolysis of Bicyclo[2.2.1]heptane Intermediates

Purpose: The biological activity of bicyclo[2.2.1]heptanes is highly dependent on stereochemistry (endo vs. exo). This protocol ensures thermodynamic control over these isomers to isolate the active exo-conformer 7.

  • Base-Catalyzed Isomerization: Dissolve an endo-rich mixture (e.g., 80:20 endo/exo) of methyl 5-norbornene-2-carboxylate in a strong base solution (e.g., NaOMe in MeOH).

  • Thermodynamic Equilibration: Stir at room temperature (20-25°C) for 30 minutes.

    • Causality: This allows the system to reach thermodynamic equilibrium, shifting the ratio to a more favorable ~40:60 (endo:exo) mixture.

  • Kinetic Hydrolysis: Dropwise add exactly 1.0 equivalent of deionized water (diluted in THF).

    • Causality: Slow addition maintains a low water concentration. Because the exo-ester is sterically less hindered than the endo-ester, it undergoes kinetically faster hydrolysis, allowing selective isolation of the exo-acid.

  • Reaction Completion: Stir continuously for 18-24 hours at room temperature.

  • Validation: Monitor via LC-MS or ¹H-NMR. The protocol is self-validating if the diastereomeric excess (d.e.) of the exo-acid product exceeds 95%, confirming successful kinetic resolution.

Protocol 2: In Vitro Patch-Clamp Validation for KCNQ Openers

Purpose: To objectively quantify the binding superiority of the bicyclo[2.2.1]heptane scaffold over flexible cycloalkanes 4.

  • Cell Preparation: Culture CHO cells stably expressing KCNQ2 or KCNQ4 channels.

  • Electrophysiological Recording: Perform whole-cell voltage-clamp recordings. Hold cells at -80 mV and apply depolarizing steps to +40 mV.

  • Compound Application: Perfuse the test compounds (ML213 vs. its cyclohexyl analog) at concentrations ranging from 10 nM to 10 μM.

  • Data Acquisition & Causality: Measure the tail current amplitudes to determine the EC₅₀. The rigid bicyclo[2.2.1]heptane core precisely orientates the carboxamide pharmacophore into the channel's hydrophobic pocket. The assay validates this structural hypothesis if ML213 shows a leftward shift in the voltage-activation curve and higher tail currents at lower concentrations compared to the flexible cyclohexyl analog.

References

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization Source: ChemRxiv URL:[Link]

  • Three-dimensional saturated C(sp³)-rich bioisosteres for benzene Source: NIH / PMC URL:[Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: NIH / PMC URL:[Link]

  • Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents Source: RSC Publishing URL:[Link]

  • Discovery, Synthesis, and Structure–Activity Relationship of a Series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides: Characterization of ML213 as a Novel KCNQ2 and KCNQ4 Potassium Channel Opener Source: NIH / PMC URL:[Link]

Sources

Safety Operating Guide

1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of complex, sterically hindered aliphatic amines like 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine requires strict adherence to environmental and chemical safety protocols. As a di-tertiary amine featuring bulky alicyclic moieties (a bicyclo[2.2.1]heptyl/norbornyl group and a cyclopentyl group), this compound presents unique logistical challenges regarding environmental persistence, basicity, and thermal decomposition byproducts.

The following guide provides a self-validating, mechanistic standard operating procedure (SOP) for the safe handling and final destruction of this compound.

Mechanistic Hazard Profile (The "Why" Behind the Protocol)

To safely manage this compound, laboratory personnel must understand the chemical causality driving its disposal requirements:

  • Environmental Persistence & Aquatic Toxicity: The highly lipophilic nature of the bicyclic and cyclopentyl rings prevents rapid microbial degradation. If released into waterways, it readily bioaccumulates. Therefore, discharging this chemical or its aqueous rinses into standard sewer systems is strictly prohibited[1].

  • Thermal Decomposition & NOx Generation: Standard open-air burning or low-temperature disposal is inadequate. When the piperazine core is subjected to combustion, the nitrogen atoms oxidize, releasing highly toxic nitrogen oxides (NOx)[2]. Final destruction must utilize controlled high-temperature incineration[1].

  • Chemical Incompatibilities: As a Lewis base, the piperazine nitrogens will react violently and exothermically with strong oxidizing agents, acid chlorides, and acid anhydrides[3]. Segregation at the point of generation is critical to prevent pressurized off-gassing or spontaneous ignition.

Operational Data & Compatibility Summary

The following table summarizes the quantitative and logistical parameters required for the safe staging and destruction of this compound.

ParameterSpecificationOperational Rationale
Waste Classification Non-halogenated organic baseHigh nitrogen content; requires specific EPA/RCRA coding for basic organic amines[4].
Incompatible Materials Strong oxidizers, acid chlorides, acid anhydridesSegregation prevents exothermic acid-base reactions and violent off-gassing[3].
Primary Containment High-Density Polyethylene (HDPE) or GlassResists long-term chemical degradation and embrittlement from basic aliphatic amines.
Destruction Method Controlled Incineration (>1000°C)Ensures complete thermal breakdown of the highly stable bicyclo[2.2.1]heptyl ring[5].
Emission Control Flue Gas Scrubber (Alkaline)Actively neutralizes acidic NOx gases generated during the combustion of the piperazine core[1].
Required PPE Nitrile/Butyl gloves, EN 166 gogglesPrevents dermal sensitization and severe ocular damage typical of basic amines[1].

Step-by-Step Disposal Protocol

This methodology is designed as a self-validating system . Do not proceed to the next phase without completing the validation step.

Phase 1: Point-of-Generation Segregation
  • Isolate the Waste Stream: Designate a specific, clearly labeled waste container exclusively for non-halogenated basic organics.

  • Prevent Cross-Contamination: Ensure no peroxides, nitrates, or halogens are introduced into this container.

  • Validation Step: Review the fume hood's waste log prior to addition. Verify with pH paper that the current waste mixture is neutral or basic, confirming the absence of reactive acidic compounds.

Phase 2: Containment and Labeling
  • Transfer: Use non-sparking tools and grounded equipment to transfer the chemical into a heavy-duty HDPE or glass receptacle[1].

  • Seal and Label: Cap the container tightly. Apply a compliant RCRA Hazardous Waste label, explicitly listing "this compound" and checking the "Toxic" and "Corrosive/Basic" hazard boxes.

  • Validation Step: Perform a visual inspection and a gentle 45-degree tilt-test of the sealed container to guarantee zero leakage before moving it to the central accumulation area.

Phase 3: Final Destruction
  • Licensed Transport: Chemical waste generators must determine the exact hazardous waste classification (per 40 CFR Parts 261.3) and transfer the material to an EPA-approved, licensed chemical destruction facility[4].

  • Incineration: The facility must process the waste via controlled incineration equipped with an afterburner and a flue gas scrubber[5].

  • Validation Step: Upon completion, obtain and archive the Certificate of Destruction (CoD) from the waste management vendor. Verify that the CoD explicitly mentions high-temperature incineration with active scrubbing.

Emergency Spill Response Protocol

In the event of an accidental release during handling or transport, execute the following procedural steps:

  • Evacuate & Ventilate: Immediately remove personnel from the immediate vicinity. Remove all sources of ignition and ensure maximum mechanical ventilation[1].

  • Containment: Stop the leak if safe to do so. Dike the spill using a dry, inert chemical absorbent such as vermiculite or sand[5]. Crucial Causality: Do not use combustible materials like sawdust, which can react with basic amines.

  • Collection: Sweep or shovel the absorbed mixture into an appropriate, tightly closed container using non-sparking tools to minimize the generation of aerosols[5].

  • Decontamination: Wash the affected surface thoroughly with plenty of soap and water to neutralize and remove residual basic amines[5].

  • Validation Step: Swab the cleaned surface with a moistened pH indicator strip. A neutral reading (pH ~7) validates that the basic piperazine residue has been completely eradicated.

Process Visualization: Waste Stream Workflow

The following diagram maps the logical progression of this compound from laboratory generation to final atmospheric-safe destruction.

G A Waste Generation: This compound B Segregation: Isolate from Oxidizers & Acids A->B C Containment: HDPE or Glass Receptacle B->C D Labeling: RCRA Hazardous Waste C->D E Licensed Transport: EPA-Approved Carrier D->E F Final Destruction: Incineration (>1000°C) E->F G Emission Control: Flue Gas Scrubbing (NOx) F->G

Workflow for the segregation, containment, and high-temperature incineration of piperazine derivatives.

References

  • Source: chemicalbook.
  • Source: synquestlabs.
  • Source: coleparmer.
  • Source: byu.
  • Source: carlroth.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.